molecular formula C15H20O3 B016344 Methyl 2-cyclohexyl-2-hydroxyphenylacetate CAS No. 10399-13-0

Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Cat. No.: B016344
CAS No.: 10399-13-0
M. Wt: 248.32 g/mol
InChI Key: SPTZOODMHSABLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTZOODMHSABLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864261
Record name Methyl cyclohexylphenylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10399-13-0
Record name Methyl α-cyclohexyl-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10399-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cyclohexylphenylglycolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010399130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl cyclohexylphenylglycolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-cyclohexylmandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CYCLOHEXYLPHENYLGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B92G18V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to CAS 10399-13-0: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, registered under CAS number 10399-13-0. This compound, also known by synonyms such as Methyl α-cyclohexylmandelate and Methyl cyclohexylphenylglycolate, is a key chemical intermediate with significant relevance in the pharmaceutical industry, most notably in the synthesis of Oxybutynin.[1][2] Additionally, it finds applications in the fragrance and cosmetic sectors. This document consolidates critical information to support research, development, and manufacturing activities involving this versatile molecule.

Chemical Identity and Structure

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound characterized by the presence of a methyl ester, a hydroxyl group, a cyclohexyl ring, and a phenyl ring, all attached to a central chiral carbon atom.

Molecular Formula: C₁₅H₂₀O₃[3][4]

Molecular Weight: 248.32 g/mol [3][4]

IUPAC Name: methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[4]

Synonyms: Methyl α-cyclohexylmandelate, Methyl cyclohexylphenylglycolate, Oxybutynin Related Compound B, Oxybutynin EP Impurity F.[1][2]

Structure:

Caption: Molecular structure of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is presented in the table below. It is important to note that some variations in reported values, particularly for melting point, exist across different commercial suppliers, which may be attributable to differences in purity and measurement conditions.

PropertyValueSource(s)
Appearance White to off-white solid/crystalline powder[1]
Melting Point 40-51 °C
Boiling Point 375.4 ± 22.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Slightly soluble in Chloroform and Methanol
Purity ≥98% (commercially available)[1][2]

Synthesis and Manufacturing

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a crucial intermediate in the synthesis of the anticholinergic drug Oxybutynin.[1] Its formation is a key step in the overall synthetic pathway, and its purity is critical to ensure the quality of the final active pharmaceutical ingredient (API).

While specific proprietary manufacturing processes may vary, a general synthetic approach involves the reaction of a phenyl Grignard reagent with a cyclohexylglyoxylate. A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Bromobenzene P1 Grignard Reagent Formation A->P1 B Magnesium B->P1 C Methyl cyclohexylglyoxylate P2 Nucleophilic Addition C->P2 P1->P2 Phenylmagnesium bromide P3 Aqueous Workup P2->P3 D Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0) P3->D

Caption: Generalized synthetic workflow for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Experimental Protocol (Illustrative):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of bromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is cooled, and a solution of methyl cyclohexylglyoxylate in anhydrous solvent is added dropwise. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to achieve the desired purity.

Role in Drug Development: The Oxybutynin Case

The primary and most well-documented application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in drug development is its role as a direct precursor to Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to treat overactive bladder.

The synthesis of Oxybutynin from this intermediate typically involves a transesterification reaction. The methyl ester of CAS 10399-13-0 is reacted with 4-(diethylamino)-2-butyn-1-ol in the presence of a suitable catalyst to form the final Oxybutynin molecule.

Oxybutynin_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 2-cyclohexyl-2-hydroxy- 2-phenylacetate (CAS 10399-13-0) P1 Transesterification A->P1 B 4-(diethylamino)-2-butyn-1-ol B->P1 C Oxybutynin P1->C Methanol as byproduct

Caption: Role of CAS 10399-13-0 in the synthesis of Oxybutynin.

Due to its presence in the synthetic route, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is also a known process impurity in the final Oxybutynin drug product.[2] Regulatory bodies require strict control and monitoring of this impurity to ensure the safety and efficacy of the medication.[5] Therefore, having access to high-purity reference standards of this compound is essential for analytical method development, validation, and routine quality control of Oxybutynin.[5]

Other Industrial Applications

Beyond its critical role in pharmaceuticals, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has found utility in other industries:

  • Fragrance and Flavor: The ester functional group and the combination of cyclic and aromatic moieties can impart unique scent profiles, making it a valuable ingredient in the formulation of perfumes and flavorings.[6]

  • Cosmetics: In skincare formulations, it can act as a moisturizing agent, contributing to the desired texture and sensory feel of creams and lotions.[6]

Analytical Characterization

The structural elucidation and purity assessment of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate are typically achieved through a combination of spectroscopic and chromatographic techniques. While a comprehensive set of publicly available, high-resolution spectra is limited, the following methods are standard for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the methyl ester, the protons of the cyclohexyl ring, and the hydroxyl proton.

    • ¹³C NMR: Will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl and cyclohexyl rings, the methoxy carbon, and the chiral alpha-carbon.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the ester, and the C-H stretches of the aromatic and aliphatic moieties.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in mixtures, such as in the analysis of Oxybutynin for related substances.

Safety and Handling

Based on available safety data sheets from suppliers, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is associated with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0) is a chemical intermediate of significant industrial importance. Its primary value lies in its indispensable role as a building block in the synthesis of the pharmaceutical agent Oxybutynin. A thorough understanding of its chemical properties, synthesis, and analytical profile is crucial for drug development professionals to ensure the quality, safety, and efficacy of the final drug product. Furthermore, its applications in the fragrance and cosmetic industries highlight its versatility. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. Retrieved from [Link]

  • BuyersGuideChem. Methyl 2-cyclohexyl-2-hydroxy-phenylacetate | C15H20O3. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 21). Quality Assurance for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Mol-Instincts. METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of novel photolabile glycosides from methyl 4,6-O-(o-nitro)benzylidene-alpha-D-glycopyranosides. Retrieved from [Link]

Sources

Methyl 2-cyclohexyl-2-hydroxyphenylacetate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Significance of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Authored by: A Senior Application Scientist

Abstract

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the anticholinergic drug, Oxybutynin.[1][2] While not a therapeutic agent in itself, its molecular framework is fundamental to the pharmacological activity of Oxybutynin. This guide provides a comprehensive analysis of the significance of this compound, detailing its role in the synthesis of Oxybutynin and the subsequent mechanism of action of the active pharmaceutical ingredient. This document will serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the chemical lineage and pharmacological implications of this important precursor.

Introduction: The Role of a Key Intermediate

This compound, with the CAS Number 10399-13-0, is a white crystalline powder.[1] It is a pivotal building block in the pharmaceutical industry, most notably as a precursor in the manufacture of Oxybutynin and its hydrochloride salt.[1][2][3] Its high purity, typically at least 98%, is essential for ensuring the quality and minimizing impurities in the final drug product.[1] While it is also identified as an impurity of Oxybutynin, its primary significance lies in its synthetic utility.[4][5]

Synthesis of Oxybutynin: The Transformation of an Intermediate

The journey from this compound to the pharmacologically active Oxybutynin involves a key esterification or transesterification reaction. The synthesis of racemic Oxybutynin typically involves the coupling of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (or its methyl ester, this compound) with 4-diethylamino-2-butyn-1-ol.[2][3]

Experimental Protocol: Synthesis of Oxybutynin from this compound (Illustrative)
  • Reaction Setup: In a reaction vessel, dissolve this compound in a suitable aprotic solvent such as toluene.

  • Addition of Reagents: Add 4-diethylamino-2-butyn-1-ol to the solution.

  • Catalyst: Introduce a suitable catalyst, such as sodium methoxide, to facilitate the transesterification reaction.

  • Reaction Conditions: Heat the mixture under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with water to remove any unreacted 4-diethylamino-2-butyn-1-ol and catalyst, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

  • Final Product: The crude Oxybutynin is then purified, typically by crystallization or chromatography, to yield the final active pharmaceutical ingredient.

Logical Flow of Synthesis

Synthesis_Flow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Process Transesterification Reactant1->Process Reactant2 4-diethylamino-2-butyn-1-ol Reactant2->Process Product Oxybutynin Process->Product

Caption: Synthetic pathway from reactants to Oxybutynin.

Mechanism of Action: The Pharmacological Profile of the End Product, Oxybutynin

While this compound itself is not pharmacologically active, its structural components are essential for the therapeutic effects of Oxybutynin. Oxybutynin is a potent anticholinergic agent that exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors.[6][7]

Antimuscarinic Activity

Acetylcholine is a neurotransmitter that plays a crucial role in the parasympathetic nervous system, which controls "rest and digest" functions, including the contraction of the bladder's detrusor muscle.[7] Oxybutynin specifically targets M1, M2, and M3 muscarinic receptor subtypes.[6] Its primary therapeutic effect in treating overactive bladder stems from its antagonism of M3 receptors on the detrusor muscle, leading to muscle relaxation and an increased bladder capacity.[2]

Signaling Pathway of Muscarinic Receptor Antagonism

The antagonism of muscarinic receptors by Oxybutynin disrupts the normal signaling cascade initiated by acetylcholine.

Signaling_Pathway cluster_normal Normal Cholinergic Signaling cluster_inhibition Inhibition by Oxybutynin ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Detrusor Muscle Contraction Ca->Contraction Oxybutynin Oxybutynin M3R_blocked M3 Muscarinic Receptor Oxybutynin->M3R_blocked Blocks Relaxation Detrusor Muscle Relaxation M3R_blocked->Relaxation Leads to

Caption: Cholinergic signaling and its inhibition by Oxybutynin.

Additional Pharmacological Effects

Beyond its primary antimuscarinic action, Oxybutynin also exhibits weak calcium channel blocking and local anesthetic properties, which may contribute to its overall therapeutic profile.[6]

Structure-Activity Relationship

The chemical structure of this compound provides the core scaffold necessary for the anticholinergic activity of Oxybutynin. The key structural features inherited from the precursor are:

  • The Phenyl and Cyclohexyl Groups: These bulky, lipophilic groups are crucial for binding to the hydrophobic pockets of the muscarinic receptor.

  • The Hydroxyl Group: This group can participate in hydrogen bonding within the receptor's binding site.

  • The Ester Linkage (formed during synthesis): This linkage correctly orients the molecule for optimal receptor interaction.

The addition of the diethylamino-butynyl chain during synthesis introduces a tertiary amine, which is a common feature in many muscarinic antagonists and is essential for high-affinity binding to the receptor.

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Role
This compound 10399-13-0[4]C₁₅H₂₀O₃[4]248.32[8]Synthetic Intermediate[1]
Oxybutynin 5633-20-5[6]C₂₂H₃₁NO₃[6]357.49Active Pharmaceutical Ingredient

Conclusion

This compound is a fundamentally important molecule in pharmaceutical chemistry, not for its own direct pharmacological effects, but as an indispensable precursor to the widely used anticholinergic drug, Oxybutynin. Understanding its properties and its role in the synthesis of Oxybutynin is critical for drug development professionals and researchers. The structural features of this intermediate are directly translated into the pharmacophore of the final active drug, which effectively modulates muscarinic receptors to treat conditions such as overactive bladder. This guide has elucidated this connection, providing a clear line from chemical intermediate to clinical application.

References

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. (n.d.).
  • Vanden Eynde, J. J., & Hendrickx, J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(20), 7158. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxybutynin. In PubChem. Retrieved from [Link]

  • This compound. (n.d.). New Haven Pharma. Retrieved from [Link]

  • Vanden Eynde, J. J., & Hendrickx, J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MCE. Retrieved from [Link]

  • This compound | 10399-13-0. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Villalba-Moreno, A. M., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Pharmaceutics, 15(1), 249. [Link]

  • Sakthivel, A., & Guddati, A. K. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. In PubChem. Retrieved from [Link]

  • Weinstein, H., et al. (1973). Psychotomimetic drugs as anticholinergic agents. II. Quantum-mechanical study of molecular interaction potentials of 1-cyclohexylpiperidine derivatives with the cholinergic receptor. Molecular Pharmacology, 9(6), 820–834.

Sources

Spectroscopic Elucidation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-cyclohexyl-2-hydroxyphenylacetate is a key chemical entity, recognized both as a significant impurity in the synthesis of the anticholinergic drug Oxybutynin and as a versatile intermediate in organic synthesis.[1][2][3] Its molecular architecture, featuring a chiral center bearing hydroxyl, phenyl, and cyclohexyl groups, alongside a methyl ester, presents a rich landscape for spectroscopic analysis. A thorough characterization of this molecule is paramount for quality control in pharmaceutical manufacturing, for the elucidation of reaction mechanisms, and for the comprehensive understanding of its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of structural analogs, offering a robust framework for researchers, scientists, and drug development professionals. We will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the observed signals, embodying the principles of expertise, trustworthiness, and authoritative grounding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms and gain insights into the three-dimensional structure of the molecule. For a molecule of the complexity of this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.2Multiplet5HAr-H
~ 3.7Singlet3H-OCH
~ 3.5Singlet1H-OH
~ 2.2Multiplet1HCyclohexyl C1-H
~ 1.8 - 1.0Multiplet10HCyclohexyl -CH ₂-

Interpretation and Rationale:

  • Aromatic Protons (δ ~ 7.5 - 7.2 ppm): The five protons on the phenyl group are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their signals will likely appear as a complex multiplet.

  • Methyl Ester Protons (δ ~ 3.7 ppm): The three protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

  • Hydroxyl Proton (δ ~ 3.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Cyclohexyl Protons (δ ~ 2.2 and ~ 1.8 - 1.0 ppm): The eleven protons of the cyclohexyl group will have complex splitting patterns and will be found in the aliphatic region of the spectrum. The proton on the carbon attached to the chiral center (C1) is expected to be the most deshielded of the cyclohexyl protons and may appear as a distinct multiplet around 2.2 ppm. The remaining ten protons on the other five carbons of the ring will likely appear as a broad, overlapping multiplet in the more upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 175C =O (Ester)
~ 140Aromatic Quaternary C
~ 128 - 126Aromatic C -H
~ 80C -OH (Chiral Center)
~ 52-OC H₃
~ 45Cyclohexyl C 1
~ 26 - 25Cyclohexyl C H₂

Interpretation and Rationale:

  • Carbonyl Carbon (δ ~ 175 ppm): The carbon of the ester carbonyl group is significantly deshielded and is expected to appear at the downfield end of the spectrum.[4][5]

  • Aromatic Carbons (δ ~ 140 and ~ 128 - 126 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The quaternary carbon attached to the chiral center will be at a slightly different chemical shift than the five protonated aromatic carbons.[4]

  • Alpha-Hydroxy Carbon (δ ~ 80 ppm): The carbon atom bearing the hydroxyl group and connected to the phenyl and cyclohexyl groups is a quaternary, chiral center. Its chemical shift is influenced by the electronegative oxygen atom.

  • Methyl Ester Carbon (δ ~ 52 ppm): The carbon of the methyl ester group is found in a typical region for such functionalities.

  • Cyclohexyl Carbons (δ ~ 45 and ~ 26 - 25 ppm): The six carbons of the cyclohexyl ring will appear in the aliphatic region. The carbon directly attached to the chiral center (C1) will be the most deshielded. Due to the conformational flexibility of the cyclohexyl ring, the other five carbons may not be all chemically equivalent and could show multiple peaks in the 25-26 ppm range.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[6][7][8][9]

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to minimize interference from solvent signals.[6][7][8][9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Lock and Shim Acq1->Acq2 Acq3 Acquire Spectra (¹H & ¹³C) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Calibrate and Integrate Proc2->Proc3 Analysis Analysis Proc3->Analysis Spectral Interpretation

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3500Broad, StrongO-H stretch (Alcohol)
~ 3060 - 3030MediumC-H stretch (Aromatic)
~ 2930 - 2850StrongC-H stretch (Aliphatic - Cyclohexyl)
~ 1735Strong, SharpC=O stretch (Ester)
~ 1600, 1450Medium to WeakC=C stretch (Aromatic ring)
~ 1250 - 1050StrongC-O stretch (Ester and Alcohol)

Interpretation and Rationale:

  • O-H Stretch (~ 3500 cm⁻¹): The broad and strong absorption band in this region is characteristic of the hydroxyl group involved in hydrogen bonding.[10][11][12][13]

  • C-H Stretches (~ 3060 - 3030 cm⁻¹ and ~ 2930 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized (aromatic). The strong absorptions below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the cyclohexyl and methyl groups.[14]

  • C=O Stretch (~ 1735 cm⁻¹): A very strong and sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[15][16][17] Its position is characteristic of a saturated ester.

  • C=C Stretches (~ 1600, 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretches (~ 1250 - 1050 cm⁻¹): This region of the spectrum will likely contain strong and complex bands corresponding to the C-O single bond stretching vibrations of both the ester and the alcohol functionalities.[10][11][17]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

Materials:

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.[18][19]

  • Data Acquisition:

    • Collect the sample spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Diagram 2: ATR-IR Analysis Logic

ATR_IR_Logic Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample Process Subtract Background Collect_Sample->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Caption: The logical flow of an ATR-IR experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 248. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: Electron ionization is a high-energy technique that causes extensive fragmentation.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zProposed Fragment
189[M - COOCH₃]⁺
165[M - C₆H₁₁]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
59[COOCH₃]⁺

Interpretation and Rationale:

  • Loss of the Methyl Ester Group (m/z 189): Cleavage of the bond between the chiral carbon and the ester group is a likely fragmentation pathway.

  • Loss of the Cyclohexyl Group (m/z 165): Alpha-cleavage resulting in the loss of the cyclohexyl radical is also a probable fragmentation.

  • Benzoyl Cation (m/z 105): This is a very common and stable fragment in molecules containing a benzoyl moiety.

  • Phenyl Cation (m/z 77): Loss of carbon monoxide from the benzoyl cation can lead to the formation of the phenyl cation.

  • Carbomethoxy Radical Cation (m/z 59): This fragment corresponds to the methyl ester group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.

Procedure:

  • Sample Introduction:

    • If using a GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the sample from any impurities before it enters the mass spectrometer.

    • Alternatively, for a pure sample, a direct insertion probe can be used.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Diagram 3: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation cluster_frags Key Fragments Molecule This compound m/z = 248 (M⁺) Frag1 [M - COOCH₃]⁺ m/z = 189 Molecule:f1->Frag1 -•COOCH₃ Frag2 [M - C₆H₁₁]⁺ m/z = 165 Molecule:f1->Frag2 -•C₆H₁₁ Frag3 [C₆H₅CO]⁺ m/z = 105 Frag2->Frag3 Rearrangement

Caption: A simplified representation of key fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural confirmation. The predicted ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, while the IR spectrum confirms the presence of the characteristic hydroxyl, ester, phenyl, and cyclohexyl functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns under electron ionization. The methodologies and interpretations presented in this guide offer a robust framework for the analysis of this important compound, ensuring technical accuracy and promoting a deeper understanding of its chemical nature for researchers and professionals in the field.

References

  • Wikipedia. (2023, October 29). Electron ionization. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 28). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

  • YouTube. (2025, August 24). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

  • Mol-Instincts. (n.d.). METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]

  • MCE. (n.d.). This compound | 生化试剂. Retrieved from [Link]

  • 阿仪网. (2025, September 26). This compound - MedChemExpress. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of Phenylcyclohexylglycolic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Key Synthetic Intermediate

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the largely uncharted territory of Phenylcyclohexylglycolic Acid Methyl Ester. Unlike many of the molecules we work with, which have well-defined biological activities, this compound is primarily recognized in a different context: as a crucial synthetic intermediate and a known impurity in the manufacturing of the widely-used anticholinergic drug, oxybutynin.[1][2][3][4]

The conspicuous absence of dedicated research on the intrinsic biological activity of Phenylcyclohexylglycolic Acid Methyl Ester presents a unique challenge. This guide, therefore, deviates from a conventional whitepaper format that would typically detail established pharmacological effects. Instead, we will embrace the spirit of scientific inquiry. We will build a foundational understanding of this molecule based on its chemical lineage, its relationship to a potent active pharmaceutical ingredient (API), and the logical next steps for its biological characterization.

This document is structured to provide not only what is known but also a clear and actionable roadmap for what is yet to be discovered. We will delve into its identity, its synthesis, and its connection to oxybutynin. Most importantly, we will provide detailed, field-proven experimental protocols that would be employed to definitively elucidate its biological activity, or lack thereof. Our objective is to transform the current knowledge gap into a well-defined research opportunity.

Chemical Identity and Synthesis

Phenylcyclohexylglycolic Acid Methyl Ester, also known by its IUPAC name Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate, is most commonly referred to in pharmaceutical contexts as "Oxybutynin Related Compound B".[1][2] It is the methyl ester of Phenylcyclohexylglycolic acid (CHPGA), the chiral acid moiety of oxybutynin.

The synthesis of this compound is straightforward, typically involving the esterification of Phenylcyclohexylglycolic acid with methanol, a reaction that can be catalyzed by a strong acid.[5] CHPGA itself is generally prepared either by the selective hydrogenation of phenyl mandelic acid or its esters, or through a Grignard reaction involving a cyclohexyl magnesium halide and a phenylglyoxylate.[6]

Table 1: Physicochemical Properties of Phenylcyclohexylglycolic Acid Methyl Ester

PropertyValueSource
CAS Number 10399-13-0[1][2]
Molecular Formula C15H20O3[2][3]
Molecular Weight 248.32 g/mol [2]
Appearance White crystalline powder[3]
Purity ≥98% (typical for reference standards)[3]
Synonyms Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate, Oxybutynin Related Compound B[1][2]

The Biological Context: A Close Relationship to Oxybutynin

To understand the potential biological activity of the methyl ester, we must first examine the well-established pharmacology of its parent drug, oxybutynin. Oxybutynin is a potent antispasmodic and anticholinergic agent.[7][8] Its primary therapeutic use is in the treatment of overactive bladder, where it alleviates symptoms of urgency, frequency, and urge incontinence.[7][9]

The mechanism of action for oxybutynin is twofold:

  • Antimuscarinic Activity: It directly inhibits the muscarinic action of acetylcholine on smooth muscle, particularly the detrusor muscle of the bladder.[7] This antagonism at muscarinic receptors (primarily M3) is the cornerstone of its efficacy.

  • Direct Antispasmodic Effect: It exerts a direct relaxant effect on smooth muscle, which is independent of its anticholinergic properties.[7]

Given that Phenylcyclohexylglycolic Acid Methyl Ester shares the same core structure as the active component of oxybutynin, differing only by the ester group, it is logical to postulate that it may possess some residual, albeit significantly weaker, affinity for muscarinic receptors. The large, complex ester group in oxybutynin is crucial for its potent activity; the simple methyl ester is unlikely to replicate this potency.

G cluster_0 Synthesis & Relationship cluster_1 Biological Activity CHPGA Phenylcyclohexylglycolic Acid (CHPGA) Ester Phenylcyclohexylglycolic Acid Methyl Ester (Oxybutynin Related Compound B) CHPGA->Ester Esterification (Methanol, Acid Catalyst) Oxy Oxybutynin (Active Drug) CHPGA->Oxy Esterification with 4-diethylamino-2-butyn-1-ol PostulatedActivity Unknown/Negligible Clinical Effect Ester->PostulatedActivity Postulated Weak Anticholinergic Activity (Unconfirmed) Activity Treats Overactive Bladder Oxy->Activity Potent Anticholinergic & Antispasmodic Activity

Caption: Chemical relationship and biological activity context.

Proposed Experimental Protocols for Biological Characterization

The central thesis of this guide is to provide a clear methodology for moving Phenylcyclohexylglycolic Acid Methyl Ester from a compound of unknown biological activity to one with a defined pharmacological profile. The following protocols are standard, robust, and would provide definitive data.

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Phenylcyclohexylglycolic Acid Methyl Ester for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Causality: This is the foundational experiment. A compound cannot be an antagonist at a receptor if it does not bind to it. This assay directly measures the physical interaction between the test compound and the target receptors. Using a radioligand competition format is a highly sensitive and quantitative method to establish affinity.

Methodology:

  • Materials:

    • Cell membranes expressing recombinant human M1, M2, M3, M4, and M5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Test Compound: Phenylcyclohexylglycolic Acid Methyl Ester, dissolved in an appropriate solvent (e.g., DMSO).

    • Positive Control: Atropine or Oxybutynin.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and the various concentrations of the test compound or control.

    • Define non-specific binding using a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes (M1-M5) - [3H]-NMS Radioligand - Test Compound Dilutions B Incubate: Membranes + [3H]-NMS + Test Compound A->B C Rapid Filtration: Separate bound from free radioligand B->C D Scintillation Counting: Quantify bound radioactivity C->D E Data Analysis: - Plot competition curve - Calculate IC50 - Determine Ki (Affinity) D->E

Caption: Workflow for in vitro receptor binding assay.

In Vitro Functional Antagonism Assay (Isolated Tissue Bath)

Objective: To determine if Phenylcyclohexylglycolic Acid Methyl Ester can functionally antagonize agonist-induced contractions in smooth muscle tissue.

Causality: Binding does not always equate to a functional effect. This assay moves from measuring physical interaction to assessing a physiological response. By using an isolated tissue that contracts in response to a muscarinic agonist (like guinea pig bladder), we can directly measure whether our test compound can block this contraction, thus acting as a functional antagonist.

Methodology:

  • Materials:

    • Guinea pig bladder or ileum tissue.

    • Organ bath system with transducers and data acquisition software.

    • Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.

    • Muscarinic Agonist: Carbachol or Acetylcholine.

    • Test Compound: Phenylcyclohexylglycolic Acid Methyl Ester.

    • Positive Control: Oxybutynin.

  • Procedure:

    • Humanely euthanize a guinea pig and dissect the bladder. Cut the bladder into longitudinal strips.

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

    • Generate a cumulative concentration-response curve to the agonist (Carbachol) to establish a baseline response.

    • Wash the tissue and allow it to return to baseline.

    • Pre-incubate the tissue with a fixed concentration of the test compound or positive control for a set period (e.g., 30 minutes).

    • Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

    • Repeat this process with several different concentrations of the test compound.

  • Data Analysis:

    • Plot the contractile response against the log concentration of the agonist, both in the absence and presence of the antagonist.

    • A rightward shift in the agonist's concentration-response curve in the presence of the test compound indicates competitive antagonism.

    • Calculate the dose ratio (the ratio of the agonist's EC50 in the presence and absence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which is a measure of the antagonist's potency.

Future Research Directions & Conclusion

The biological profile of Phenylcyclohexylglycolic Acid Methyl Ester remains an open question. While its primary identity is that of a synthetic precursor and pharmaceutical impurity, its structural similarity to a potent anticholinergic drug warrants a formal investigation.

The immediate path forward is clear:

  • Execute the In Vitro Assays: The binding and functional assays described above would provide a definitive answer regarding any inherent antimuscarinic activity.

  • Assess Metabolic Stability: Investigating its stability in liver microsomes would clarify if it could be a transient metabolite of other compounds in vivo.[10]

  • In Vivo Confirmation (If Warranted): If significant in vitro activity is observed, subsequent in vivo studies, such as urodynamic measurements in animal models, would be the logical next step to assess any physiological effects on bladder function.

References

  • Oxybutynin Related Compound B | CAS 10399-13-0. Veeprho. [Link]

  • Oxybutynin: Package Insert / Prescribing Information. Drugs.com. [Link]

  • EP1424321A1 - Synthesis of optically active cyclohexylphenylglycolate esters.
  • Oxybutynin. Wikipedia. [Link]

  • EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters.
  • Oxybutynin | C22H31NO3 | CID 4634. PubChem, National Institutes of Health. [Link]

  • US6090971A - Resolution process for cyclohexylphenyl glycolic acid.
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual, NCBI. [Link]

Sources

An In-depth Technical Guide on Methyl 2-cyclohexyl-2-hydroxyphenylacetate as a Precursor for Oxybutynin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybutynin is a cornerstone therapeutic agent for the management of overactive bladder, exerting its effects as an antimuscarinic agent that relaxes the bladder's detrusor muscle.[1][2][3] The synthesis of this vital active pharmaceutical ingredient (API) relies on a convergent chemical process where methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHPA) serves as a critical precursor.[4][5] This guide provides a comprehensive technical examination of the synthesis, properties, and conversion of MCHPA into Oxybutynin, offering field-proven insights and detailed protocols for professionals in drug development and chemical research.

Introduction to Oxybutynin and its Precursor

Oxybutynin is an anticholinergic and antispasmodic medication that functions by competitively inhibiting muscarinic acetylcholine receptors (primarily the M3 subtype) in the smooth muscles of the bladder.[1][3][6][7] This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency associated with overactive bladder.[1][7]

The industrial synthesis of Oxybutynin is a multi-step process, with a key convergent step involving the coupling of two primary intermediates. One of these essential building blocks is this compound (CAS 10399-13-0).[4][5] The purity and reliable synthesis of MCHPA are paramount for the efficient and high-quality production of the final Oxybutynin API.[4]

Physicochemical and Analytical Profile of this compound (MCHPA)

Understanding the properties of MCHPA is crucial for optimizing its synthesis and subsequent reactions.

PropertyValueSource(s)
CAS Number 10399-13-0[8][9][10]
Molecular Formula C₁₅H₂₀O₃[5][8][9]
Molecular Weight 248.32 g/mol [8][9]
IUPAC Name methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[8]
Synonyms Phenylcyclohexylglycolic Acid Methyl Ester, Oxybutynin Related Compound B[8]
Appearance White crystalline powder[4][5]
Purity (Typical) ≥98%[4][10]

Synthetic Pathway to this compound (MCHPA)

The synthesis of MCHPA is most effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[11][12] This approach involves the reaction of a cyclohexylmagnesium halide with a methyl ester of a phenylglyoxylate or a related derivative.

A common and reliable route begins with phenylglyoxylic acid (2-oxo-2-phenylacetic acid).[11][12] This starting material is first converted to its methyl ester, which then undergoes the Grignard reaction.

MCHPA_Synthesis cluster_0 MCHPA Synthesis Workflow A Phenylglyoxylic Acid B Methyl Phenylglyoxylate A->B Esterification (Methanol, Acid Catalyst) D This compound (MCHPA) B->D Grignard Reaction (Anhydrous Ether) C Cyclohexylmagnesium Bromide (Grignard Reagent) C->D

Figure 1: General workflow for the synthesis of MCHPA.
Experimental Protocol: Synthesis of MCHPA

This protocol describes a representative synthesis starting from phenylglyoxylic acid.

Step 1: Esterification of Phenylglyoxylic Acid

  • To a solution of phenylglyoxylic acid in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product, methyl phenylglyoxylate, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Grignard Reaction

  • Prepare the Grignard reagent by reacting bromocyclohexane with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.[11]

  • In a separate flask, dissolve the methyl phenylglyoxylate from Step 1 in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.

  • Slowly add the prepared cyclohexylmagnesium bromide solution dropwise to the ester solution with vigorous stirring.[13]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[13]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[13]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The resulting crude MCHPA can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white crystalline solid.

Conversion of MCHPA to Oxybutynin: The Transesterification Step

The pivotal step in the synthesis of Oxybutynin is the base-catalyzed transesterification of MCHPA with 4-diethylamino-2-butyn-1-ol.[11][14][15] This reaction effectively couples the two key intermediates to form the final API. The use of a base like sodium methoxide or solid sodium hydroxide is crucial for facilitating the reaction, which is often driven to completion by removing the methanol byproduct under reduced pressure.[14][15][16]

Oxybutynin_Synthesis cluster_1 Oxybutynin Synthesis from MCHPA MCHPA This compound (MCHPA) Oxybutynin Oxybutynin MCHPA->Oxybutynin Transesterification Alcohol 4-diethylamino-2-butyn-1-ol Alcohol->Oxybutynin Methanol Methanol (Byproduct) Oxybutynin->Methanol Removal drives reaction catalyst Base Catalyst (e.g., NaOH, NaOMe) catalyst->Oxybutynin

Figure 2: Transesterification of MCHPA to form Oxybutynin.
Experimental Protocol: Synthesis of Oxybutynin

This protocol is based on established industrial methods.[15][16]

  • In a reaction vessel equipped with a stirrer and a distillation setup, combine equimolar amounts of MCHPA and 4-diethylamino-2-butyn-1-ol.[15]

  • Add a catalytic amount of solid sodium hydroxide (e.g., 0.04 equivalents).[15]

  • Heat the reaction mixture to approximately 80-100°C with continuous stirring.[15][16]

  • Apply a vacuum to the system to facilitate the continuous removal of the methanol byproduct as it forms, which drives the equilibrium towards the product.[15]

  • Monitor the reaction's progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction typically reaches high conversion within 2.5 to 4 hours.[15]

  • Once the reaction is complete, cool the mixture. The crude Oxybutynin base can be dissolved in a suitable solvent.

  • For conversion to the hydrochloride salt, the base is dissolved in a solvent like ether, and dry hydrogen chloride gas is passed through the solution, or it is treated with a 2N HCl solution to precipitate Oxybutynin hydrochloride.[16]

  • The final product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate, to achieve pharmaceutical-grade purity.[16]

Mechanism of Action: How Oxybutynin Functions

Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors.[3][6] The detrusor muscle in the bladder wall is rich in M3 muscarinic receptors. Acetylcholine binding to these Gq-protein coupled receptors triggers a signaling cascade leading to smooth muscle contraction. Oxybutynin competitively blocks this interaction, resulting in muscle relaxation and a reduction in involuntary bladder spasms.[7][13]

MOA cluster_pathway M3 Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Oxy Oxybutynin Oxy->M3R Blocks

Figure 3: Inhibitory action of Oxybutynin on the M3 muscarinic receptor signaling pathway.

Conclusion

This compound is an indispensable precursor in the convergent synthesis of Oxybutynin. The robustness of its production via the Grignard reaction and its efficient conversion through base-catalyzed transesterification are cornerstones of the manufacturing process for this widely used pharmaceutical agent. A thorough understanding of these chemical pathways, coupled with rigorous process control and analytical characterization, is essential for ensuring the consistent, high-quality supply of Oxybutynin to patients worldwide.

References

  • Vertex AI Search. (2025-01-23). Pharmacology of Oxybutynin; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Oxybutynin Chloride?
  • Dr.Oracle. (2025-02-14). What is the mechanism of action of oxybutynin?
  • NHS. Common questions about oxybutynin.
  • PharmaCompass.com.
  • Gpatindia. (2020-05-04). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Scite.ai.
  • MDPI.
  • ResearchGate. (2023-09-20).
  • ResearchGate. (2023-10-15).
  • Benchchem. Synthesis and Chemical Characterization of Oxybutynin Chloride Analogues: An In-depth Technical Guide.
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Oxybutynin: Understanding its Precursor.
  • ChemicalBook.
  • Google Patents. (CZ296056B6). Process for preparing oxybutynin.
  • Klivon. Methyl (RS)
  • Google Patents. (WO2009122429A2). Crystalline oxybutynin and process for preparing the same.
  • New Haven Pharma.
  • Santa Cruz Biotechnology.
  • Clearsynth.

Sources

An In-depth Technical Guide to Methyl 2-cyclohexyl-2-hydroxyphenylacetate: Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a molecule of significant interest in the pharmaceutical industry, serves as a pivotal intermediate in the synthesis of valuable therapeutic agents. This guide provides an in-depth exploration of its discovery, historical context, synthesis methodologies, and its critical role in drug development. Tailored for researchers, scientists, and professionals in the field, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this important compound.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as Phenylcyclohexylglycolic Acid Methyl Ester and Methyl α-cyclohexylmandelate, is a white crystalline solid at room temperature.[1] Its fundamental role lies in being a key precursor to the synthesis of Oxybutynin, a widely used anticholinergic medication for the treatment of overactive bladder.[1] The compound's identity and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 10399-13-0[1][2]
Molecular Formula C₁₅H₂₀O₃[1][2]
Molecular Weight 248.32 g/mol [2]
Appearance White to Off-White Crystalline Powder/Solid[1]
Melting Point 40 °C[2]
Boiling Point 170-175 °C (at 9 Torr)[2]
Purity Typically ≥98%[1]

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic anticholinergic agents. While the exact first synthesis of this specific methyl ester is not prominently documented as a standalone discovery, a significant early report on the synthesis of related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid esters appeared in the Journal of Organic Chemistry in 1977.[1] This publication detailed a method involving the reaction of an alkyl mandelate with lithium diisopropylamide, followed by reaction with cyclohexyl iodide.[1] This laid the groundwork for methodologies to produce this class of compounds.

The primary impetus for the extensive study and optimization of its synthesis came with the recognition of its utility as a crucial intermediate for the production of Oxybutynin. Oxybutynin itself was developed to treat bladder instability, and the efficient synthesis of its core components, including the cyclohexylphenylglycolic acid moiety, became a key focus for industrial and pharmaceutical chemistry.[3] Consequently, much of the historical development and optimization of synthesis routes for this compound has been documented within patents and publications aimed at improving the overall synthesis of Oxybutynin.

Chemical Synthesis: Methodologies and Experimental Protocols

The synthesis of this compound is most prominently achieved through two primary routes: the Grignard reaction and the Ene reaction. The choice of method often depends on factors such as desired scale, safety considerations, and economic viability.

Grignard Reaction Synthesis

The Grignard reaction is a classic and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, it involves the addition of a cyclohexylmagnesium halide (Grignard reagent) to a methyl benzoylformate (also known as methyl 2-oxo-2-phenylacetate).

Grignard_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexyl_Halide Cyclohexyl Halide Grignard_Formation Grignard Reagent Formation Cyclohexyl_Halide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Methyl_Benzoylformate Methyl Benzoylformate Nucleophilic_Addition Nucleophilic Addition Methyl_Benzoylformate->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Cyclohexylmagnesium Halide Aqueous_Workup Aqueous Workup Nucleophilic_Addition->Aqueous_Workup Final_Product This compound Aqueous_Workup->Final_Product

Caption: Grignard synthesis workflow for this compound.

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve cyclohexyl bromide or chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Grignard Reaction:

    • In a separate flask, dissolve methyl benzoylformate in anhydrous THF and cool the solution to 0-5 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the methyl benzoylformate solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Ene Reaction Synthesis

An alternative and industrially relevant approach involves an Ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid catalyst. This is followed by reduction of the resulting cyclohexenyl intermediate.

Ene_Reaction_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_product Product Cyclohexene Cyclohexene Ene_Reaction Ene Reaction Cyclohexene->Ene_Reaction Methyl_Benzoylformate Methyl Benzoylformate Methyl_Benzoylformate->Ene_Reaction Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Ene_Reaction Cyclohexenyl_Intermediate Methyl 2-(cyclohex-2-en-1-yl)-2-hydroxy-2-phenylacetate Ene_Reaction->Cyclohexenyl_Intermediate Reduction Reduction Final_Product This compound Reduction->Final_Product Cyclohexenyl_Intermediate->Reduction

Caption: Ene reaction synthesis workflow for this compound.

This protocol is based on principles described in patent literature and serves as a general guide.

  • Ene Reaction:

    • In a suitable reactor, dissolve methyl benzoylformate and a Lewis acid catalyst (e.g., tin(IV) chloride or a chiral titanium complex for asymmetric synthesis) in an inert solvent such as dichloromethane or toluene.

    • Add cyclohexene to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Workup of the Intermediate:

    • Quench the reaction with water or a mild aqueous base.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase to yield the crude intermediate, Methyl 2-(cyclohex-2-en-1-yl)-2-hydroxy-2-phenylacetate.

  • Reduction:

    • Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol.

    • Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen atmosphere at a suitable pressure and temperature until the reduction of the double bond is complete.

  • Final Purification:

    • Filter off the catalyst.

    • Concentrate the filtrate to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield this compound.

Mechanism of Action and Pharmacological Profile

While this compound is a key building block for the pharmacologically active molecule Oxybutynin, there is a notable lack of direct studies on its own pharmacological activity. The scientific literature predominantly focuses on the antimuscarinic properties of Oxybutynin and its active metabolite, N-desethyloxybutynin.

It is widely understood that this compound is a pharmacologically inactive precursor . Its primary function is to provide the necessary chemical scaffold which, upon subsequent chemical modification (esterification with 4-diethylamino-2-butyn-1-ol), yields the active drug. The anticholinergic activity of Oxybutynin arises from the final molecular structure, which allows it to bind to and block muscarinic receptors, particularly the M1 and M3 subtypes, leading to the relaxation of the bladder's detrusor muscle.

The lack of significant intrinsic pharmacological activity of this compound is implicitly supported by its designation as an "intermediate" and an "impurity" (specifically "Oxybutynin EP Impurity F") in pharmacopeial contexts.[2]

Applications in Drug Development and Research

The principal and most well-established application of this compound is its use as a critical starting material in the commercial synthesis of Oxybutynin .[1][4] The synthesis of Oxybutynin involves the transesterification of this compound with 4-diethylamino-2-butyn-1-ol.

Beyond its role in the production of the racemic mixture of Oxybutynin, this intermediate is also crucial for the synthesis of the individual enantiomers, (R)- and (S)-Oxybutynin. The (R)-enantiomer is primarily responsible for the desired anticholinergic effects, while the (S)-enantiomer is less active.[5] The development of enantiomerically pure forms of Oxybutynin has been a strategy to potentially improve the therapeutic index by reducing side effects.

In a broader research context, this compound and its derivatives can be utilized in the exploration of new synthetic methodologies and in the development of other potential therapeutic agents that share the cyclohexylphenylglycolic acid core structure.

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the pharmaceutical landscape. While not a therapeutic agent in its own right, its discovery and the subsequent refinement of its synthesis have been instrumental in providing widespread access to the valuable drug, Oxybutynin. The synthetic versatility offered by the Grignard and Ene reaction pathways highlights the ongoing innovation in process chemistry. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key intermediate is essential for the continued production and potential future development of related anticholinergic agents.

References

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermedi
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (URL: [Link])

  • Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7. (URL: [Link])

  • US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P
  • US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P
  • OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (URL: [Link])

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermedi
  • The Journal of Organic Chemistry 1977, 42 (17), 2948–2949.
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - ResearchGate. (URL: [Link])

  • This compound | CAS No. 10399-13-0 | Clearsynth. (URL: )
  • Methyl cyclohexylphenylglycol

Sources

The Cornerstone of Anticholinergic Drug Discovery: A Technical Guide to Methyl 2-cyclohexyl-2-hydroxyphenylacetate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of Methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHPA) and its structural analogs. MCHPA is a pivotal chemical entity, most notably recognized as a key intermediate in the synthesis of the widely-used anticholinergic drug, Oxybutynin.[1][2][3] Beyond its role as a precursor, the MCHPA core structure presents a versatile scaffold for the development of novel therapeutic agents targeting muscarinic acetylcholine receptors. This guide will delve into the synthesis, characterization, pharmacological significance, and structure-activity relationships (SAR) of MCHPA and its derivatives, providing both foundational knowledge and actionable protocols.

The MCHPA Core: A Gateway to Anticholinergic Activity

The fundamental structure of this compound features a central quaternary carbon atom bonded to a cyclohexyl ring, a phenyl ring, a hydroxyl group, and a methyl ester. This arrangement provides a unique three-dimensional conformation that is crucial for its interaction with biological targets. The inherent chirality at the α-carbon further adds to the structural complexity and pharmacological specificity of its derivatives.

The primary therapeutic relevance of the MCHPA scaffold lies in its role in the synthesis of anticholinergic agents. These compounds function by competitively antagonizing the action of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve impulses.[4] This mechanism of action is fundamental to the treatment of conditions characterized by smooth muscle spasms, such as overactive bladder, for which Oxybutynin is a frontline therapy.

Synthesis of the MCHPA Core and Its Derivatives

The synthesis of MCHPA and its subsequent elaboration into more complex derivatives are critical processes for researchers in this field. The following sections provide a detailed overview of the synthetic strategies and a step-by-step protocol for the preparation of the MCHPA core.

Retrosynthetic Analysis and Key Synthetic Strategies

A common retrosynthetic approach for MCHPA involves the disconnection of the cyclohexyl group, suggesting a Grignard reaction between a cyclohexyl magnesium halide and a methyl benzoylformate precursor. This approach is a robust and widely employed method for constructing the quaternary carbon center.

G MCHPA This compound Grignard Grignard Reaction MCHPA->Grignard Retrosynthesis Precursors Methyl Benzoylformate + Cyclohexylmagnesium Bromide Grignard->Precursors Disconnection G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up and Purification A Mg turnings + I₂ in anhydrous THF B Add Bromocyclohexane A->B C Reflux B->C D Cool Grignard reagent to 0°C C->D Formed Cyclohexylmagnesium bromide E Add Methyl Benzoylformate in THF D->E F Warm to RT and stir E->F G Quench with aq. NH₄Cl F->G Crude product mixture H Extract with Et₂O or EtOAc G->H I Dry and concentrate H->I J Column Chromatography I->J MCHPA This compound J->MCHPA Pure MCHPA G cluster_0 Parasympathetic Nerve Terminal cluster_1 Smooth Muscle Cell (e.g., Detrusor) ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds and Activates Contraction Muscle Contraction M3->Contraction Signal Transduction MCHPA_deriv MCHPA Derivative (e.g., Oxybutynin) MCHPA_deriv->M3 Competitively Blocks

Sources

Methodological & Application

Synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-cyclohexyl-2-hydroxyphenylacetate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the anticholinergic drug Oxybutynin.[1][2] Oxybutynin is widely used to treat overactive bladder and other conditions characterized by bladder muscle spasms. The synthesis of this intermediate, with the CAS Number 10399-13-0, is a critical step in the pharmaceutical manufacturing process, demanding a robust and well-characterized protocol to ensure high purity and yield.[3][4] This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of this compound via a Grignard reaction, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle and Mechanism

The core of this synthesis is the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This reaction involves the nucleophilic addition of a Grignard reagent, in this case, cyclohexylmagnesium chloride, to the electrophilic carbonyl carbon of methyl benzoylformate.

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Cyclohexyl chloride reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form cyclohexylmagnesium chloride. This organomagnesium halide is a potent nucleophile.

  • Nucleophilic Addition: The cyclohexyl Grignard reagent attacks the ketone carbonyl group of methyl benzoylformate. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.

A critical aspect of this reaction is the strict exclusion of water and other protic solvents, as they will react with the highly basic Grignard reagent and prevent the desired reaction.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Magnesium turnings99.8%Sigma-Aldrich
IodineCrystal, 99.8%Sigma-Aldrich
Cyclohexyl chloride99%Sigma-Aldrich
Methyl benzoylformate98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Saturated aq. NH₄Cl
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flasks
Reflux condenser
Addition funnel
Magnetic stirrer
Inert gas supply (N₂ or Ar)
Standard glassware
Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagent_prep 1. Flame-dry glassware under inert atmosphere. 2. Add Mg turnings and an iodine crystal. reagent_formation 3. Add a portion of cyclohexyl chloride in anhydrous THF. 4. Initiate reaction (gentle heating may be required). 5. Add remaining cyclohexyl chloride dropwise to maintain reflux. reagent_prep->reagent_formation Initiation reaction_setup 6. Cool Grignard reagent to 0 °C. 7. Prepare a solution of methyl benzoylformate in anhydrous THF. reagent_formation->reaction_setup Transfer addition 8. Add methyl benzoylformate solution dropwise to the Grignard reagent at 0 °C. reaction_setup->addition stirring 9. Allow the reaction to warm to room temperature and stir for 2 hours. addition->stirring quench 10. Cool the reaction mixture to 0 °C. 11. Quench by slow, dropwise addition of saturated aq. NH₄Cl. stirring->quench Proceed to Workup extraction 12. Extract the product with diethyl ether. 13. Wash the organic layer with brine. quench->extraction drying 14. Dry the organic layer over anhydrous Na₂SO₄. extraction->drying purification 15. Filter and concentrate the organic layer. 16. Purify the crude product by column chromatography. drying->purification

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent)

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas. This is to ensure anhydrous conditions, which are critical for the success of the Grignard reaction.

  • Reaction Setup: Place magnesium turnings (2.2 equivalents) into the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Add a single crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.

  • Initiation: In the addition funnel, prepare a solution of cyclohexyl chloride (2.1 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion (approximately 10%) of the cyclohexyl chloride solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic and should sustain itself.

  • Addition of Reagent: Add the remaining cyclohexyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear as a gray, cloudy mixture.

Part 2: Synthesis of this compound

  • Cooling: Cool the freshly prepared cyclohexylmagnesium chloride solution to 0 °C using an ice-water bath.

  • Ester Solution: In a separate dry flask, prepare a solution of methyl benzoylformate (1.0 equivalent) in anhydrous THF.

  • Addition: Add the methyl benzoylformate solution dropwise to the stirred Grignard reagent at 0 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is an exothermic process and should be done with caution. Continue adding the NH₄Cl solution until the vigorous reaction ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5] A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be determined by thin-layer chromatography (TLC) analysis. The fractions containing the pure product are then combined and the solvent is evaporated to yield this compound as a white to off-white solid.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₅H₂₀O₃[3][6]

  • Molecular Weight: 248.32 g/mol [3][6]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The expected proton NMR spectrum would show signals corresponding to the aromatic protons of the phenyl group, the methoxy protons of the ester, and the aliphatic protons of the cyclohexyl ring.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum should confirm the presence of the carbonyl carbon of the ester, the quaternary carbon bearing the hydroxyl group, the carbons of the phenyl and cyclohexyl rings, and the methoxy carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

  • Purity (HPLC): The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally expected for this intermediate.[1][2]

Safety Precautions

The Grignard reaction presents several hazards that must be carefully managed.

  • Anhydrous Conditions: All glassware must be scrupulously dried to prevent the violent reaction of the Grignard reagent with water. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Flammable Solvents: Diethyl ether and THF are highly flammable and volatile. The reaction must be performed in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic and can lead to a runaway reaction if the addition of reagents is not controlled. An ice bath should always be readily available to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound, a key intermediate in the production of Oxybutynin. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound in a laboratory setting. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for its intended use in pharmaceutical development.

References

Sources

Application Notes and Protocols: Methyl 2-cyclohexyl-2-hydroxyphenylacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Pharmaceutical Synthesis

Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a white crystalline powder, is a pivotal intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its structural architecture, featuring a chiral center and both ester and tertiary alcohol functionalities, renders it a valuable building block for the construction of complex molecular targets. The primary and most well-documented application of this compound is as a key precursor in the industrial synthesis of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1][3][4] Beyond this principal role, its unique chemical properties also suggest potential applications in the fragrance and cosmetic industries, as well as in the development of specialty polymers.[5]

This comprehensive guide provides an in-depth exploration of this compound, offering detailed synthetic protocols, mechanistic insights, and practical application notes for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 10399-13-0[3][6][7]
Molecular Formula C₁₅H₂₀O₃[1][3][7]
Molecular Weight 248.32 g/mol [3][6][7]
Appearance White crystalline powder[1][2]
Melting Point 118-120 °C[2]
Boiling Point 375.4 ± 22.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Storage Sealed in a dry, room temperature environment. For long-term storage, refrigeration (2-8°C) is recommended.[3][6]

Safety Information:

This compound should be handled in accordance with good industrial hygiene and safety practices.[8] It is combustible and may cause respiratory irritation.[8] Avoid contact with skin and eyes, and do not breathe mist, vapors, or spray.[8] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8] Personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[7][8]

Synthetic Routes to this compound

Two primary synthetic strategies have been established for the preparation of this compound: the Grignard reaction and the Lewis acid-catalyzed "ene" reaction.

The Grignard Reaction Pathway: A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a robust and widely employed method for the formation of carbon-carbon bonds. In this context, it involves the nucleophilic addition of a cyclohexylmagnesium halide to the electrophilic carbonyl carbon of a methyl benzoylformate derivative.

Reaction Scheme: Grignard Synthesis

Grignard Synthesis methyl_benzoylformate Methyl Benzoylformate reaction_intermediate Grignard Adduct methyl_benzoylformate->reaction_intermediate + cyclohexylmagnesium_bromide Cyclohexylmagnesium Bromide cyclohexylmagnesium_bromide->reaction_intermediate THF THF (solvent) THF->reaction_intermediate workup Aqueous Workup (e.g., NH4Cl) product This compound workup->product reaction_intermediate->product Workup

Caption: Grignard synthesis of this compound.

Detailed Protocol: Grignard Synthesis

This protocol is a synthesized methodology based on established Grignard reaction principles and information gleaned from various sources.[1][9][10]

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Bromocyclohexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl benzoylformate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • In a dropping funnel, prepare a solution of bromocyclohexane (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the bromocyclohexane solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the presence of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Benzoylformate:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

    • Prepare a solution of methyl benzoylformate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the methyl benzoylformate solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Initiation of Grignard Formation: The reaction between magnesium and alkyl halides can sometimes be slow to start. A small crystal of iodine can etch the surface of the magnesium, exposing fresh metal and facilitating the reaction.

  • Controlled Addition: The reaction between the Grignard reagent and the ester is exothermic. Slow, dropwise addition at low temperature (0°C) is crucial to control the reaction rate and prevent the formation of side products.

  • Aqueous Workup: The initial product of the Grignard reaction is a magnesium alkoxide salt. An aqueous workup with a mild acid, such as ammonium chloride, is necessary to protonate the alkoxide and yield the desired tertiary alcohol.

The Lewis Acid-Catalyzed "Ene" Reaction Pathway: An Alternative Approach

An alternative and potentially more atom-economical route to a precursor of this compound involves a Lewis acid-catalyzed "ene" reaction between cyclohexene and a benzoylformic acid ester.[6][8] This reaction forms a C-C bond and a new stereocenter, followed by reduction to yield the final product.

Reaction Scheme: "Ene" Reaction Pathway

Ene_Reaction cyclohexene Cyclohexene ene_adduct Ene Adduct cyclohexene->ene_adduct + methyl_benzoylformate Methyl Benzoylformate methyl_benzoylformate->ene_adduct lewis_acid Lewis Acid (e.g., TiCl4, SnCl4) lewis_acid->ene_adduct reduction Reduction (e.g., H2, Pd/C) product This compound reduction->product ene_adduct->product Reduction

Caption: "Ene" reaction pathway to this compound.

Detailed Protocol: Lewis Acid-Catalyzed "Ene" Reaction

This protocol is based on the general principles of Lewis acid-catalyzed "ene" reactions as described in the literature.[11][12]

Materials:

  • Cyclohexene

  • Methyl benzoylformate

  • Anhydrous dichloromethane (DCM) or toluene

  • Lewis acid (e.g., tin(IV) chloride or titanium(IV) chloride) as a solution in an anhydrous solvent

  • Anhydrous sodium bicarbonate or saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Methanol or ethyl acetate (for reduction)

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for transfer of reagents

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • "Ene" Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of methyl benzoylformate (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to -78°C.

    • Slowly add the Lewis acid (e.g., 1.1 equivalents of SnCl₄) to the stirred solution.

    • After stirring for 15 minutes, add cyclohexene (1.5 equivalents) dropwise.

    • Allow the reaction to stir at -78°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of anhydrous sodium bicarbonate or by pouring the reaction mixture into a vigorously stirred saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude "ene" adduct.

  • Reduction of the "Ene" Adduct:

    • Dissolve the crude "ene" adduct in methanol or ethyl acetate.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to hydrogenation (e.g., using a Parr shaker or a hydrogen balloon) until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography as described in the Grignard protocol.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid coordinates to the carbonyl oxygen of the methyl benzoylformate, activating it towards nucleophilic attack by the cyclohexene. This catalysis is essential for the reaction to proceed at a reasonable rate and can influence the stereoselectivity.

  • Low Temperature: "Ene" reactions are often performed at low temperatures to improve selectivity and minimize side reactions.

  • Quenching: The Lewis acid must be neutralized during the workup to prevent product decomposition. A mild base like sodium bicarbonate is typically used.

  • Hydrogenation: The "ene" reaction produces an unsaturated precursor. Catalytic hydrogenation is a standard and efficient method to reduce the carbon-carbon double bond to afford the desired saturated cyclohexyl ring.

Application in the Synthesis of Oxybutynin

The primary industrial application of this compound is in the synthesis of Oxybutynin. This is achieved through a transesterification reaction with 4-diethylamino-2-butyn-1-ol.

Reaction Scheme: Synthesis of Oxybutynin

Oxybutynin_Synthesis methyl_ester This compound reaction Transesterification methyl_ester->reaction + butynol 4-diethylamino-2-butyn-1-ol butynol->reaction base Base (e.g., NaH, NaOMe) base->reaction solvent Solvent (e.g., Toluene, Heptane) solvent->reaction oxybutynin Oxybutynin reaction->oxybutynin

Caption: Transesterification to synthesize Oxybutynin.

Detailed Protocol: Synthesis of Oxybutynin

This protocol is a generalized procedure based on patent literature.[3][4]

Materials:

  • This compound

  • 4-diethylamino-2-butyn-1-ol

  • Sodium methoxide or sodium hydride

  • Anhydrous toluene or n-heptane

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transesterification Reaction:

    • To a round-bottom flask equipped with a distillation head, add this compound (1.0 equivalent), 4-diethylamino-2-butyn-1-ol (1.1 equivalents), and anhydrous toluene.

    • Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.1 equivalents).

    • Heat the reaction mixture to reflux and slowly distill off the methanol that is formed.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with water and then with brine.

    • To isolate Oxybutynin as the free base, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

    • To isolate Oxybutynin hydrochloride, extract the organic layer with dilute hydrochloric acid. The aqueous layer containing the hydrochloride salt can then be concentrated or the product can be precipitated by adjusting the pH.

Causality Behind Experimental Choices:

  • Base Catalyst: The transesterification reaction is catalyzed by a base, which deprotonates the alcohol of 4-diethylamino-2-butyn-1-ol, making it a more potent nucleophile.

  • Removal of Methanol: The reaction is an equilibrium process. Removing the methanol byproduct by distillation drives the equilibrium towards the formation of the desired product, Oxybutynin.

  • Acid-Base Extraction: Oxybutynin contains a basic tertiary amine. This allows for its separation and purification from non-basic impurities by extraction into an acidic aqueous solution. The free base can then be regenerated by neutralization.

Characterization of this compound

Thorough characterization of a synthesized compound is essential to confirm its identity and purity. While a complete, publicly available, and citable dataset of the spectroscopic data for this compound could not be located in the performed searches, the following section outlines the expected spectral features based on its known structure.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Multiplets in the range of δ 7.2-7.6 ppm corresponding to the protons on the phenyl ring.

    • Methyl Ester Protons: A singlet around δ 3.7 ppm corresponding to the -OCH₃ group.

    • Cyclohexyl Protons: A series of complex multiplets in the range of δ 1.0-2.5 ppm.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the concentration and solvent, likely in the range of δ 3-5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 175 ppm.

    • Aromatic Carbons: Several signals in the range of δ 125-140 ppm.

    • Quaternary Carbon: A signal for the carbon attached to the hydroxyl, phenyl, and cyclohexyl groups, likely around δ 80 ppm.

    • Methyl Ester Carbon: A signal around δ 52 ppm.

    • Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.

    • C=O Stretch: A strong absorption band around 1730 cm⁻¹ corresponding to the ester carbonyl group.

    • C-O Stretch: Absorption bands in the region of 1250-1000 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A peak at m/z = 248.

    • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and fragmentation of the cyclohexyl ring.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of well-designed intermediates in the synthesis of medicinally important compounds. The synthetic routes to this molecule, particularly the Grignard reaction, are classic examples of powerful carbon-carbon bond-forming strategies. Its primary role in the production of Oxybutynin highlights its significance in the pharmaceutical industry. Future research may focus on the development of more efficient and stereoselective syntheses of this intermediate, potentially employing novel catalytic methods. Furthermore, the exploration of its utility in the synthesis of other biologically active molecules remains a promising avenue for investigation. This guide provides a solid foundation for researchers to confidently and safely utilize this compound in their synthetic endeavors.

References

  • Vertex AI Search. (2024).
  • J&K Scientific. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate | 10399-13-0.
  • BLD Pharm. (n.d.). 10399-13-0|Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
  • Thermo Fisher Scientific. (2021).
  • Fisher Scientific. (2009).
  • Clearsynth. (n.d.). This compound | CAS No. 10399-13-0.
  • Google Patents. (2003). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. (2009). CZ296056B6 - Process for preparing oxybutynin.
  • MDPI. (2023).
  • LGC Standards. (n.d.). This compound (Phenylcyclohexylglycolic Acid Methyl Ester).
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-Cyclohexyl-2-hydroxy-phenylacetate | CAS 10399-13-0.
  • New Haven Pharma. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxylate.
  • University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Echemi. (n.d.). 31221-85-9, 2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Formula.
  • Porphynet. (n.d.). This compound.
  • Chemistry LibreTexts. (2021). 2.1: Enantioselective Ene and Cycloaddition Reactions.
  • Crochem. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate CAS:10399-13-0 manufacturer & supplier.
  • BenchChem. (n.d.). Application Notes and Protocols: Lewis Acid Catalysis in Reactions of 4-Nitrocyclohex-1-ene.

Sources

Topic: A Validated Reversed-Phase HPLC Method for the Quantification of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a key chemical intermediate and a known related compound of the active pharmaceutical ingredient (API) Oxybutynin[1][2]. The method utilizes reversed-phase chromatography with a C18 stationary phase and isocratic elution, providing excellent specificity, linearity, accuracy, and precision. All validation procedures were designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a quality control or research environment[3][4].

Introduction: The Analytical Imperative

This compound is a non-polar small organic molecule whose purity and concentration are critical parameters in various stages of pharmaceutical development and manufacturing. Its structure, featuring a phenyl chromophore, a hydroxyl group, and a cyclohexyl moiety, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection[5]. The development of a reliable and validated analytical method is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies.

This guide provides a comprehensive framework for this analysis, moving beyond a simple recitation of steps to explain the scientific rationale behind the selection of chromatographic parameters. The method described herein is designed to be a self-validating system, providing the user with the tools to not only replicate the results but also to understand the method's operational boundaries.

Materials and Methods

The development of this analytical method followed a systematic process, beginning with the selection of appropriate instrumentation and chromatographic conditions based on the physicochemical properties of the analyte[6].

Equipment and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 bonded silica column is recommended for the separation of non-polar to moderately polar analytes.[5][7] A good starting choice is a Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Phosphoric Acid (H₃PO₄), analytical grade

    • This compound Reference Standard (purity >99%)

Optimized Chromatographic Conditions

The final optimized conditions were determined after a systematic evaluation of mobile phase composition, pH, and column type. A C18 column was selected for its hydrophobic stationary phase, which is ideal for retaining the non-polar analyte[8]. A mobile phase of acetonitrile and water provides good peak shape and resolution. A small amount of phosphoric acid is added to the aqueous component to control the pH and suppress the ionization of any potential acidic impurities, thereby ensuring consistent retention times and symmetrical peaks.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Rationale for Wavelength Selection: The analyte contains a phenyl group, which is a strong UV chromophore. While 254 nm is a common wavelength for aromatic compounds, maximum sensitivity is often achieved at lower wavelengths, such as 220 nm, corresponding to the phenyl E2 band transition. A photodiode array detector scan is recommended to confirm the absorbance maximum (λmax) for optimal sensitivity.

Experimental Protocols

Workflow Overview

The following diagram illustrates the complete experimental workflow from solution preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (ACN:Water:H3PO4) hplc_system System Equilibration prep_mobile->hplc_system prep_std Standard Stock Solution Preparation prep_sample Sample Solution Preparation prep_std->prep_sample hplc_inject Inject Standards & Samples prep_std->hplc_inject prep_sample->hplc_inject data_acq Chromatogram Acquisition hplc_inject->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Generate Report data_proc->data_report

Caption: High-level workflow for HPLC analysis.

Step-by-Step Protocol: Standard and Sample Preparation

Diluent: Prepare a mixture of Acetonitrile:Water (65:35 v/v) to be used as the diluent for all standards and samples. This ensures solvent compatibility with the mobile phase, leading to optimal peak shapes.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution will be used for system suitability and quantification.

  • Sample Solution (Target Concentration 100 µg/mL):

    • Accurately weigh a portion of the sample material expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction and dissolution.

    • Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Method Validation Protocol & Results

The developed method was rigorously validated according to ICH Q2(R1) guidelines[9][10]. The purpose of method validation is to provide documented evidence that the procedure is suitable for its intended purpose[4].

Validation Workflow

The logical progression of the validation experiments is crucial for establishing a reliable analytical method.

G specificity Specificity (Analyte vs. Placebo/Impurities) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness (Small Method Changes) accuracy->robustness precision->robustness pass_fail Method Validation Complete & Approved lod_loq->pass_fail robustness->pass_fail

Caption: Logical flow of method validation experiments.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a spiked sample to demonstrate no interference at the analyte's retention time.No interfering peaks at the retention time of the analyte. Peak purity > 990.
Linearity Analyze five concentrations from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation Coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (RSD%) Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate: Repeatability test by a different analyst on a different day.RSD ≤ 2.0% for both repeatability and intermediate precision[7].
LOD & LOQ Calculated based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ to be determined and reported.
Robustness Deliberately vary method parameters (Flow Rate ±10%, Column Temp ±5°C, % Organic in Mobile Phase ±2%) and assess system suitability.System suitability parameters (tailing factor, plate count) remain within limits.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive protocol and validation framework provide a high degree of confidence in the analytical results, making this method suitable for routine quality control analysis and research applications in the pharmaceutical industry. The systematic approach ensures that the method is reliable and transferable between laboratories.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]

  • Overview of RP-HPLC method development for drug estimation. (2024, October 29). Pharma Focus Asia. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Satana, E., et al. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]

  • Methyl 2-(2-hydroxycyclohexyl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]

  • Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM... Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-cyclohexyl-2-hydroxyphenylacetate (CAS No. 10399-13-0) is a crucial intermediate in the synthesis of the anticholinergic agent Oxybutynin.[1] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically via a Grignard reaction between a cyclohexyl magnesium halide and methyl benzoylformate, can yield a crude product containing unreacted starting materials, by-products, and other impurities.[1][2] Therefore, robust and efficient purification strategies are essential for researchers and professionals in drug development and manufacturing.

These application notes provide a comprehensive guide to the purification of this compound, detailing protocols for liquid-liquid extraction, flash column chromatography, and recrystallization. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.

Compound Properties:

PropertyValueReference
CAS Number 10399-13-0[3]
Molecular Formula C₁₅H₂₀O₃[3]
Molecular Weight 248.32 g/mol [3]
Appearance White crystalline powder[1]
Melting Point ~40 °C[4]
Purity (Commercial Standard) ≥98%[3]

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The Grignard synthesis route is prone to several side reactions that can introduce impurities into the crude product.

Common Impurities:

  • Unreacted Starting Materials: Methyl benzoylformate and residual Grignard reagent or its precursors.

  • By-products of Grignard Reaction: Biphenyl (from coupling of phenylmagnesium bromide, if used), and dicyclohexyl.

  • Hydrolysis Products: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, formed by the hydrolysis of the ester.

  • Dehydration Products: α-cyclohexyl-α-phenylacrylic acid methyl ester, which can form under acidic conditions.

A logical workflow for purification involves an initial extractive work-up to remove water-soluble impurities, followed by chromatography to separate the target compound from structurally similar organic impurities, and a final recrystallization step to achieve high purity.

Purification Workflow Overview

The following diagram illustrates the recommended multi-step purification strategy for obtaining high-purity this compound.

PurificationWorkflow crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Work-up) crude_product->extraction Removes water-soluble impurities and unreacted reagents chromatography Flash Column Chromatography extraction->chromatography Separates target from non-polar and closely related impurities recrystallization Recrystallization chromatography->recrystallization Final polishing step for achieving high crystalline purity pure_product High-Purity Methyl 2-cyclohexyl-2-hydroxyphenylacetate recrystallization->pure_product

Caption: A multi-step purification workflow for this compound.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)

Principle: This initial step aims to quench the reaction and remove water-soluble impurities, such as inorganic salts and unreacted polar starting materials. A wash with a mild base (saturated sodium bicarbonate solution) helps to remove any acidic by-products.[5]

Materials:

  • Crude reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Carefully and slowly pour the crude reaction mixture into a beaker containing a stirred, cold saturated aqueous NH₄Cl solution. This will quench any unreacted Grignard reagent.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize and remove any acidic impurities.

    • Brine to reduce the amount of dissolved water in the organic phase.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, extracted product.

Protocol 2: Flash Column Chromatography

Principle: Flash column chromatography is a rapid and efficient technique for separating the target compound from non-polar by-products and other organic impurities based on their differential adsorption to a stationary phase.[6] A solvent system of hexane and ethyl acetate is a common choice for compounds of moderate polarity like this compound.[7][8]

Materials:

  • Crude product from extraction

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Glass column for flash chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase by performing TLC analysis of the crude product. A good solvent system will provide a retention factor (Rf) of 0.2-0.3 for the target compound. A starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[9]

  • Column Packing: Pack the chromatography column with silica gel using either a dry or wet packing method.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound.

Chromatography start Crude Product Loaded onto Silica Column elution Elution with Hexane/Ethyl Acetate Gradient start->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling Identify fractions containing the pure compound evaporation Solvent Evaporation pooling->evaporation purified_product Purified Product evaporation->purified_product

Caption: Workflow for flash column chromatography purification.

Protocol 3: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the mother liquor.[10] For an ester of this nature, a non-polar solvent or a mixed solvent system is often effective.[11][12]

Materials:

  • Purified product from chromatography

  • Hexane or a mixture of hexane and a small amount of ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in hexane. It should be sparingly soluble at room temperature but readily soluble when heated. If it is too soluble in hot hexane, a mixed solvent system with a poor solvent like heptane can be considered. Alternatively, dissolving in a minimal amount of hot ethyl acetate followed by the slow addition of hexane as an anti-solvent can be effective.[12]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen solvent or solvent mixture. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution, aiming for a saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.

Validation of Purity

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity (e.g., >99%).[3]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

Conclusion

The purification of this compound is a critical step in the synthesis of Oxybutynin. The combination of liquid-liquid extraction, flash column chromatography, and recrystallization, as detailed in these protocols, provides a robust and reliable pathway to obtaining this key intermediate in high purity. Careful execution of each step and validation of the final product are essential to ensure the quality required for pharmaceutical applications.

References

  • Vanden Eynde, J. J., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1448. [Link]

  • Wikipedia contributors. (2023, December 19). Column chromatography. In Wikipedia, The Free Encyclopedia. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • Membrane Solutions. (2021). Column Chromatography Notes. [Link]

  • Recrystallization. (n.d.). [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Vanden Eynde, J. J., et al. (2023). Scheme 10. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic... [Image]. ResearchGate. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • Google Patents. (2019).
  • Vanden Eynde, J. J., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

  • Recrystallization. (n.d.). [Link]

  • Vanden Eynde, J. J., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

Sources

Application Notes and Protocols: Methyl 2-cyclohexyl-2-hydroxyphenylacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

Methyl 2-cyclohexyl-2-hydroxyphenylacetate (CAS No. 10399-13-0) is a white crystalline powder with the molecular formula C15H20O3.[1][2] While it may appear as a simple organic molecule, it holds a significant position in the landscape of medicinal chemistry, primarily as a crucial building block in the synthesis of anticholinergic drugs.[3][4] Its most notable application is as a key intermediate in the production of Oxybutynin, a widely prescribed medication for the treatment of overactive bladder.[5][6] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its utilization in drug synthesis and subsequent pharmacological evaluation. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their therapeutic discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.

PropertyValueReference
CAS Number 10399-13-0[1]
Molecular Formula C15H20O3[2]
Molecular Weight 248.32 g/mol [2]
Appearance White crystalline powder[3]
Purity (by HPLC) ≥ 98%[1][3]
Storage Refrigerator (2-8°C) for long-term storage[1]

Application I: Synthesis of Anticholinergic Agents - The Case of Oxybutynin

The primary application of this compound in medicinal chemistry is its role as a precursor in the synthesis of Oxybutynin.[6] Oxybutynin is a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which are predominantly found on the detrusor muscle of the bladder.[7] By blocking the action of acetylcholine, Oxybutynin reduces involuntary contractions of the bladder, thereby alleviating the symptoms of overactive bladder, such as urinary urgency and frequency.[4]

The synthesis of Oxybutynin from this compound is typically achieved through a base-catalyzed transesterification reaction.[8]

Synthetic Workflow for Oxybutynin

Oxybutynin Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products MCHPA Methyl 2-cyclohexyl-2- hydroxyphenylacetate Transesterification Transesterification MCHPA->Transesterification DEAB 4-(diethylamino)but-2-yn-1-ol DEAB->Transesterification Catalyst Sodium Hydroxide (solid) or Sodium Methoxide Catalyst->Transesterification Conditions Heat (e.g., 80°C) Vacuum (to remove Methanol) Conditions->Transesterification Oxybutynin Oxybutynin Methanol Methanol (byproduct) Transesterification->Oxybutynin Transesterification->Methanol Removed

Caption: Synthetic route to Oxybutynin via transesterification.

Protocol 1: Synthesis of Oxybutynin

This protocol describes the base-catalyzed transesterification of this compound with 4-(diethylamino)but-2-yn-1-ol.

Materials:

  • This compound

  • 4-(diethylamino)but-2-yn-1-ol

  • Sodium hydroxide (solid, pellets or powder) or Sodium methoxide

  • Heptane (optional, as solvent)

  • Round-bottom flask equipped with a magnetic stirrer and a distillation apparatus

  • Heating mantle

  • Vacuum pump

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and 4-(diethylamino)but-2-yn-1-ol (1.0 - 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (e.g., 0.04 eq) or sodium methoxide.[8] The reaction can be performed neat (without solvent) or in a high-boiling inert solvent like heptane.

  • Reaction Setup: Equip the flask with a distillation head connected to a condenser and a receiving flask. Connect the system to a vacuum pump.

  • Reaction Conditions: Begin stirring the mixture and heat to approximately 80-100°C.[8] Gradually apply vacuum to facilitate the removal of the methanol byproduct, which drives the equilibrium towards the product.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization, often as the hydrochloride salt.

Causality Behind Experimental Choices: The use of a base catalyst (sodium hydroxide or sodium methoxide) is to deprotonate the alcohol of 4-(diethylamino)but-2-yn-1-ol, making it a more potent nucleophile for the attack on the ester carbonyl of this compound. Heating and applying a vacuum are crucial for removing the methanol byproduct, which, according to Le Chatelier's principle, shifts the reaction equilibrium to favor the formation of the desired product, Oxybutynin.

Application II: In Vitro Pharmacological Evaluation

Once a target molecule like Oxybutynin is synthesized, the next critical step is to characterize its pharmacological activity. For anticholinergic agents, a primary in vitro assay is the radioligand binding assay to determine the compound's affinity for muscarinic receptors.

Mechanism of Anticholinergic Action at the Muscarinic Receptor

Anticholinergic_MoA cluster_receptor Muscarinic Receptor (M3) cluster_endogenous Normal Physiology cluster_antagonist Pharmacological Intervention Receptor M3 Receptor (on Bladder Smooth Muscle) Contraction Bladder Contraction Receptor->Contraction Activates Relaxation Bladder Relaxation Receptor->Relaxation Leads to ACh Acetylcholine (ACh) Binding_ACh ACh Binds to M3 ACh->Binding_ACh Binding_ACh->Receptor Oxybutynin Oxybutynin Binding_Oxy Oxybutynin Competitively Blocks ACh Binding Oxybutynin->Binding_Oxy Binding_Oxy->Receptor Inhibits

Caption: Competitive antagonism at the M3 muscarinic receptor.

Protocol 2: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., Oxybutynin) for a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Test compound (e.g., Oxybutynin) at various concentrations.

  • Non-specific binding control: Atropine (high concentration, e.g., 10 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM [3H]-NMS), and either:

    • Vehicle (for total binding).

    • A high concentration of atropine (for non-specific binding).

    • Varying concentrations of the test compound.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Self-Validating System: This protocol includes controls for total and non-specific binding, which are essential for validating the assay. The data should yield a sigmoidal dose-response curve, and the calculated Ki value should be reproducible across multiple experiments.

Application III: Scaffolding for Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for generating a library of analogs to explore the structure-activity relationships (SAR) of anticholinergic agents. By systematically modifying different parts of the molecule, medicinal chemists can identify key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties.

Workflow for an SAR Study

SAR_Workflow Start Start with This compound Design Design Analog Library (Modify R1, R2, R3) Start->Design Synthesis Synthesize Analogs Design->Synthesis Screening In Vitro Screening (e.g., Muscarinic Binding Assay) Synthesis->Screening Data_Analysis Analyze Data (Determine IC50/Ki values) Screening->Data_Analysis SAR_Elucidation Elucidate SAR (Correlate Structure with Activity) Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization (Select promising candidates for further study) SAR_Elucidation->Lead_Optimization

Caption: Workflow for a structure-activity relationship study.

Protocol 3: Generation of an Analog Library for SAR Studies

This protocol outlines a strategy for creating a focused library of compounds based on the Oxybutynin scaffold, starting from derivatives of this compound.

1. Strategic Design of Analogs:

Systematically plan modifications to three key regions of the molecule:

  • R1 (Cyclohexyl group): Modify the size and nature of the cycloalkyl ring (e.g., cyclopentyl, cycloheptyl) or replace it with aromatic or heterocyclic rings. This can be achieved by using different Grignard reagents in the synthesis of the parent acid.[6]

  • R2 (Phenyl group): Introduce substituents (e.g., fluoro, chloro, methoxy) at different positions on the phenyl ring to probe electronic and steric effects. This would require starting with substituted mandelic acid derivatives.

  • R3 (Ester and Amine): Vary the length of the alkynyl chain, and modify the amine substituents (e.g., dimethylamino, dipropylamino, piperidino) to investigate their impact on potency and selectivity. This involves using different amino-alkynols in the transesterification step.

2. Synthesis of Analogs:

Synthesize the designed analogs using the transesterification protocol described above (Protocol 1), employing the appropriately modified starting materials.

3. Data Organization and Analysis:

Organize the synthesized compounds and their corresponding biological data in a table to facilitate SAR analysis.

Compound IDR1 (Cycloalkyl)R2 (Phenyl)R3 (Aminoalkyl)M3 Receptor Ki (nM)
Oxybutynin CyclohexylPhenyl4-(diethylamino)but-2-ynylReference Value
Analog 1.1 CyclopentylPhenyl4-(diethylamino)but-2-ynylTo be determined
Analog 1.2 CycloheptylPhenyl4-(diethylamino)but-2-ynylTo be determined
Analog 2.1 Cyclohexyl4-Fluorophenyl4-(diethylamino)but-2-ynylTo be determined
Analog 3.1 CyclohexylPhenyl4-(dimethylamino)but-2-ynylTo be determined

4. Elucidation of SAR:

By comparing the Ki values across the series of analogs, researchers can deduce key SAR trends. For example, they might find that a larger cycloalkyl group at R1 enhances potency, or that an electron-withdrawing substituent at the para-position of the phenyl ring at R2 improves selectivity for M3 over other muscarinic receptor subtypes.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its primary utility as a key intermediate in the synthesis of the anticholinergic drug Oxybutynin provides a clear and well-established application. Furthermore, its core structure serves as an excellent scaffold for the development of novel anticholinergic agents through systematic SAR studies. The protocols and strategies outlined in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this important chemical entity in their drug discovery and development endeavors.

References

  • Vertex AI Search. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates.
  • Gpatindia. (2020, May 4). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oxybutynin Chloride?.
  • Dr.Oracle. (2025, February 14). What is the mechanism of action of oxybutynin?.
  • NHS. (n.d.). Common questions about oxybutynin.
  • PharmaCompass. (n.d.). Oxybutynin | Drug Information, Uses, Side Effects, Chemistry.
  • BenchChem. (n.d.). Application Note: Radioligand Binding Assay for Muscarinic Receptors.
  • PubMed. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties.
  • MDPI. (n.d.). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity.
  • Multiwell Plates. (n.d.). Receptor Binding Assays.
  • PubMed. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes.
  • Clearsynth. (n.d.). This compound | CAS No. 10399-13-0.
  • LGC Standards. (n.d.). This compound.
  • MedChemExpress. (n.d.). This compound 10399-13-0.
  • TargetMol. (n.d.). Data Sheet (Cat.No.PDK0008).
  • Chembest. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate CAS:10399-13-0.
  • New Haven Pharma. (n.d.). This compound.
  • MCE. (n.d.). This compound.
  • BLD Pharm. (n.d.). 10399-13-0|Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
  • Klivon. (n.d.). Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate | CAS Number 10399-13-0.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-Cyclohexyl-2-hydroxy-phenylacetate | CAS 10399-13-0.
  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI.
  • Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Santa Cruz Biotechnology. (n.d.). (S)-2-Cyclohexyl-2-hydroxy-phenylacetic Acid | CAS 20585-34-6.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives..
  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations.
  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations.
  • Google Patents. (n.d.). CZ296056B6 - Process for preparing oxybutynin.
  • PubMed. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum.
  • PubMed Central. (n.d.). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder.
  • PubMed. (n.d.). Comparison of Oxybutynin and Its Active Metabolite, N-desethyl-oxybutynin, in the Human Detrusor and Parotid Gland.
  • ResearchGate. (2025). A Practical Synthesis of (S)-Oxybutynin.
  • ResearchGate. (n.d.). Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid....
  • PubMed Central. (2024). An Updated Structure of Oxybutynin Hydrochloride.

Sources

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Production of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-cyclohexyl-2-hydroxyphenylacetate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Oxybutynin, a medication used to treat overactive bladder.[1][2] The efficient and scalable production of this α-hydroxy ester is paramount for a consistent and cost-effective pharmaceutical supply chain.[1] This application note provides a detailed, field-proven protocol for the kilogram-scale synthesis of this compound. The described methodology is designed to be robust, safe, and amenable to further process optimization, addressing the common challenges associated with scaling up organometallic reactions.[3][4][5][6][7]

The synthetic route detailed herein employs a Grignard reaction between methyl benzoylformate and cyclohexylmagnesium bromide. This approach is well-documented in the literature for its reliability and good yields.[8][9] However, the scale-up of Grignard reactions presents significant safety and process control challenges, primarily due to their highly exothermic nature and sensitivity to atmospheric moisture.[10][11][12] This protocol incorporates rigorous safety measures, in-process controls, and purification strategies to ensure a safe and reproducible manufacturing process.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a Grignard reagent to a ketone, as illustrated below.

Reaction_Scheme MBF Methyl Benzoylformate Intermediate Magnesium Alkoxide Intermediate MBF->Intermediate + Cyclohexylmagnesium Bromide (in THF) CMB Cyclohexylmagnesium Bromide Product This compound Intermediate->Product Aqueous Workup (e.g., NH4Cl solution) Byproduct Magnesium Salts

Caption: Reaction scheme for the synthesis of this compound.

Experimental Setup and Reagents

Equipment
  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • 10 L addition funnel with pressure equalization.

  • Temperature probe connected to a chiller/heater circulator.

  • Inert gas (Nitrogen or Argon) supply with a bubbler.

  • Large-scale rotary evaporator.

  • Filtration apparatus (e.g., Nutsche filter).

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[11]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl Benzoylformate≥98%Major Chemical SupplierSensitive to air, light, and moisture.[13]
Cyclohexyl Bromide≥98%Major Chemical Supplier
Magnesium Turnings≥99.8%Major Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical SupplierUse freshly distilled or from a sealed container.
IodineCrystalMajor Chemical SupplierFor Grignard initiation.
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeIn-house preparationUsed for quenching the reaction.
Diethyl EtherAnhydrousMajor Chemical SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor Chemical SupplierFor drying the organic phase.
Activated CarbonDecolorizingMajor Chemical SupplierOptional, for removing colored impurities.

Detailed Protocol

Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

Causality: The successful formation of the Grignard reagent is the cornerstone of this synthesis. Absolute exclusion of moisture is critical, as Grignard reagents are highly reactive towards protic sources, which would quench the reagent and reduce the yield.[14][15][16] The use of anhydrous solvents and flame-dried glassware is mandatory.[12]

  • Glassware Preparation: Ensure the 20 L reactor and addition funnel are meticulously cleaned and dried. Flame-dry the glassware under a vacuum or dry in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.[12][14]

  • Reactor Setup: Assemble the reactor with the overhead stirrer, reflux condenser (with a nitrogen inlet), and temperature probe. Maintain a positive pressure of dry nitrogen throughout the setup and reaction.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents relative to cyclohexyl bromide) to the reactor. Add a single crystal of iodine. The iodine vapor will etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction.

  • Initial Solvent Addition: Add a small portion (approximately 10%) of the total anhydrous THF to the reactor, just enough to cover the magnesium turnings.

  • Grignard Initiation: In the 10 L addition funnel, prepare a solution of cyclohexyl bromide (1.1 equivalents relative to methyl benzoylformate) in the remaining anhydrous THF. Add a small aliquot (approximately 5%) of this solution to the magnesium turnings.[17] The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary. An exotherm will be observed on the temperature probe.[10]

  • Controlled Addition: Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic, and the addition rate must be carefully controlled to keep the internal temperature below 50°C.[10][12] Use the chiller to maintain the temperature.

  • Completion of Formation: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey mixture.

Part 2: Synthesis of this compound

Causality: The slow, controlled addition of the ketone to the Grignard reagent is crucial to prevent side reactions and manage the exotherm. Adding the Grignard to the ketone can lead to the formation of byproducts due to the high localized concentration of the Grignard reagent.

  • Ketone Solution Preparation: In a separate dry flask, prepare a solution of methyl benzoylformate (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the freshly prepared Grignard reagent in the 20 L reactor to 0-5°C using the chiller.

  • Controlled Addition: Add the methyl benzoylformate solution dropwise to the cooled Grignard reagent via the addition funnel. Maintain the internal temperature below 10°C throughout the addition. A viscous precipitate may form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Part 3: Work-up and Purification

Causality: The quenching and extraction steps are designed to neutralize any unreacted Grignard reagent, dissolve the magnesium salts, and isolate the desired product. The choice of quenching agent (saturated ammonium chloride) is important to avoid overly acidic conditions that could promote side reactions.

  • Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring.[18] This will quench any remaining Grignard reagent and dissolve the magnesium salts. The addition is exothermic and should be done at a controlled rate to maintain the temperature below 20°C.

  • Extraction: Transfer the quenched reaction mixture to a large separatory funnel. Add diethyl ether and shake vigorously. Allow the layers to separate. If an emulsion forms, the addition of brine can help to break it.[18]

  • Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl (optional, if the product is stable to acid), water, and finally with saturated brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[18]

Part 4: Final Product Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and yielding a product of high purity.[18] The choice of solvent is critical for obtaining good quality crystals.

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate). If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered.[18]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The final product should be a white crystalline powder.[1]

Process Safety Considerations

The scale-up of Grignard reactions presents significant safety hazards.[10][12] A thorough risk assessment must be conducted prior to commencing any work.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are highly exothermic.[10][12] Inadequate temperature control can lead to a runaway reaction. Ensure the cooling system is functioning correctly and have a secondary cooling bath (e.g., ice-water) on standby.

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[11][14] All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.

  • Pyrophoric Reagents: While not pyrophoric, Grignard reagents are highly reactive with water and can generate flammable gases.[11][15] Always work under an inert atmosphere.

  • Quenching: The quenching process can be vigorous. Add the quenching solution slowly and with efficient stirring.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[11]

Process Optimization and Scale-up Considerations

For further scaling beyond the kilogram scale, several factors should be considered for process optimization and to ensure a safe and efficient process.[3][7]

  • Continuous Processing: For industrial-scale production, transitioning from a batch to a continuous process can offer significant advantages in terms of safety, consistency, and throughput.[19][20]

  • In-situ Monitoring: The use of in-situ analytical techniques, such as FTIR spectroscopy, can provide real-time monitoring of the reaction, ensuring initiation and completion, and preventing the accumulation of unreacted reagents.[17]

  • Heat Transfer: As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thorough understanding of the reaction calorimetry is essential for designing an adequate cooling system.

  • Mixing: Efficient mixing is critical to ensure homogeneous reaction conditions and prevent localized "hot spots." The impeller design and stirring speed should be optimized for the reactor geometry.

Scale-up_Workflow Start Lab Scale Synthesis (grams) Risk_Assessment Hazard & Risk Assessment Start->Risk_Assessment Kilo_Lab Kilogram Scale-up (as per this protocol) Risk_Assessment->Kilo_Lab Process_Optimization Process Optimization (Calorimetry, Mixing Studies) Kilo_Lab->Process_Optimization Pilot_Plant Pilot Plant Scale (10s of kgs) Process_Optimization->Pilot_Plant Continuous_Mfg Continuous Manufacturing (Commercial Scale) Pilot_Plant->Continuous_Mfg

Caption: A logical workflow for scaling up the production of this compound.

Expected Results

Following this protocol, a yield of 70-85% of high-purity this compound can be expected. The final product should be a white crystalline solid with a melting point consistent with literature values. The purity should be ≥98% as determined by HPLC analysis.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

  • PharmaCompass.com. Process Development & Optimization for APIs | CDMO Services. Available from: [Link]

  • Ploeger, M., et al. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 3(5), 714-720. Available from: [Link]

  • Dunn, J., et al. (2007). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 11(4), 724-728. Available from: [Link]

  • Vanden Eynde, J. J., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(20), 7149. Available from: [Link]

  • Esco Aster. Active Pharmaceutical Ingredient (API) Process Development. Available from: [Link]

  • University of Copenhagen. Process Development and Production of Active Pharmaceutical Ingredients (API). Available from: [Link]

  • Gpatindia. OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • Powder Systems Limited. (2025). API Manufacturing Process Development Steps: From Filtration to Finishing. Available from: [Link]

  • Gutmann, B., et al. (2015). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 19(9), 1082-1093. Available from: [Link]

  • Evotec. (2024). Key Considerations for API Process Development and Optimization. Available from: [Link]

  • American Chemical Society. (2021). Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • American Chemical Society. Grignard Reaction. Available from: [Link]

  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent? Available from: [Link]

  • Semantic Scholar. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Available from: [Link]

  • Google Patents. (2007). EP2018362A1 - Process for preparing alpha-hydroxycarboxylic esters.
  • Google Patents. (2003). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Available from: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Available from: [Link]

  • LookChem. General procedures for the purification of Esters. Available from: [Link]

  • CONICET. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Available from: [Link]

  • New Drug Approvals. oxybutynin. Available from: [Link]

  • Taylor & Francis Online. (2011). Preparation of Methyl Ester Precursors of Biologically Active Agents. Available from: [Link]

  • ACS Publications. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link]

  • Google Patents. (2014). CN103687841A - Method for producing alpha-hydroxycarboxylic acid esters.
  • Chemical Communications (RSC Publishing). (2002). The facile synthesis of α-aryl-α-hydroxy esters via one-pot vicarious nucleophilic substitution and oxidation. Available from: [Link]

  • AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Available from: [Link]

  • University of Birmingham. Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Available from: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]

  • Google Patents. (2004). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • ResearchGate. (2011). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Available from: [Link]

  • Filo. (2025). Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹.. Available from: [Link]

  • ResearchGate. Grignard Reactions | Request PDF. Available from: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • University of Regensburg. 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Available from: [Link]

  • Infinity Learn. Cyclo hexyl magnesium bromide reacts with methyl cyanide followed by hydrolysis gives A. Cyclo hexyl magnesium bromide reacts with ethyl acetate followed by hydrolysis gives B. A and B are. Available from: [Link]

Sources

Application Notes and Protocols for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the handling, storage, and application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0). As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Oxybutynin, adherence to strict protocols is paramount to ensure experimental success, personnel safety, and material integrity.[1] This guide synthesizes technical data with practical, field-proven insights to offer a self-validating system of protocols for researchers and drug development professionals.

Compound Identification and Properties

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound classified as a hydroxy ester. Its structural features, including a cyclohexyl group, a phenyl group, and a hydroxyl moiety, contribute to its specific chemical properties and reactivity.

PropertyValueSource(s)
CAS Number 10399-13-0[2]
Molecular Formula C₁₅H₂₀O₃[2]
Molecular Weight 248.32 g/mol [2]
Appearance White to off-white solid or light yellow oil
Melting Point Approximately 40-58 °C
Solubility Slightly soluble in Chloroform and Methanol
Purity Typically ≥98% (HPLC)[2]

Core Principles of Handling and Storage: A Risk-Based Approach

The handling and storage procedures for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate are dictated by its known and inferred chemical properties and associated hazards. A risk-based approach, grounded in the compound's Safety Data Sheet (SDS) information, is essential.

Hazard Identification and Mitigation

The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent set of handling protocols to minimize exposure.

cluster_hazards Hazard Profile cluster_ppe Primary Engineering and PPE Controls H302 H302: Harmful if swallowed Lab_Coat Lab Coat H302->Lab_Coat General protection H315 H315: Causes skin irritation Gloves Nitrile Gloves H315->Gloves Prevents skin contact H315->Lab_Coat General protection H319 H319: Causes serious eye irritation Goggles Safety Goggles H319->Goggles Prevents eye contact H335 H335: May cause respiratory irritation Fume_Hood Chemical Fume Hood H335->Fume_Hood Mitigates inhalation

Caption: Hazard mitigation through appropriate engineering controls and PPE.

Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves should be worn. Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage Procedures and Rationale

Proper storage is critical to maintaining the purity and stability of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Storage ConditionRationale
Temperature Store in a refrigerator at 2-8°C for long-term storage. Room temperature storage is suitable for short periods.
Atmosphere Store in a tightly sealed container to prevent moisture absorption and potential degradation.
Incompatibilities Avoid storage with strong oxidizing agents, strong acids, and strong bases. As an ester, it can be susceptible to hydrolysis under acidic or basic conditions. The hydroxyl group can react with strong oxidizing agents.

Experimental Protocols

The primary application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is as a key intermediate in the synthesis of Oxybutynin. The following protocol outlines a general procedure for this transesterification reaction.

Synthesis of Oxybutynin: A General Protocol

This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

cluster_workflow Oxybutynin Synthesis Workflow Start Start: Assemble Reaction Apparatus Reactants Charge Reactor: - Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate - 4-(diethylamino)but-2-ynyl acetate - Anhydrous solvent (e.g., heptane) Start->Reactants Catalyst Add Catalyst: - Sodium methoxide Reactants->Catalyst Reaction Heat to Reflux and Monitor Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification of Crude Oxybutynin Workup->Purification End End: Characterization of Oxybutynin Purification->End

Caption: Workflow for the synthesis of Oxybutynin.

Materials:

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS 10399-13-0)

  • 4-(diethylamino)but-2-ynyl acetate

  • Sodium methoxide (catalyst)

  • Anhydrous heptane (solvent)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a dry, inert-atmosphere reaction apparatus (e.g., a round-bottom flask with a reflux condenser and a nitrogen inlet).

  • Charging Reactants: In the reaction flask, dissolve Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and 4-(diethylamino)but-2-ynyl acetate in anhydrous heptane.

  • Catalyst Addition: Carefully add a catalytic amount of sodium methoxide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Oxybutynin.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Quality Control: Purity Assessment by HPLC

Ensuring the purity of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is crucial for its use in pharmaceutical synthesis. A general High-Performance Liquid Chromatography (HPLC) method is provided below.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (with an optional modifier like 0.1% trifluoroacetic acid or formic acid), isocratically or with a gradient. The exact ratio should be optimized for best separation.

General Procedure:

  • Standard Preparation: Prepare a standard solution of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate of known concentration in a suitable solvent (e.g., mobile phase or acetonitrile).

  • Sample Preparation: Prepare a sample solution of the material to be tested at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Determined by UV scan of the analyte (typically around 220-260 nm for aromatic compounds).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components in the chromatogram.

Concluding Remarks

The protocols and guidelines presented in this document are designed to promote a culture of safety and reproducibility in the laboratory. The causality behind each recommendation is rooted in the chemical nature of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and established principles of laboratory safety. Researchers are encouraged to supplement this information with a thorough review of the complete Safety Data Sheet provided by the supplier and to perform a risk assessment before commencing any new experimental work.

References

  • GPATINDIA. (2020, May 4). OXYBUTYNIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Pharmaffiliates. Oxybutynin Hydrochloride - Impurity F. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 2-cyclohexyl-2-hydroxyphenylacetate in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHP) as a research chemical. While primarily recognized as a key synthetic intermediate for the anticholinergic drug Oxybutynin, its structural characteristics warrant investigation into its own potential biological activities.[1][2][3] This document provides a framework for such an exploration, detailing its properties and offering robust protocols for its study.

Introduction and Chemical Profile

This compound (CAS No: 10399-13-0) is a white crystalline powder.[2] It is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Oxybutynin and its hydrochloride salt.[2][4] MCHP is also identified as Oxybutynin Related Compound B or Oxybutynin EP Impurity F, making it an important analytical standard for quality control in pharmaceutical manufacturing.[1][3]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol [1]
Appearance White crystalline powder[2]
Purity ≥98% (commercially available)[2]
Storage +5°C for long-term storage[1][3]
IUPAC Name methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[1]

Rationale for Investigation as a Research Chemical

The structural similarity of MCHP to known anticholinergic agents, particularly its precursor relationship to Oxybutynin, provides a strong rationale for investigating its potential pharmacological activity.[5] Research into MCHP could yield insights into structure-activity relationships (SAR) for muscarinic receptor antagonists and potentially identify novel modulators of cholinergic signaling.

Proposed Mechanism of Action: Anticholinergic Activity

It is hypothesized that MCHP may act as an antagonist at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are pivotal in mediating the effects of the parasympathetic nervous system.[6] Antagonism of these receptors by a ligand like MCHP would inhibit the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), and determining the binding affinity and selectivity of MCHP for each is a primary research objective.[7]

Anticholinergic Mechanism of Action cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates MCHP MCHP MCHP->mAChR Binds & Blocks G_Protein G Protein mAChR->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates Response Cellular Response Effector->Response initiates

Caption: Proposed antagonistic action of MCHP at the muscarinic acetylcholine receptor.

Experimental Protocols

The following protocols are designed to systematically evaluate the potential anticholinergic properties of this compound.

In Vitro Assessment of Anticholinergic Activity

This assay quantifies the ability of MCHP to displace a known radiolabeled antagonist from muscarinic receptors, providing data on its binding affinity (Ki).

Objective: To determine the binding affinity of MCHP for the five muscarinic receptor subtypes (M1-M5).

Materials:

  • MCHP, high purity (≥98%)

  • Cell membranes expressing human recombinant M1, M2, M3, M4, and M5 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Atropine as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of MCHP in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the assay buffer.

    • Dilute atropine for the positive control curve.

    • Prepare the radioligand solution in the assay buffer at a concentration near its Kd.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Increasing concentrations of MCHP or atropine

      • Cell membranes (protein concentration optimized for the assay)

      • [³H]-NMS

    • Include wells for total binding (no competitor) and non-specific binding (excess atropine, e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the MCHP concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This classic organ bath experiment assesses the functional antagonism of MCHP against acetylcholine-induced smooth muscle contraction, which is mediated primarily by M3 receptors.

Objective: To evaluate the ability of MCHP to inhibit acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Male guinea pig

  • Krebs-Henseleit solution

  • Acetylcholine chloride

  • MCHP

  • Organ bath system with isometric force transducers

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

    • Clean the tissue and cut it into segments of approximately 2-3 cm.

  • Mounting: Mount the ileum segments in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes, with washes every 15 minutes.

  • Cumulative Concentration-Response Curve for Acetylcholine:

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to establish a baseline contractile response.

  • Antagonism Protocol:

    • Wash the tissue and allow it to return to baseline.

    • Incubate a tissue segment with a known concentration of MCHP for a predetermined period (e.g., 30 minutes).

    • Repeat the cumulative acetylcholine concentration-response curve in the presence of MCHP.

    • Repeat this process with several different concentrations of MCHP.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration.

    • Compare the concentration-response curves in the absence and presence of MCHP. A rightward shift in the curve indicates competitive antagonism.

    • Calculate the pA₂ value from a Schild plot to quantify the potency of MCHP as an antagonist.

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Guinea Pig Ileum Functional Assay start Start: MCHP Sample binding_prep Prepare Reagents (MCHP, Radioligand, Membranes) start->binding_prep func_prep Isolate & Mount Ileum start->func_prep binding_assay Incubate & Harvest binding_prep->binding_assay binding_quant Scintillation Counting binding_assay->binding_quant binding_analysis Calculate Ki for M1-M5 binding_quant->binding_analysis end_point Conclusion: Anticholinergic Profile binding_analysis->end_point Binding Affinity func_assay ACh Dose-Response +/- MCHP func_prep->func_assay func_analysis Schild Plot Analysis (pA2) func_assay->func_analysis func_analysis->end_point Functional Potency

Caption: Workflow for in vitro characterization of MCHP's anticholinergic activity.

In Vivo Assessment of Anticholinergic Effects

Animal models are essential for understanding the physiological effects of a potential anticholinergic agent.[8]

Anticholinergic drugs can affect motor activity.[9] This protocol assesses the impact of MCHP on spontaneous movement in mice.

Objective: To determine the effect of MCHP on locomotor activity in mice.

Materials:

  • Male mice (e.g., C57BL/6 strain)

  • MCHP

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Scopolamine as a positive control

  • Automated locomotor activity chambers

Protocol:

  • Acclimation: Acclimate mice to the testing room and handling for several days before the experiment.

  • Dosing:

    • Divide mice into groups (e.g., vehicle, MCHP at various doses, scopolamine).

    • Administer the assigned treatment via an appropriate route (e.g., intraperitoneal injection).

  • Testing:

    • Immediately after dosing, place each mouse into an individual locomotor activity chamber.

    • Record activity (e.g., beam breaks, distance traveled) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a cumulative total.

    • Compare the activity of MCHP-treated groups to the vehicle control group using statistical tests (e.g., ANOVA followed by post-hoc tests).

Cholinergic and dopaminergic systems are in functional opposition in the basal ganglia. Anticholinergic agents can reverse the catalepsy induced by dopamine D2 receptor antagonists like haloperidol.[10]

Objective: To assess the ability of MCHP to reverse haloperidol-induced catalepsy in rats.

Materials:

  • Male rats (e.g., Sprague-Dawley strain)

  • Haloperidol

  • MCHP

  • Vehicle

  • Trihexyphenidyl as a positive control

  • Catalepsy scoring apparatus (e.g., a horizontal bar raised off the surface)

Protocol:

  • Dosing:

    • Administer MCHP, vehicle, or trihexyphenidyl to the respective groups of rats.

    • After a pre-determined time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all animals.

  • Catalepsy Assessment:

    • At set time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on a horizontal bar.

    • Measure the time until the rat removes both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the descent latencies between the MCHP-treated groups and the vehicle control group at each time point using appropriate statistical methods (e.g., Kruskal-Wallis test or ANOVA). A significant reduction in descent latency indicates anti-cataleptic (and thus, likely anticholinergic) activity.

Conclusion

This compound, while established as a vital pharmaceutical intermediate, holds potential as a research chemical for exploring cholinergic pharmacology. The protocols outlined in this document provide a rigorous framework for investigating its binding affinity, functional antagonism at muscarinic receptors, and its physiological effects in vivo. Such research is crucial for understanding the structure-activity relationships of anticholinergic compounds and may uncover novel therapeutic leads. All research should be conducted in compliance with institutional and governmental regulations regarding animal welfare and laboratory safety.

References

  • Klivon. (n.d.). Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate | CAS Number 10399-13-0.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates.
  • J&K Scientific. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate | 10399-13-0.
  • Clearsynth. (n.d.). This compound | CAS No. 10399-13-0.
  • BLD Pharm. (n.d.). 10399-13-0|Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
  • Cheeseman, M. A., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLOS ONE, 10(3), e0118332. [Link]

  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Ahmadi, M., et al. (2022). Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms. PLOS Neglected Tropical Diseases, 16(9), e0010742. [Link]

  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069–1079. [Link]

  • Üstünes, L., et al. (1988). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives. Journal of Natural Products, 51(5), 1021–1022. [Link]

  • Geyer, M. A., et al. (2001). Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats. Psychopharmacology, 155(3), 255–264. [Link]

  • Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • ChemicalBook. (n.d.). methyl 2-cyclohexyl-2-hydroxyacetate synthesis.
  • Browne, R. G., & Welch, W. M. (1979). Effects of antidepressants and anticholinergics in a mouse "behavioral despair" test. European Journal of Pharmacology, 58(2), 193–196. [Link]

  • Dr. Preclinical services. (2022, June 8). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. YouTube. [Link]

  • Conceição, R., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Pharmaceutics, 15(1), 268. [Link]

  • Young, R. J., et al. (2011). Investigation of Anticholinergic and Non-steroidal Anti-inflammatory Prodrugs which Reduce Chemically-induced Skin Inflammation. Toxicology Mechanisms and Methods, 21(5), 376–386. [Link]

Sources

Application Note: Development of In Vitro Assays to Characterize the Anticholinergic Activity of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed protocols and technical insights for developing robust in vitro assays to characterize Methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHP). As a key chemical intermediate and potential impurity in the synthesis of the anticholinergic drug Oxybutynin, quantifying the muscarinic receptor activity of MCHP is critical for quality control and pharmacological assessment.[1][2][3] We present two orthogonal assay systems: a competitive radioligand binding assay to determine receptor affinity and a cell-based calcium flux functional assay to measure antagonist potency. These protocols are designed to be self-validating and provide the necessary framework for researchers in pharmaceutical development and related fields.

Introduction: The Rationale for Assay Development

This compound (CAS No. 10399-13-0) is a well-defined chemical entity primarily recognized as a crucial precursor in the manufacturing of Oxybutynin, a potent anticholinergic agent used to treat conditions like overactive bladder.[1] Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine (ACh) at its receptors, primarily the muscarinic acetylcholine receptors (mAChRs), which are central to the parasympathetic nervous system's function.[4]

Given that MCHP is a direct precursor and a potential impurity in the final active pharmaceutical ingredient (API), its own pharmacological activity must be thoroughly characterized.[2] Even minor anticholinergic activity from an impurity could contribute to the overall pharmacological profile or side-effect burden of the drug product.[5] Therefore, sensitive and reliable assays are required to determine if MCHP binds to muscarinic receptors and if that binding translates into a functional antagonistic effect.

This document outlines two fundamental approaches for this characterization:

  • Competitive Binding Assay: Quantifies the affinity (Kᵢ) of MCHP for muscarinic receptors.

  • Functional Antagonism Assay: Measures the potency (IC₅₀) of MCHP in blocking agonist-induced cellular responses.

Part I: Muscarinic Receptor Competitive Binding Assay

Principle of the Assay

Competitive binding assays are equilibrium-based techniques used to determine the affinity of an unlabeled test compound (the "competitor," in this case, MCHP) for a receptor by measuring its ability to displace a labeled ligand with known affinity.[6][7] In this protocol, we use a high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the muscarinic receptor population in a membrane preparation.

The assay measures the reduction in the binding of the radioligand as the concentration of MCHP increases. This relationship allows for the calculation of the MCHP concentration that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to derive the inhibitory constant (Kᵢ), which represents the intrinsic affinity of MCHP for the receptor.[6]

Experimental Workflow

The overall workflow involves preparing reagents, incubating the receptor source with the labeled and unlabeled ligands, separating the bound from the free radioligand, and quantifying the bound radioactivity.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Radioligand, and MCHP Dilutions mix Combine Membranes, [³H]-NMS, and MCHP in Assay Plate prep_reagents->mix prep_membranes Thaw & Dilute Receptor Membranes prep_membranes->mix incubate Incubate to Reach Binding Equilibrium (e.g., 60 min at 25°C) mix->incubate harvest Rapidly Filter Plate Contents (Brandell Harvester) incubate->harvest wash Wash Filter Mat to Remove Unbound Radioligand harvest->wash dry Dry Filter Mat wash->dry scint Add Scintillation Cocktail & Count on MicroBeta Counter dry->scint calc Calculate % Inhibition scint->calc plot Plot Dose-Response Curve calc->plot fit Fit Curve (4-Parameter Logistic) to Determine IC₅₀ plot->fit ki Calculate Kᵢ using Cheng-Prusoff Equation fit->ki

Caption: Workflow for the muscarinic receptor competitive binding assay.

Detailed Protocol

Materials & Reagents:

  • Receptor Source: Commercially available cell membranes expressing a specific human muscarinic receptor subtype (e.g., M₃) or membranes prepared from rat brain tissue.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol.

  • Test Compound: this compound (MCHP), dissolved in 100% DMSO to create a 10 mM stock.

  • Reference Antagonist: Atropine (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, glass fiber filter mats, liquid scintillation counter, multi-channel pipettes.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of MCHP and Atropine in a 96-well plate. Start from the 10 mM stock and perform 1:10 dilutions in DMSO, followed by a final dilution into Assay Buffer to achieve the desired assay concentrations. The final DMSO concentration in the assay should be ≤0.5%.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer.

    • 25 µL of diluted test compound (MCHP), reference antagonist (Atropine), buffer (for total binding), or a high concentration of unlabeled atropine (for non-specific binding, e.g., 10 µM final).

    • 25 µL of diluted [³H]-NMS in Assay Buffer (final concentration ~0.5-1.0 nM, near its Kₔ).

  • Initiate Reaction: Add 50 µL of the diluted receptor membrane preparation (typically 10-20 µg protein/well) to all wells to start the binding reaction. The final assay volume is 250 µL.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while unbound ligand passes through.

  • Washing: Wash the filters 3-4 times with 300 µL of cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, place it in a sample bag, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.

Data Analysis & Interpretation
  • Calculate Percent Inhibition:

    • Determine the average CPM for Total Binding (no competitor) and Non-Specific Binding (NSB, with excess unlabeled antagonist).

    • Calculate Specific Binding = Total Binding - NSB.

    • For each MCHP concentration, calculate % Inhibition = 100 * (1 - (CPM_sample - NSB) / (Specific Binding))

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of MCHP. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Example Data Interpretation for Binding Affinity

ParameterValueInterpretation
MCHP IC₅₀1.5 µMConcentration of MCHP required to displace 50% of the radioligand.
Radioligand [L]1.0 nMThe concentration of [³H]-NMS used in the assay.
Radioligand Kₔ0.8 nMThe known affinity of [³H]-NMS for the receptor.
MCHP Kᵢ 667 nM The calculated intrinsic affinity of MCHP for the muscarinic receptor. A lower Kᵢ indicates higher binding affinity.

Part II: Cell-Based Functional Antagonism Assay (Calcium Flux)

Principle of the Assay

This assay determines if MCHP can functionally block receptor signaling. Muscarinic M₁, M₃, and M₅ receptors couple to Gαq proteins.[8] Activation by an agonist like acetylcholine or carbachol stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid, transient increase in cytosolic Ca²⁺ concentration.[8]

This Ca²⁺ mobilization can be measured using a fluorescent calcium indicator dye. A functional antagonist will inhibit the agonist-induced calcium response in a dose-dependent manner. This protocol provides a high-throughput method to quantify the potency of MCHP as a muscarinic antagonist.[8]

M₃ Muscarinic Receptor Signaling Pathway

G MCHP MCHP (Antagonist) M3R M₃ Receptor MCHP->M3R Blocks Carbachol Carbachol (Agonist) Carbachol->M3R Activates Gq Gαq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_release ↑ Intracellular [Ca²⁺] ER->Ca_release Releases Ca²⁺ Fluo4 Fluo-4 Dye Ca_release->Fluo4 Binds Fluorescence ↑ Fluorescence Fluo4->Fluorescence

Caption: Antagonism of the Gq-coupled M₃ muscarinic receptor signaling pathway.

Detailed Protocol

Materials & Reagents:

  • Cell Line: A stable cell line expressing the human M₃ muscarinic receptor, such as CHO-hM3 or HEK-hM3 cells.

  • Culture Medium: Appropriate medium for the cell line (e.g., F-12K for CHO cells) with 10% FBS and antibiotics.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.[8]

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6 AM kit, including probenecid (an anion-transport inhibitor that prevents dye leakage).[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Carbachol.

  • Reference Antagonist: Atropine.

  • Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-hM3 cells into 384-well plates at a density of 10,000-15,000 cells per well. Incubate for 18-24 hours at 37°C, 5% CO₂.[8]

  • Dye Loading:

    • Prepare the calcium dye loading solution in Assay Buffer containing probenecid, following the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • Compound Addition (Antagonist Plate):

    • Prepare a separate "antagonist plate" with serial dilutions of MCHP and Atropine in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader. The instrument will transfer 10 µL of the compound solutions from the antagonist plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare an "agonist plate" containing Carbachol at a concentration that produces ~80% of its maximal effect (the EC₈₀ concentration, determined in a prior experiment).

    • The plate reader will measure baseline fluorescence for 10-20 seconds.

    • It will then add 10 µL of the Carbachol solution to each well, initiating the reaction.

    • Continue recording the fluorescence intensity for 90-120 seconds to capture the peak calcium response.[8]

Data Analysis & Interpretation
  • Calculate Response: The response for each well is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • Normalize Data:

    • The "0% inhibition" control is the response with the agonist (Carbachol) alone.

    • The "100% inhibition" control is the response with a maximal concentration of the reference antagonist (Atropine) plus the agonist.

    • Normalize the data for each MCHP concentration relative to these controls.

  • Determine IC₅₀: Plot the normalized percent inhibition against the log concentration of MCHP. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of MCHP that inhibits 50% of the agonist-induced functional response.

Table 2: Example Data Interpretation for Functional Potency

ParameterValueInterpretation
Carbachol EC₈₀300 nMThe concentration of agonist used to stimulate the cells.
MCHP IC₅₀2.1 µMThe concentration of MCHP that produces 50% of its maximal inhibition. This value is a direct measure of its functional antagonist potency.
Atropine IC₅₀1.2 nMThe potency of the reference antagonist, used as a positive control to validate assay performance.

Discussion and Best Practices

  • Orthogonal Validation: The strength of this approach lies in using two different assay formats. The binding assay confirms direct interaction with the receptor, while the functional assay demonstrates a tangible biological consequence. A compound that has both high affinity (low Kᵢ) and high potency (low IC₅₀) is considered a strong antagonist.

  • Compound Solubility: MCHP is a crystalline powder.[1] Ensure complete solubilization in DMSO stock solutions. Precipitated compound can lead to inaccurate concentration-response curves. Visually inspect solutions before use.

  • Assay Controls: The inclusion of both positive (Atropine) and negative (vehicle) controls in every plate is essential for validating assay performance and ensuring data reliability.[9]

  • Data Quality: For dose-response curves, ensure that the data points span from minimal to maximal inhibition to allow for accurate curve fitting and determination of top and bottom plateaus.

Conclusion

The protocols detailed in this application note provide a robust framework for the pharmacological characterization of this compound. By implementing a competitive binding assay to determine affinity (Kᵢ) and a cell-based functional assay to measure potency (IC₅₀), researchers can accurately quantify its anticholinergic activity. This information is invaluable for impurity profiling, quality control in the manufacturing of Oxybutynin, and the overall safety assessment of the final drug product.

References

  • Title: Competition Assay Protocol. Source: Fabgennix International. URL: [Link]

  • Title: Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate | 10399-13-0. Source: J&K Scientific. URL: [Link]

  • Title: Anticholinergic Medications. Source: StatPearls - NCBI Bookshelf. URL: [Link]

  • Title: Assay setup for competitive binding measurements. Source: NanoTemper Technologies. URL: [Link]

  • Title: Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Source: PMC - NIH. URL: [Link]

  • Title: this compound | New Haven Pharma. Source: New Haven Pharma. URL: [Link]

  • Title: Functional Assays. Source: Gifford Bioscience. URL: [Link]

  • Title: A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Source: PMC - NIH. URL: [Link]

  • Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Source: Bio-protocol. URL: [Link]

  • Title: Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Source: Clinical Chemistry - Oxford Academic. URL: [Link]

  • Title: Serum Anticholinergic Activity and Cognitive and Functional Adverse Outcomes in Older People: A Systematic Review and Meta-Analysis of the Literature. Source: PMC - PubMed Central. URL: [Link]

  • Title: Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Source: PubMed. URL: [Link]

Sources

The Versatile Scaffold: Methyl 2-cyclohexyl-2-hydroxyphenylacetate as a Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Ester, a Platform for Innovation

In the landscape of medicinal chemistry, the strategic value of a synthetic intermediate is measured by its versatility, efficiency in core reactions, and the therapeutic potential of its derivatives. Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a white crystalline powder with the chemical formula C₁₅H₂₀O₃, stands as a testament to these principles.[1][2][3][4][5] While firmly established as a crucial building block in the synthesis of the widely prescribed anticholinergic agent Oxybutynin, its utility extends far beyond this singular application.[6][7][8] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthetic pathways originating from this pivotal intermediate, offering detailed protocols and exploring its potential for the generation of novel compounds with enhanced pharmacological profiles. We will dissect the causality behind experimental choices, providing a framework for the rational design of new chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 10399-13-0[1][2][3][4][5]
Molecular Formula C₁₅H₂₀O₃[1][2][3]
Molecular Weight 248.32 g/mol [1][3]
Appearance White crystalline powder[8]
Purity (typical) ≥98%[8]
Storage 2-8°C for long-term storage[4]

Spectroscopic Data: While specific spectra can vary slightly based on instrumentation and sample preparation, representative data includes:

  • ¹H NMR and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra are crucial for confirming the structure. Key signals include those for the methyl ester, the cyclohexyl and phenyl rings, and the quaternary carbon bearing the hydroxyl group.[1][2]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[1][2]

Core Synthetic Pathways: From Precursor to Therapeutic Agent

The primary utility of this compound lies in its role as a precursor to a range of biologically active esters. The synthetic strategies generally involve two main stages: the synthesis of the intermediate itself and its subsequent elaboration into final products.

Protocol 1: Synthesis of the Core Intermediate - this compound via Grignard Reaction

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, it allows for the efficient construction of the tertiary alcohol moiety of the target intermediate. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the phenylglyoxylate.

Synthesis_of_Intermediate cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate Phenylglyoxylic_acid Phenylglyoxylic Acid Grignard_Reaction Grignard Reaction Phenylglyoxylic_acid->Grignard_Reaction Cyclohexylmagnesium_bromide Cyclohexylmagnesium Bromide (in diethyl ether) Cyclohexylmagnesium_bromide->Grignard_Reaction Cyclohexylphenylglycolic_acid α-Cyclohexyl-α-hydroxybenzeneacetic Acid Grignard_Reaction->Cyclohexylphenylglycolic_acid

Caption: Synthesis of the carboxylic acid precursor.

Materials:

  • Phenylglyoxylic acid

  • Cyclohexylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 2 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Nitrogen or argon source for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), place a solution of phenylglyoxylic acid in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.

  • Grignard Addition: Add the solution of cyclohexylmagnesium bromide in diethyl ether dropwise to the stirred solution of phenylglyoxylic acid. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid. This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude α-cyclohexyl-α-hydroxybenzeneacetic acid.

  • Esterification (Fischer Esterification): The crude acid can be esterified to the methyl ester without extensive purification. Dissolve the acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid), and heat the mixture to reflux.[9] Monitor the reaction by TLC. Upon completion, neutralize the acid catalyst, remove the excess methanol, and extract the ester into an organic solvent. Purify by column chromatography or distillation.

Self-Validation and Causality:

  • Inert Atmosphere: Grignard reagents are highly reactive towards protic solvents and atmospheric oxygen and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure a high yield.

  • Anhydrous Solvents: Water will react with and destroy the Grignard reagent. Therefore, all glassware and solvents must be scrupulously dry.

  • Slow Addition and Cooling: The Grignard reaction is exothermic. Slow addition of the reagent at a low temperature prevents side reactions and ensures the reaction is well-controlled.

  • Acidic Workup: The acidic workup is necessary to protonate the initially formed magnesium alkoxide to the desired tertiary alcohol and to dissolve the magnesium salts, facilitating their removal from the organic product.

  • Excess Alcohol in Esterification: Using the alcohol as the solvent in Fischer esterification drives the equilibrium towards the product side, maximizing the yield of the ester.[9]

Protocol 2: Synthesis of Novel Anticholinergic Agents via Transesterification

Transesterification is a key reaction for converting the methyl ester intermediate into a variety of other esters with different functionalities. This method is particularly useful for introducing amino-alcohol side chains, which are common in anticholinergic drugs.

Transesterification cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Intermediate Methyl 2-cyclohexyl-2- hydroxyphenylacetate Transesterification Transesterification Intermediate->Transesterification Amino_alcohol Amino-alcohol (e.g., 4-(diethylamino)-2-butyn-1-ol) Amino_alcohol->Transesterification Anticholinergic Novel Anticholinergic Agent (e.g., Oxybutynin) Transesterification->Anticholinergic

Caption: Transesterification for novel compound synthesis.

Materials:

  • This compound

  • Desired amino-alcohol (e.g., 4-(diethylamino)-2-butyn-1-ol for Oxybutynin synthesis)

  • Base catalyst (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., toluene or heptane)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Apparatus for distillation (optional, for driving the reaction)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound and the amino-alcohol in an appropriate anhydrous solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium methoxide.

  • Reaction Progression: Heat the mixture to reflux. The reaction can be driven to completion by removing the methanol byproduct via distillation. Monitor the progress of the reaction using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water to remove the catalyst and any unreacted amino-alcohol.

  • Extraction and Purification: Extract the product into an organic solvent. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Self-Validation and Causality:

  • Base Catalyst: The base deprotonates the alcohol, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.

  • Removal of Byproduct: Removing methanol as it is formed shifts the equilibrium of the reaction to the right, according to Le Chatelier's principle, thus increasing the yield of the desired product.

  • Aqueous Wash: The aqueous wash is crucial for removing the water-soluble catalyst and any excess amino-alcohol, simplifying the purification of the final product.

Application in the Synthesis of Novel Compounds

While the synthesis of Oxybutynin is the most prominent application, the this compound scaffold is a versatile platform for generating a diverse range of novel compounds.

Metabolically More Stable Oxybutynin Analogues

Oxybutynin has a relatively short duration of action.[7] Research has focused on developing analogues with improved metabolic stability. One approach involves replacing the ester linkage, which is susceptible to hydrolysis by esterases, with a more stable keto functionality.[6][7] The synthesis of these keto analogues still relies on the core α-cyclohexyl-α-hydroxybenzeneacetic acid structure, highlighting the continued importance of this intermediate.[6][7][8]

Deuterated Analogues for Improved Pharmacokinetics

The selective replacement of hydrogen atoms with deuterium can lead to a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic profiles, such as a longer half-life.[10] The synthesis of deuterated analogues of Oxybutynin has been explored, demonstrating the potential for isotopic labeling to enhance therapeutic properties.[10]

"Soft" Anticholinergics with Reduced Side Effects

A significant challenge with anticholinergic drugs is their systemic side effects. "Soft" drugs are designed to be active at the target site but are rapidly metabolized to inactive forms upon entering systemic circulation. This approach can minimize unwanted side effects. The design of soft anticholinergics based on the cyclohexylphenylglycolate scaffold has been an active area of research. These compounds often incorporate ester groups that are designed to be readily hydrolyzed in the bloodstream.

Conclusion and Future Directions

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its robust synthesis and the reactivity of its ester and hydroxyl groups provide a solid foundation for the development of a wide array of novel compounds. While its primary application has been in the synthesis of anticholinergic agents, the principles of drug design, such as the development of metabolically stable analogues and "soft" drugs, demonstrate the broader potential of this scaffold. Future research could explore the derivatization of this intermediate to target other receptors or enzymes, potentially uncovering new therapeutic applications for this well-established chemical entity. The detailed protocols and the underlying chemical principles discussed in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their quest for novel and improved therapeutics.

References

  • Kachur, J. F., et al. (1991). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 34(10), 3065-3071. [Link]

  • Carter, J. P., et al. (1991). Analogues of Oxybutynin. Synthesis and Antimuscarinic and Bladder Activity of Some Substituted 7-Amino- l-hydroxy-5-heptyn-2-one. datapdf.com. [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. ResearchGate. [Link]

  • Singh, U. P., et al. (2022). Synthesis of deuterated (S)-oxybutynin analogs. ResearchGate. [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl-ethyl Fumarate. Organic Syntheses, 57, 183. [Link]

  • Klimko, P. G., et al. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Journal of Medicinal Chemistry, 43(19), 3465-3479. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1] As a key precursor in the synthesis of drugs like Oxybutynin, achieving a high-purity, high-yield product is paramount.[1][2]

This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comprehensive FAQ section to address the nuances of this synthetic procedure.

Troubleshooting Guide: Low Yield in this compound Synthesis

The synthesis of this compound, commonly achieved via a Grignard reaction between a cyclohexylmagnesium halide and methyl 2-oxo-2-phenylacetate, is a robust transformation. However, several factors can lead to diminished yields. This section addresses the most common issues encountered in the laboratory.

Issue 1: The Grignard Reaction Fails to Initiate or is Sluggish.

Question: I've combined my cyclohexyl halide and magnesium turnings in anhydrous ether, but the reaction isn't starting. What are the likely causes and how can I initiate it?

Answer: Failure to initiate is a classic problem in Grignard synthesis and almost always points to passivation of the magnesium surface or the presence of inhibitors.[3][4]

Probable Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the alkyl halide.[4]Activation is crucial. Before adding the bulk of your alkyl halide, try one of these methods: • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.[5] • Chemical Activation: Add a small crystal of iodine (the violet color will disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension.[3][6] These activators react with the magnesium to clean the surface.
Presence of Moisture Grignard reagents are extremely sensitive to protic sources, particularly water. Even trace amounts will quench the reagent as it forms, preventing the reaction from starting.[3][4]Rigorous drying is non-negotiable.Glassware: Dry all glassware in an oven at >120°C overnight or flame-dry under vacuum, then cool under an inert atmosphere (argon or nitrogen).[3][6] • Solvent: Use a freshly opened bottle of anhydrous ether or THF, or distill from a suitable drying agent like sodium/benzophenone.[7]
Poor Quality Starting Materials The cyclohexyl halide must be pure and dry. The presence of any residual acid or water can inhibit the reaction.Purify your starting materials. Consider passing the cyclohexyl halide through a short column of activated alumina immediately before use to remove any traces of water or acidic impurities.[5]
Issue 2: The Reaction Initiated, but the Yield of this compound is Low.

Question: My Grignard reaction started successfully, but after workup, the yield of the desired tertiary alcohol is significantly lower than expected. What are the common side reactions and how can I mitigate them?

Answer: Low yields after a successful initiation often point towards competing side reactions or suboptimal reaction conditions. The primary culprits are typically Wurtz coupling and enolization of the ketoester.

Probable Causes & Solutions:

Potential Cause Explanation Recommended Solution
Wurtz Coupling The formed Grignard reagent (R-MgX) can react with the starting alkyl halide (R-X) to form a dimer (R-R), in this case, bicyclohexyl. This is a major side reaction if the concentration of the alkyl halide is too high.[3][6]Control the rate of addition. Add the solution of cyclohexyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[3]
Enolization of the Ketoester Methyl 2-oxo-2-phenylacetate has acidic α-protons. The cyclohexylmagnesium bromide can act as a base, deprotonating the ketoester to form an enolate. This enolate is unreactive towards further nucleophilic attack.[8]Maintain low temperatures. Add the solution of methyl 2-oxo-2-phenylacetate to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) before allowing the reaction to warm to room temperature.[7] This favors the nucleophilic addition over the acid-base reaction.
Double Addition to the Ester While the primary reaction is with the ketone, Grignard reagents can also react with the methyl ester, leading to byproducts. However, with α-ketoesters, the ketone is significantly more reactive.This is less common with α-ketoesters compared to simple esters, but maintaining low temperatures during the addition of the ketoester will further minimize this side reaction.
Issue 3: Difficulty in Purifying the Final Product.

Question: I have a crude product, but I'm struggling to isolate pure this compound. What are the likely impurities and what is the best purification strategy?

Answer: The primary impurities will be unreacted starting materials (methyl 2-oxo-2-phenylacetate), the Wurtz coupling product (bicyclohexyl), and potentially the enolized starting material after workup.

Purification Strategy:

Step Procedure Rationale
1. Acidic Workup After the reaction is complete, quench the reaction mixture by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl or saturated NH₄Cl).This protonates the alkoxide to form the desired alcohol and dissolves any unreacted magnesium and magnesium salts.
2. Extraction Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.This separates the organic product and byproducts from the aqueous layer containing inorganic salts.
3. Wash Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.The bicarbonate wash removes any unreacted acidic starting material (if any remains after the initial acidic workup). The brine wash helps to remove water from the organic layer.
4. Drying & Concentration Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.This removes residual water before final purification.
5. Column Chromatography Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).This is the most effective method to separate the desired product from non-polar byproducts like bicyclohexyl and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction? A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[7] THF has a higher boiling point, which can be beneficial for initiating the reaction with less reactive halides, and it is a better solvent for stabilizing the Grignard reagent.[6]

Q2: How can I confirm the formation of my Grignard reagent before adding the ketoester? A2: While not always necessary for a standard synthesis, you can titrate a small aliquot of the Grignard solution to determine its concentration.[7] A simpler, qualitative indication is the disappearance of the magnesium metal and the formation of a cloudy, greyish-brown solution.[9]

Q3: Can I use cyclohexyl chloride or iodide instead of cyclohexyl bromide? A3: Yes, but the reactivity varies. Cyclohexyl iodide is the most reactive but also more expensive and prone to side reactions like Wurtz coupling. Cyclohexyl chloride is less reactive and may require more vigorous conditions or activation to initiate the Grignard formation.[6] Cyclohexyl bromide offers a good balance of reactivity and stability.

Q4: What is the expected yield for this synthesis? A4: With careful control of reaction conditions, yields can range from moderate to good. A patent example reports a yield of 58% for the crude product.[10] Optimization of the conditions described in the troubleshooting section can potentially improve upon this.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:
  • Magnesium turnings

  • Iodine (crystal)

  • Cyclohexyl bromide

  • Anhydrous diethyl ether (or THF)

  • Methyl 2-oxo-2-phenylacetate[11]

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure:
  • Preparation of Glassware: Rigorously dry all glassware, including a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar, in an oven at 120°C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[6]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the cyclohexyl bromide solution to the magnesium suspension. The disappearance of the iodine color and the appearance of cloudiness and gentle bubbling indicates initiation.[9] If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed.

  • Reaction with Methyl 2-oxo-2-phenylacetate:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice-water bath.

    • Dissolve methyl 2-oxo-2-phenylacetate (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketoester solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by pouring it into a beaker containing a stirred mixture of ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Visualizing the Process

Reaction Mechanism

The core of the synthesis is the nucleophilic addition of the cyclohexyl Grignard reagent to the electrophilic carbonyl carbon of the keto group in methyl 2-oxo-2-phenylacetate.

Reaction_Mechanism Grignard Cyclohexylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate Grignard->intermediate Nucleophilic Addition Ketoester Methyl 2-oxo-2- phenylacetate Ketoester->intermediate Product Methyl 2-cyclohexyl-2- hydroxyphenylacetate start workup Acidic Workup (H₃O⁺) intermediate->workup workup->Product

Caption: The reaction mechanism for the synthesis.

Troubleshooting Workflow

A logical approach to diagnosing low yield issues is crucial for efficient problem-solving.

Troubleshooting_Workflow Start Low Yield Initiation Did the reaction initiate? Start->Initiation Check_Activation Activate Mg Surface (I₂, grinding) Initiation->Check_Activation No Side_Reactions Low yield despite initiation? Initiation->Side_Reactions Yes Check_Anhydrous Ensure Anhydrous Conditions Check_Activation->Check_Anhydrous Purification Impure product? Side_Reactions->Purification Yes Success Improved Yield Side_Reactions->Success No, yield is good Check_Wurtz Slow down halide addition Check_Wurtz->Success Check_Enolization Lower temperature for ketoester addition Check_Enolization->Success Column_Chromatography Perform Silica Gel Chromatography Purification->Column_Chromatography Yes Purification->Success No, product is pure Column_Chromatography->Success

Caption: A workflow for troubleshooting low yields.

References

  • Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme - Benchchem.
  • "troubleshooting low conversion rates in Grignard-type reactions" - Benchchem.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit. [Link]

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermedi
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]

  • US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. [Link]

  • How to improve the percent yield in Grignard reaction - Quora. [Link]

  • US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P
  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Methyl 2-oxo-2-phenylacetate - Oakwood Chemical. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions for challenges encountered during this synthesis. This compound is a key intermediate in the production of pharmaceuticals such as Oxybutynin[1][2][3]. The primary synthetic route involves the Grignard reaction between methyl benzoylformate (also known as methyl phenylglyoxylate) and cyclohexylmagnesium halide. While straightforward in principle, this reaction is susceptible to several side reactions that can significantly impact yield and purity.

This document provides a structured approach to identifying, understanding, and mitigating these common issues.

Overview of the Primary Synthesis

The desired transformation is a nucleophilic addition of a Grignard reagent to the ketone carbonyl of an α-keto ester.[4][5][6]

Reaction Scheme:

  • Reactants: Methyl benzoylformate and Cyclohexylmagnesium bromide (or chloride).

  • Product: this compound.

  • Mechanism: The nucleophilic carbon of the cyclohexylmagnesium bromide attacks the electrophilic ketone carbonyl carbon of methyl benzoylformate. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[7][8][9]

Below is a diagram illustrating the intended reaction pathway.

G mb Methyl Benzoylformate alkoxide Magnesium Alkoxide Intermediate mb->alkoxide + gr Cyclohexylmagnesium Bromide gr->alkoxide prod Methyl 2-cyclohexyl-2- hydroxyphenylacetate alkoxide->prod  Acidic Workup (e.g., H3O+)

Caption: Desired reaction pathway for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield with Consumption of Starting Material

Question: My reaction shows consumption of the methyl benzoylformate, but the yield of the desired product is very low. What are the likely side reactions?

Answer: Low yields, despite the consumption of the starting ketone, often point to competing side reactions where the Grignard reagent acts as a base or a reducing agent instead of a nucleophile.[4] The sterically hindered nature of both the cyclohexyl Grignard reagent and the α-keto ester can promote these alternative pathways.[10]

A. Side Reaction: Enolization of the Keto Ester
  • What is it? If the Grignard reagent is sterically bulky, it can act as a base and abstract an acidic α-proton from the carbonyl compound, leading to the formation of an enolate.[4][10] In this specific synthesis, the methyl benzoylformate does not have an α-proton on the benzoyl side. However, if other enolizable ketones are present as impurities, this can be a problem. More relevant to this synthesis is the basicity of the Grignard reagent itself, which can lead to self-condensation or other base-catalyzed side reactions if not controlled.

  • Why does it happen? Cyclohexylmagnesium bromide is a strong base.[11] Steric hindrance around the ketone's carbonyl carbon can make nucleophilic attack slower than proton abstraction.[4] This deprotonation results in an enolate, which remains unreacted until the acidic workup, at which point it is quenched back to the starting ketone.[4][11]

  • How to fix it:

    • Temperature Control: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C).[10] This favors the kinetically controlled nucleophilic addition over the thermodynamically driven enolization.

    • Order of Addition: Employ "inverse addition" by adding the methyl benzoylformate solution slowly to the Grignard reagent solution. This maintains a low concentration of the keto-ester, minimizing the chance of it being deprotonated by an excess of the Grignard reagent.

G start Methyl Benzoylformate (Starting Material) enolate Enolate Intermediate start->enolate α-Proton Abstraction grignard Cyclohexylmagnesium Bromide (Acts as a base) grignard->enolate recovered_sm Recovered Starting Material (No Product Formed) enolate->recovered_sm Protonation workup Acidic Workup workup->recovered_sm

Caption: Mechanism of enolization side reaction.

B. Side Reaction: Carbonyl Reduction
  • What is it? The Grignard reagent transfers a β-hydride to the carbonyl carbon, reducing the ketone to a secondary alcohol (methyl mandelate in this case). This process converts the Grignard reagent into an alkene (cyclohexene).

  • Why does it happen? This side reaction is significant when both the Grignard reagent and the ketone are sterically hindered.[4] The reaction proceeds through a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction).[4]

  • How to fix it:

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ forms a more reactive organocerium reagent in situ, which is highly nucleophilic but less basic, thereby suppressing both reduction and enolization pathways. This is known as the Luche reduction condition, although in this context, it's used to promote nucleophilic addition.

    • Reagent Choice: Ensure the Grignard reagent is of high quality. The presence of magnesium hydride (MgH₂) impurities, formed during reagent preparation, can increase the extent of reduction.

Side ReactionKey DriverRecommended Solution
Enolization Steric hindrance, high temperatureAdd keto-ester at low temp (-78°C to 0°C)[10]
Reduction Steric hindrance, β-hydridesUse CeCl₃ as an additive
Issue 2: Formation of a Tertiary Alcohol Byproduct (Double Addition)

Question: I am observing a byproduct with a higher molecular weight, which appears to be a tertiary alcohol resulting from a double addition. How is this possible with my keto-ester?

Answer: While the primary reaction is on the ketone, a competing reaction can occur at the ester carbonyl, although it is less reactive.[12] The mechanism involves the initial addition of one equivalent of the Grignard reagent to the ester, forming a tetrahedral intermediate. This intermediate can collapse, eliminating the methoxide group to form a ketone (in this case, cyclohexyl phenyl ketone).[7][13] This newly formed ketone is highly reactive and will quickly consume a second equivalent of the Grignard reagent, leading to a tertiary alcohol (dicyclohexylphenylmethanol) after workup.[8][13][14]

  • Why it's less common but possible: Esters are generally less reactive towards Grignards than ketones.[12] However, localized overheating, high concentrations, or prolonged reaction times can promote this side reaction. The ketone intermediate formed is often more reactive than the starting ester.[7][12]

  • How to fix it:

    • Strict Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) throughout the addition to minimize the rate of attack at the ester position.[15]

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent, but avoid a large excess which could drive the double addition.

    • Rapid Quenching: Once the reaction is deemed complete by TLC or other monitoring, quench it promptly to prevent further reaction.

G ester Methyl Benzoylformate (Ester Group) intermediate Tetrahedral Intermediate ester->intermediate + gr1 1st eq. Grignard gr1->intermediate ketone Cyclohexyl Phenyl Ketone (Highly Reactive) intermediate->ketone - MeOMgBr byproduct Dicyclohexylphenylmethanol (Tertiary Alcohol Byproduct) ketone->byproduct + gr2 2nd eq. Grignard gr2->byproduct

Caption: Pathway for the double-addition side reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What should I do? A1: This is a common problem, usually due to an inactive magnesium surface or the presence of moisture.[10][16]

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[16] Activate it by adding a small crystal of iodine (the color will fade upon initiation) or a few drops of 1,2-dibromoethane.[10] Gentle grinding of the turnings in a dry environment can also expose a fresh surface.[10]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water.[10][17] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.[16]

Q2: What is the best solvent for this reaction? A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices. THF is often preferred as it can better solvate and stabilize the Grignard reagent.[18] However, one patent mentions that using diethyl ether requires careful temperature management due to its low boiling point (35°C) and can result in lower yields.[19]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the methyl benzoylformate spot. The product alcohol will have a different Rf value. It is crucial to quench the TLC sample with a dilute acid before spotting to convert the intermediate alkoxide into the product alcohol.

Q4: What are the best practices for the workup procedure? A4: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over water or strong acids initially, as it is a mild proton source that minimizes potential acid-catalyzed degradation of the product. Afterward, the aqueous layer can be further acidified with dilute HCl to dissolve magnesium salts before extraction.

Experimental Protocol: Minimizing Side Reactions via Controlled Addition

This protocol is designed to favor the desired nucleophilic addition while minimizing enolization and reduction.

  • Apparatus Setup:

    • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

    • Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.[10]

  • Grignard Formation:

    • Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.

    • Add a small portion of a solution of cyclohexyl bromide (1.1 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once initiated (observed by bubbling and color change), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Addition of the Keto-Ester:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

    • Prepare a solution of methyl benzoylformate (1.0 eq.) in anhydrous THF.

    • Add the methyl benzoylformate solution dropwise from the addition funnel to the Grignard reagent over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[10]

  • Reaction & Quenching:

    • After the addition is complete, let the mixture stir at 0 °C for an additional hour.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly pour it into a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chegg. (2021, November 28). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. RSC Publishing. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Enol Content and Enolization. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Purity of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-cyclohexyl-2-hydroxyphenylacetate (CAS No. 10399-13-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of this key pharmaceutical intermediate.[1][2] This document moves beyond standard protocols to address the nuanced challenges encountered during synthesis and purification, ensuring you can meet the stringent purity requirements of the pharmaceutical industry.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: My final product is a persistent oil instead of the expected white crystalline powder. What is the likely cause?

A: An oily product typically indicates the presence of significant impurities that inhibit crystallization. Common culprits include unreacted starting materials, solvent residues, or reaction byproducts. Recrystallization may fail under these conditions. It is recommended to proceed with flash column chromatography to separate the target compound from these impurities.

Q2: What is the best starting method for purification if my crude product is a solid?

A: If you have a solid crude product, recrystallization is the most efficient and scalable first-line purification technique.[3] It is often capable of significantly increasing purity by removing most common impurities. The choice of solvent is critical for success.

Q3: My Grignard reaction to synthesize the compound has a very low yield. How does this impact purity?

A: Low yields are often a symptom of underlying issues that also generate impurities.[4] Common causes include moisture in the reaction, which quenches the Grignard reagent, or side reactions like Wurtz coupling.[5][6] These issues not only reduce the amount of desired product but also increase the complexity of the purification process due to a higher proportion of byproducts.

Q4: Can I use an ester as a starting material for the Grignard synthesis?

A: Yes, an ester such as methyl benzoylformate can be used. However, it is crucial to use at least two equivalents of the Grignard reagent (cyclohexylmagnesium halide). The first equivalent reacts to form a ketone intermediate, which is then immediately attacked by a second equivalent to yield the tertiary alcohol.[4][7][8] Using insufficient Grignard reagent will result in unreacted ketone intermediate, a significant impurity.

Section 2: Troubleshooting Guide for Purity Enhancement

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific purity challenges observed during the synthesis of this compound, which is commonly prepared via a Grignard reaction.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Q: My post-reaction analysis (NMR/LCMS) shows significant amounts of unreacted methyl phenylacetate or cyclohexyl halide. What went wrong?

A: This is a classic symptom of an inefficient or failed Grignard reaction. The root causes are almost always related to the stability and reactivity of the Grignard reagent itself.

Causality & Solutions:

  • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water or alcohols.[4][5] This acid-base reaction is much faster than the desired nucleophilic attack on the ester.

    • Validation Protocol: Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents, and ensure starting materials are dry.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction.[9] Impurities within the magnesium, such as iron or manganese, can also negatively impact the reaction.[10]

    • Validation Protocol: Use fresh, high-purity magnesium turnings. Activate the magnesium surface prior to adding the bulk of the alkyl halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Physical crushing of the magnesium with a dry stir rod can also expose a fresh surface.[11]

  • Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration can lead to using an insufficient amount.

    • Validation Protocol: The concentration of a freshly prepared Grignard reagent should always be determined by titration before use.[4]

Issue 2: Yellow or Brown Discoloration in the Final Product

Q: My purified product has a persistent yellow or brown tint. What impurity does this indicate?

A: A yellow color often points to the presence of biphenyl-type impurities. In this specific synthesis, dicyclohexyl is a likely byproduct formed from a Wurtz-type coupling reaction between the cyclohexyl halide and the Grignard reagent. Aromatic impurities like biphenyl (if phenylmagnesium bromide was used) are also known to be yellowish.[11][12]

Causality & Solutions:

  • Reaction Conditions: High local concentrations of the cyclohexyl halide and elevated temperatures can favor the formation of these coupling products.[11]

    • Validation Protocol: Add the cyclohexyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature carefully, avoiding excessive heating during Grignard formation.[6]

  • Purification Strategy: These non-polar impurities can be challenging to remove.

    • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.

    • Chromatography: Flash column chromatography is highly effective. Dicyclohexyl is non-polar and will elute much faster than the desired polar tertiary alcohol.

    • Trituration: Washing the crude solid with a non-polar solvent like cold petroleum ether or hexane can remove the more soluble dicyclohexyl impurity.[11]

Issue 3: Product Decomposes During Purification

Q: I am losing a significant amount of product during column chromatography on silica gel, and I'm seeing a new, less polar spot on my TLC plates. What is happening?

A: Tertiary alcohols like this compound are susceptible to acid-catalyzed dehydration. Silica gel is slightly acidic and can promote the elimination of water, leading to the formation of an alkene byproduct.[13]

Causality & Solutions:

  • Stationary Phase Acidity: The acidic nature of standard silica gel provides the catalytic protons for the dehydration reaction.

    • Validation Protocol:

      • Neutralize the Silica: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-3%).[13]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[13]

      • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time the compound spends on the acidic support.

Section 3: Core Purification Protocols

Here are detailed, step-by-step methodologies for the two primary purification techniques for this compound.

Protocol 1: High-Purity Recrystallization

This protocol is ideal for purifying solid crude product where impurities have different solubility profiles from the desired compound.

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Start by testing solubility in a range of solvents of varying polarity (e.g., hexanes, toluene, ethyl acetate, ethanol). A good starting point for esters can be ethyl acetate or mixtures like ethyl acetate/hexanes.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.[15] If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove colored impurities.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white crystalline powder.[1]

Protocol 2: Flash Column Chromatography

This protocol is essential for purifying oily crude products or for separating impurities with polarities similar to the product.

Objective: To isolate this compound from soluble impurities.

Methodology:

  • Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The target compound is moderately polar due to the hydroxyl and ester groups.[16]

    • A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[13][17]

    • Adjust the ratio of the solvents until the desired compound has an Rf value of approximately 0.25-0.35 on the TLC plate.[18] This provides a good balance between separation and elution time.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Apply the sample carefully to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a rapid pace. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Data & Visualization

Table 1: Common Impurities and Identification
Impurity NameLikely SourceIdentification Method (¹H NMR)
Methyl PhenylacetateUnreacted starting materialSinglet around 3.7 ppm (OCH₃), Singlet around 3.6 ppm (Ar-CH₂), Multiplet 7.2-7.4 ppm (Ar-H)
DicyclohexylWurtz coupling of GrignardComplex aliphatic multiplets, absence of aromatic or ester signals
BenzeneQuenching of phenyl-GrignardSinglet around 7.3 ppm
Alkene byproductDehydration on silicaAppearance of vinylic protons (5-6 ppm), disappearance of -OH peak
Diagrams

Diagram 1: Troubleshooting Workflow for Purity Issues

G cluster_analysis Step 1: Analysis cluster_troubleshoot Step 2: Diagnosis & Action cluster_solutions Step 3: Solution Path start Purity Issue Identified (e.g., Low Assay, Oil, Color) analysis Analyze Crude by NMR / LCMS / TLC start->analysis q1 Starting Material Present? analysis->q1 q2 Colored Impurities (e.g., Yellow)? analysis->q2 q3 Decomposition on Silica? analysis->q3 sol1 Optimize Grignard: - Dry Conditions - Activate Mg - Titrate Reagent q1->sol1 Yes sol2 Optimize Reaction: - Slow Addition - Temp. Control - Purify (Chromatography) q2->sol2 Yes sol3 Modify Purification: - Neutralize Silica - Use Alumina - Flash Elution q3->sol3 Yes

Caption: A logical workflow for diagnosing and resolving common purity issues.

Diagram 2: Purification Method Selection Guide

G start Crude Product Received q1 Is the crude product a solid? start->q1 recrystallization Attempt Recrystallization (Protocol 1) q1->recrystallization Yes chromatography Perform Flash Chromatography (Protocol 2) q1->chromatography No (Oily) q2 Is purity >98%? recrystallization->q2 success Purification Complete chromatography->success q2->chromatography No q2->success Yes

Caption: A decision tree for selecting the appropriate primary purification method.

References

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Available at: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Sorbent Technologies. Available at: [Link]

  • Membrane Solutions. Column Chromatography Notes. Membrane Solutions. Available at: [Link]

  • King Group. Successful Flash Chromatography. King Group. Available at: [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
  • University of Calgary. RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Study.com. Available at: [Link]

  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents.
  • SciSpace. Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters.. SciSpace. Available at: [Link]

  • Jasperse, J. Grignard Reaction. Minnesota State University Moorhead. Available at: [Link]

  • JoVE. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Journal of Visualized Experiments. Available at: [Link]

  • Organic Syntheses. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Degradation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of Methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHP). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. MCHP, also known as Phenylcyclohexylglycolic Acid Methyl Ester or Oxybutynin Related Compound B, is a key intermediate and known impurity in the synthesis of Oxybutynin.[1][2] Understanding its stability and degradation is critical for pharmaceutical development and quality control.

This guide is structured to address the practical challenges encountered in the laboratory, explaining the scientific rationale behind each experimental step and troubleshooting suggestion.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary predicted degradation pathways for this compound (MCHP)?

Based on its chemical structure—a methyl ester with cyclohexyl and phenyl rings—MCHP is susceptible to two primary degradation pathways: Hydrolytic Cleavage and Oxidative Metabolism .

  • Hydrolytic Cleavage: The ester functional group is the most labile part of the molecule. It can be hydrolyzed to yield Phenylcyclohexylglycolic Acid (PCGA) and methanol. This reaction can be catalyzed chemically by acids or bases or, more relevantly in biological systems, by esterase enzymes present in plasma and liver microsomes. PCGA is also known as an inactive metabolite of the drug Oxybutynin.[3]

  • Oxidative Metabolism: The cyclohexyl and phenyl rings are targets for oxidation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[4][5][6] Based on data from the parent drug, Oxybutynin, and other cyclohexyl-containing compounds, the main oxidative transformations are expected to be:

    • Hydroxylation of the Cyclohexyl Ring: This is a common metabolic pathway for cyclohexyl moieties, leading to the formation of various mono-hydroxylated isomers (e.g., 4-hydroxy-MCHP).[7][8]

    • Hydroxylation of the Phenyl Ring: Aromatic hydroxylation can also occur, though it may be a minor pathway compared to cyclohexyl hydroxylation.

The diagram below illustrates these primary degradation routes.

MCHP_Degradation cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway (CYP450) MCHP This compound (MCHP) PCGA Phenylcyclohexylglycolic Acid (PCGA) MCHP->PCGA Esterases or Acid/Base Hydrolysis Hydroxy_MCHP Mono-hydroxylated MCHP (Cyclohexyl or Phenyl Ring) MCHP->Hydroxy_MCHP Hydroxylation Methanol Methanol Hydroxy_PCGA Hydroxylated PCGA PCGA->Hydroxy_PCGA Hydroxylation Hydroxy_MCHP->Hydroxy_PCGA Hydrolysis

Caption: Primary degradation pathways of MCHP.

Troubleshooting Guide

Problem 1: My MCHP standard is degrading rapidly in my sample matrix (e.g., plasma or liver homogenate) even before my experiment begins. What is happening?

Cause: This rapid, pre-experimental degradation is almost certainly due to enzymatic hydrolysis by esterases, which are highly abundant in biological matrices like plasma and liver S9 fractions. Esterases are efficient catalysts for cleaving ester bonds.

Solution:

  • Inactivate Enzymes: For sample preparation and storage, it is crucial to inhibit or denature esterases. This can be achieved by:

    • Lowering Temperature: Prepare and store samples on ice at all times. For long-term storage, keep them at or below -70°C.

    • Using Esterase Inhibitors: Add an esterase inhibitor such as sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP) to your matrix immediately after collection. Safety Precaution: DFP is highly toxic and should be handled with extreme care.

    • Organic Solvent Precipitation: Immediately precipitate proteins by adding 3-4 volumes of a cold organic solvent like acetonitrile or methanol. This will denature and remove most enzymes.

Validation Step: To confirm esterase activity, run a control experiment where you compare the stability of MCHP in a standard buffer versus the biological matrix, and a third group with the matrix plus an esterase inhibitor.

Problem 2: I am not detecting any oxidative metabolites in my in vitro incubation with human liver microsomes (HLMs).

Cause & Solution: This issue can arise from several factors related to the experimental setup.

Potential Cause Troubleshooting Action & Rationale
NADPH Cofactor Degradation The NADPH regenerating system is essential for CYP450 activity.[5] Ensure your NADPH stock solutions are fresh and have been stored correctly (-20°C or -70°C). Prepare the regenerating system solution just before use and keep it on ice.
Low Substrate Concentration The concentration of MCHP might be too low to produce detectable levels of metabolites. Increase the substrate concentration (e.g., from 1 µM to 10 µM). However, be mindful of potential substrate inhibition at very high concentrations.
Incorrect Incubation Time Metabolite formation is time-dependent. If the incubation is too short, levels may be below the limit of detection. If it's too long, the primary metabolites might be further metabolized. Run a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to find the optimal incubation time.
CYP3A4 Inhibition MCHP degradation is likely mediated by CYP3A4, similar to its parent drug, Oxybutynin.[3][9] Ensure your buffer system or other sample components do not contain known CYP3A4 inhibitors. You can test this by running a positive control substrate for CYP3A4 (e.g., testosterone or midazolam) alongside your MCHP experiment.
Analytical Sensitivity Your LC-MS/MS method may not be sensitive enough. Optimize the mass spectrometry parameters for the predicted hydroxylated metabolites. Perform a theoretical calculation of the expected m/z values for [M+H]+ and other potential adducts.

Summary of Expected Metabolite Masses

CompoundMolecular FormulaMolecular WeightExpected [M+H]+ (m/z)
MCHP (Parent)C₁₅H₂₀O₃248.32249.14
PCGA (Hydrolysis Product)C₁₄H₁₈O₃234.29235.13
Hydroxy-MCHP (Oxidative Product)C₁₅H₂₀O₄264.32265.14

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)

This protocol is designed to assess the rate of degradation of MCHP and identify its primary metabolites when incubated with HLMs.

A. Reagents & Materials:

  • This compound (MCHP)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid

B. Experimental Workflow:

Sources

Technical Support Center: Phenylcyclohexylglycolic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Methyl Ester), a critical intermediate in pharmaceutical development, notably for active pharmaceutical ingredients such as Oxybutynin.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate by-product formation during its synthesis. Our focus is on providing practical, mechanistically grounded advice to enhance yield, purity, and process robustness.

I. Overview of the Core Synthesis and Key Challenges

The predominant and most direct route to Phenylcyclohexylglycolic Acid Methyl Ester is the Grignard reaction. This involves the nucleophilic addition of a cyclohexylmagnesium halide (typically bromide or chloride) to the keto-carbonyl of methyl benzoylformate.

While theoretically straightforward, this reaction is a competitive landscape where several side reactions can significantly diminish the yield and purity of the desired tertiary alcohol. Understanding and controlling these parallel reaction pathways is paramount for a successful synthesis. The primary challenges stem from the multifaceted reactivity of the Grignard reagent, which can act as a nucleophile, a base, and a reducing agent.

II. Troubleshooting Guide: By-Product Formation and Mitigation Strategies

This section addresses the most frequently encountered by-products in the synthesis of Phenylcyclohexylglycolic Acid Methyl Ester. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable troubleshooting steps.

FAQ 1: Low Yield of the Desired Product with Significant Recovery of Starting Material (Methyl Benzoylformate)

Question: My reaction has gone to completion, but I'm recovering a large amount of my starting methyl benzoylformate. What is causing this?

Answer: This is a classic sign of enolization . The Grignard reagent is acting as a strong base and deprotonating the α-carbon of the methyl benzoylformate to form an enolate.[2][3] This enolate is unreactive towards further Grignard addition and, upon aqueous workup, is simply protonated back to the starting ketoester.

Mechanistic Insight:

The acidity of the α-proton in methyl benzoylformate is enhanced by the two adjacent carbonyl groups. A bulky Grignard reagent or elevated reaction temperatures can favor the steric accessibility of this proton over nucleophilic attack at the carbonyl carbon.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature, ideally between -78°C and -40°C.[4] Lower temperatures disfavor the kinetically slower enolization pathway relative to the desired nucleophilic addition.

  • Rate of Addition: Add the Grignard reagent solution dropwise to the solution of methyl benzoylformate. A slow addition rate maintains a low instantaneous concentration of the Grignard reagent, minimizing its propensity to act as a base.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether due to its better solvating power for the Grignard reagent, which can modulate its reactivity.

FAQ 2: Formation of a Significant Amount of Methyl Mandelate

Question: My analysis shows a significant peak corresponding to methyl mandelate. How is this by-product forming and how can I prevent it?

Answer: The formation of methyl mandelate is due to the reduction of the ketone functionality of methyl benzoylformate by the Grignard reagent. In this side reaction, the Grignard reagent transfers a β-hydride to the carbonyl carbon.[2]

Mechanistic Insight:

This reduction proceeds through a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction). This pathway becomes more competitive with bulkier Grignard reagents and at higher temperatures.

Mitigation Strategies:

  • Low Temperature: As with enolization, maintaining a low reaction temperature is the most critical factor in minimizing reduction.

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared and has not been exposed to air, as the presence of magnesium alkoxides (from reaction with oxygen) can sometimes facilitate hydride transfer.

  • Reverse Addition: In some cases, adding the ketoester solution slowly to the Grignard reagent (reverse addition) can be beneficial, although this must be carefully controlled to avoid high local concentrations of the ketoester which could lead to other side reactions.

FAQ 3: Presence of a High-Boiling, Non-polar Impurity Identified as Dicyclohexyl

Question: I have a non-polar impurity that is difficult to remove from my product. GC-MS analysis suggests it is dicyclohexyl. What is the source of this by-product?

Answer: This impurity is the result of a Wurtz coupling reaction .[5][6] This occurs when the already-formed cyclohexylmagnesium bromide reacts with unreacted cyclohexyl bromide in the reaction mixture.

Mechanistic Insight:

The formation of this by-product is particularly problematic during the preparation of the Grignard reagent itself. High local concentrations of the alkyl halide and elevated temperatures can promote this side reaction.[5]

Mitigation Strategies:

  • Grignard Reagent Formation:

    • Use a large excess of magnesium turnings to ensure a high surface area for the reaction.

    • Initiate the reaction gently. If necessary, use a single crystal of iodine or a sonicator, but avoid excessive heating.

    • Once initiated, maintain a gentle reflux and add the cyclohexyl bromide solution slowly to the magnesium suspension to avoid a buildup of unreacted halide.

  • Reaction with Ketoester: Using the Grignard reagent immediately after its preparation can minimize the time available for Wurtz coupling to occur.

Summary of By-Products and Mitigation Strategies
By-ProductFormation PathwayKey Mitigation Strategies
Methyl Benzoylformate Enolization Low temperature (-78°C to -40°C), slow addition of Grignard reagent.
Methyl Mandelate Reduction Low temperature, high-quality Grignard reagent.
Dicyclohexyl Wurtz Coupling Controlled Grignard formation (slow halide addition, excess Mg), prompt use of reagent.
Cyclohexane Hydrolysis Strict anhydrous conditions (dry glassware, anhydrous solvents).

III. Experimental Protocols and Workflows

Protocol 1: Optimized Synthesis of Phenylcyclohexylglycolic Acid Methyl Ester

This protocol is designed to minimize the formation of the by-products discussed above.

1. Preparation of Cyclohexylmagnesium Bromide (0.22 mol)

  • Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
  • To a 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, add magnesium turnings (5.8 g, 0.24 mol).
  • Add 50 mL of anhydrous THF to the flask.
  • In the dropping funnel, prepare a solution of cyclohexyl bromide (35.9 g, 0.22 mol) in 150 mL of anhydrous THF.
  • Add a small portion (~10 mL) of the cyclohexyl bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.
  • Once the reaction initiates (visible by bubbling and a gray/cloudy appearance), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Grignard Addition to Methyl Benzoylformate

  • In a separate 1 L three-necked flask, dissolve methyl benzoylformate (32.8 g, 0.2 mol) in 250 mL of anhydrous THF.
  • Cool this solution to -78°C using a dry ice/acetone bath.
  • Slowly add the freshly prepared cyclohexylmagnesium bromide solution to the cooled methyl benzoylformate solution via a cannula over a period of 1.5-2 hours, ensuring the internal temperature does not rise above -65°C.
  • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour.

3. Reaction Quench and Work-up

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (150 mL) dropwise, while maintaining a low temperature.
  • Allow the mixture to warm to room temperature.
  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from non-polar impurities like dicyclohexyl and more polar impurities.
  • Alternatively, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can yield the pure Phenylcyclohexylglycolic Acid Methyl Ester as a white crystalline solid.[1]

IV. Visualizing Reaction Pathways

The following diagrams illustrate the competitive nature of the Grignard reaction with methyl benzoylformate.

Grignard Reaction Pathways MB Methyl Benzoylformate Desired_Product Phenylcyclohexylglycolic Acid Methyl Ester MB->Desired_Product Enolate Enolate Intermediate MB->Enolate Reduction_Product Methyl Mandelate MB->Reduction_Product Grignard Cyclohexylmagnesium Bromide (R-MgX) Grignard->MB Nucleophilic Addition (Desired Pathway) Grignard->MB Deprotonation (Enolization) Grignard->MB Hydride Transfer (Reduction) Cyclohexyl_Bromide Cyclohexyl Bromide (R-X) Grignard->Cyclohexyl_Bromide Wurtz Coupling Enolate->MB Workup Wurtz_Product Dicyclohexyl Cyclohexyl_Bromide->Wurtz_Product

Caption: Competing reaction pathways in the Grignard synthesis.

Experimental Workflow Prep_Grignard 1. Prepare Grignard Reagent (Cyclohexyl-MgBr in THF) Addition 4. Slow, Dropwise Addition of Grignard Reagent Prep_Grignard->Addition Prep_Ketoester 2. Prepare Ketoester Solution (Methyl Benzoylformate in THF) Cooling 3. Cool Ketoester to -78°C Prep_Ketoester->Cooling Cooling->Addition Quench 5. Quench with aq. NH4Cl Addition->Quench Workup 6. Extraction and Drying Quench->Workup Purification 7. Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Optimized experimental workflow for the synthesis.

V. References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates.

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Barber, H. A., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.

  • House, H. O., & Umen, M. J. (1973). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (7), 807-811.

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • House, H. O., & Tefertiller, B. A. (1972). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1445-1449.

  • Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction?

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.

  • University of Oldenburg. (n.d.). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.

  • MIT DSpace. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.

  • BenchChem. (n.d.). Synthesis and Chemical Characterization of Oxybutynin Chloride Analogues: An In-depth Technical Guide.

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.

  • U.S. Patent No. 6,777,576 B2. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

Sources

Technical Support Center: Enhancing the Stability of Methyl 2-cyclohexyl-2-hydroxyphenylacetate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-cyclohexyl-2-hydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in solution. As an impurity of the active pharmaceutical ingredient (API) Oxybutynin, understanding and controlling its stability is critical for ensuring the quality and safety of pharmaceutical formulations.[1][2][3][4]

Understanding the Instability of this compound

This compound is an alpha-hydroxy ester. The primary points of instability in this molecule are the ester functional group, which is susceptible to hydrolysis, and to a lesser extent, the potential for oxidation, although the tertiary alcohol is generally resistant to oxidation under standard conditions.[5][6][7] The stability of this compound in solution is significantly influenced by factors such as pH, temperature, light exposure, presence of metal ions, and the composition of the formulation.

Forced degradation studies of the parent drug, Oxybutynin, have shown that hydrolysis under both acidic and basic conditions, as well as oxidation, are major degradation pathways.[8][9] This strongly suggests that the ester linkage in this compound is a primary point of vulnerability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most significant degradation pathway for this compound in solution is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acid and base, leading to the formation of 2-cyclohexyl-2-hydroxyphenylacetic acid and methanol. While the tertiary alcohol is generally resistant to oxidation, oxidative degradation of the entire formulation can still occur, potentially initiated by other components or conditions.

Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?

A2: The stability of esters is highly pH-dependent. Generally, esters are most stable in a slightly acidic to neutral pH range. The predicted pKa of the tertiary alcohol in this compound is approximately 12.19, indicating it will be protonated under typical formulation conditions.[1] To minimize both acid- and base-catalyzed hydrolysis, maintaining the pH of the solution within a range of 4 to 6 is a recommended starting point. However, the optimal pH should be determined empirically for your specific formulation.

Q3: Can metal ions affect the stability of this compound?

A3: Yes, divalent metal ions such as Cu(II), Ni(II), Zn(II), and Co(II) can significantly catalyze the hydrolysis of esters, including alpha-hydroxy esters.[10][11] These metal ions can form complexes with the ester and promote nucleophilic attack by water or hydroxide ions, leading to accelerated degradation. It is crucial to minimize metal ion contamination in your formulation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide: Enhancing Stability in Your Experiments

This section provides practical, step-by-step guidance to identify and resolve stability issues with this compound in your solutions.

Issue 1: Rapid Degradation of the Compound in Solution

Underlying Cause: This is most likely due to hydrolysis of the ester linkage, which can be accelerated by inappropriate pH, high temperatures, or the presence of catalytic metal ions.

Troubleshooting Protocol:

  • pH Optimization and Control:

    • Rationale: Maintaining an optimal pH is the most critical factor in preventing ester hydrolysis.

    • Procedure:

      • Prepare a series of buffer solutions covering a pH range from 3 to 8 (e.g., acetate, phosphate, citrate buffers).[14][15][16] Ensure the buffer system is compatible with your intended application and does not interact with the compound.[16]

      • Prepare solutions of this compound in each buffer at a known concentration.

      • Store the solutions at a constant temperature and protect them from light.

      • Monitor the concentration of the compound over time using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

      • Plot the concentration versus time for each pH to determine the pH at which the degradation rate is lowest.

  • Chelation of Metal Ions:

    • Rationale: To mitigate the catalytic effect of trace metal ions.

    • Procedure:

      • Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts, to your formulation. A typical starting concentration is 0.01% to 0.1%.

      • Prepare a control solution without the chelating agent.

      • Compare the stability of the compound in both solutions over time to assess the impact of metal ion chelation.

  • Temperature Control:

    • Rationale: Degradation reactions are generally accelerated at higher temperatures.

    • Procedure:

      • Store solutions at controlled, reduced temperatures (e.g., 2-8°C) whenever possible.[1]

      • Avoid exposing the solution to high temperatures during preparation and handling.

Issue 2: Suspected Oxidative Degradation in the Formulation

Underlying Cause: Although the tertiary alcohol is stable, other components in your formulation or exposure to atmospheric oxygen could lead to oxidative degradation, which might indirectly affect the stability of this compound.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Rationale: Removing oxygen from the solution and headspace can prevent oxidative reactions.

    • Procedure:

      • During the preparation of the solution, sparge the solvent with an inert gas like nitrogen or argon.

      • After preparation, overlay the solution with the inert gas before sealing the container.

  • Addition of Antioxidants:

    • Rationale: Antioxidants can scavenge free radicals and inhibit oxidative processes.

    • Procedure:

      • Select an appropriate antioxidant based on the solvent system (aqueous or organic). Common choices include ascorbic acid for aqueous systems and butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for non-aqueous systems.[17][][19]

      • Incorporate the antioxidant into the formulation at a suitable concentration (typically 0.01% to 0.1%).

      • Compare the stability of the formulation with and without the antioxidant to determine its effectiveness. A combination of antioxidants can sometimes provide a synergistic effect.[19][20]

Issue 3: Low Solubility and Stability

Underlying Cause: Poor solubility can sometimes be linked to stability issues, as undissolved particles may have different degradation kinetics.

Troubleshooting Protocol:

  • Use of Co-solvents:

    • Rationale: The addition of a water-miscible organic solvent can improve the solubility of hydrophobic compounds.

    • Procedure:

      • Experiment with the addition of co-solvents such as ethanol, propylene glycol, or polyethylene glycols.

      • Start with a low percentage of the co-solvent and gradually increase it while monitoring both solubility and stability.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or functional groups within their cavity, thereby increasing solubility and protecting them from degradation.[21][22][23]

    • Procedure:

      • Select a suitable cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[24]

      • Prepare solutions with varying concentrations of the cyclodextrin and determine the effect on both the solubility and stability of this compound.

Visualizing Degradation and Stabilization Pathways

Primary Degradation Pathway: Ester Hydrolysis

MCHA Methyl 2-cyclohexyl-2- hydroxyphenylacetate Degradation 2-cyclohexyl-2-hydroxyphenylacetic acid + Methanol MCHA->Degradation H+ or OH- (Hydrolysis)

Caption: Primary hydrolytic degradation of this compound.

Experimental Workflow for Stability Enhancement

cluster_problem Problem Identification cluster_strategies Stabilization Strategies cluster_analysis Analysis & Validation Problem Compound Instability in Solution pH pH Optimization (Buffers) Problem->pH Chelation Metal Ion Chelation (EDTA) Problem->Chelation Antioxidants Addition of Antioxidants (BHT, Ascorbic Acid) Problem->Antioxidants Cyclodextrins Complexation (Cyclodextrins) Problem->Cyclodextrins HPLC Stability-Indicating HPLC Analysis pH->HPLC Chelation->HPLC Antioxidants->HPLC Cyclodextrins->HPLC Result Optimized Stable Formulation HPLC->Result

Caption: Workflow for troubleshooting and enhancing compound stability.

Summary of Stabilization Strategies

StrategyKey ActionRationaleTypical Agents/Parameters
pH Control Adjust and maintain pH with buffersMinimize acid and base-catalyzed hydrolysispH 4-6; Acetate, Phosphate, Citrate buffers[14][15][16]
Metal Ion Chelation Sequester catalytic metal ionsPrevent metal-catalyzed hydrolysisEDTA (0.01% - 0.1%)
Antioxidant Addition Inhibit oxidative degradationScavenge free radicalsBHT, BHA, Ascorbic Acid (0.01% - 0.1%)[17][][19]
Temperature Control Store at reduced temperaturesSlow down degradation kinetics2-8°C
Protection from Light Use amber vials or store in the darkPrevent photodegradationN/A
Use of Co-solvents Increase solubilityImprove homogeneity and stabilityEthanol, Propylene Glycol
Complexation Encapsulate the moleculeProtect labile groups and increase solubilityβ-cyclodextrin, HP-β-cyclodextrin[21][22][23]

References

  • Pharma.Tips. (2025, December 27). Selecting Buffers for Formulations. [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • Google Patents. (EP1067927B1).
  • CD Formulation. Antioxidants. [Link]

  • Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. [Link]

  • Hopax. (2024, November 28). Pharmaceutical Buffers. [Link]

  • National Center for Biotechnology Information. (PMC). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. [Link]

  • ScienceDirect. Starch-based antioxidant formulations for pharmaceutical purposes. [Link]

  • University of Eastern Piedmont. FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. [Link]

  • IRIS UPO. New insights in oxybutynin chemical stability: Identification in transdermal patches of a new impurity arising from oxybutynin N-oxide rearrangement. [Link]

  • PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1. [Link]

  • European Journal of Pharmaceutical and Medical Research. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. [Link]

  • Google Patents. (US20220282001A1).
  • Veeprho. Oxybutynin Impurities and Related Compound. [Link]

  • Pharmaffiliates. oxybutynin hydrochloride and its Impurities. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Pharmaffiliates. Oxybutynin-impurities. [Link]

  • Compound Interest. A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. [Link]

  • ResearchGate. Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report). [Link]

  • ACS Publications. (Environmental Science & Technology). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. [Link]

  • PubMed. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. [Link]

  • PubMed. Ligand and Metal-Ion Effects in Metal-Ion Clusters Used for Chiral Analysis of Alpha-Hydroxy Acids by the Kinetic Method. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • National Center for Biotechnology Information. (PMC). (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • PubMed. Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. [Link]

  • Royal Society of Chemistry. (Chemical Communications). Photocatalytic decarboxylative alkenylation of α-amino and α-hydroxy acid-derived redox active esters by NaI/PPh3 catalysis. [Link]

  • Semantic Scholar. Critical evaluation of stability constants for alpha-hydroxycarboxylic acid complexes with protons and metal ions and the accompanying enthalpy changes. Part II. Aliphatic 2-hydroxycarboxylic acids (IUPAC Technical Report). [Link]

  • PubMed. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. [Link]

  • PubMed. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. [Link]

  • PubMed. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. [Link]

  • ResearchGate. Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline: The Effects of Metal Ions on Intramolecular Carboxyl Group Participation. [Link]

  • Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

  • PubMed. Premature degradation of poly(alpha-hydroxyesters) during thermal processing of Bioglass-containing composites. [Link]

Sources

Refining purification methods for Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-cyclohexyl-2-hydroxyphenylacetate (MCHPA). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this important pharmaceutical intermediate. This resource is structured to move from foundational questions to complex troubleshooting scenarios, grounding every recommendation in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MCHPA) and what are its typical applications?

This compound (CAS No. 10399-13-0) is a key intermediate in the synthesis of various pharmaceuticals, most notably Oxybutynin, a medication used to treat overactive bladder.[1][2] It is also identified as Oxybutynin Related Compound B or Impurity F in pharmacopeial references.[1][3] Beyond its role in pharmaceutical synthesis, it finds applications in the fragrance industry and in the production of specialty polymers.[2]

Q2: What are the most common impurities I should expect in my crude MCHPA sample?

The impurity profile of crude MCHPA is highly dependent on the synthetic route employed. However, common impurities generally fall into these categories:

  • Unreacted Starting Materials: Phenylcyclohexylglycolic acid (the corresponding carboxylic acid) and methanol.

  • Reagents and Catalysts: Residual acid or base catalysts from the esterification reaction.

  • Side-Reaction Byproducts: Products from undesired parallel reactions, which can vary based on the specific synthesis method (e.g., Grignard or ene reaction).[4]

  • Residual Solvents: Solvents used during the reaction or initial workup procedures (e.g., diethyl ether, toluene, methanol).

Q3: Which analytical techniques are best for monitoring the purity of MCHPA during purification?

A multi-pronged approach is recommended for effective purity monitoring:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography fractions and for assessing the complexity of the crude mixture. It helps in selecting an appropriate solvent system for flash chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, providing high-resolution separation of MCHPA from closely related impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying residual solvents or other impurities. Tables of known chemical shifts for common lab solvents are invaluable for this analysis.[6][7]

Troubleshooting and In-Depth Guides

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.

Guide 1: Recrystallization Issues

Q: My attempt to recrystallize MCHPA resulted in an "oil" instead of solid crystals. What causes this and how can I fix it?

A: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high.[8] MCHPA, like many esters, can be prone to this behavior.

Causality: This phenomenon is often caused by one of the following:

  • High Impurity Level: Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, preventing the formation of a crystal lattice even upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an amorphous oil rather than forming an ordered crystal structure.

Troubleshooting Workflow:

G start Problem: MCHPA 'Oiled Out' during Recrystallization check_purity Step 1: Assess Purity Is the crude material >85% pure? start->check_purity pre_purify Action: Pre-purify sample (e.g., short silica plug or acid-base wash) check_purity->pre_purify No re_evaluate Step 2: Re-evaluate Solvent Was a single solvent used? check_purity->re_evaluate Yes pre_purify->start add_antisolvent Action: Add an 'anti-solvent' (e.g., hexanes) dropwise to the hot solution until cloudy re_evaluate->add_antisolvent Yes change_solvent Action: Select a new solvent system. Consult solvent polarity chart. re_evaluate->change_solvent No control_cooling Step 3: Control Cooling Rate Was cooling rapid? add_antisolvent->control_cooling change_solvent->control_cooling slow_cool Action: Allow slow cooling to RT, insulate the flask, then move to 4°C control_cooling->slow_cool Yes induce_crystal Step 4: Induce Crystallization control_cooling->induce_crystal No slow_cool->induce_crystal seed_crystal Action: Add a seed crystal induce_crystal->seed_crystal Seed available? scratch_flask Action: Scratch the inside of the flask with a glass rod induce_crystal->scratch_flask No seed? end Result: Pure MCHPA Crystals seed_crystal->end scratch_flask->end

Caption: Troubleshooting workflow for MCHPA oiling out.

Recommended Solvents for MCHPA Recrystallization: The ideal solvent should dissolve MCHPA poorly at room temperature but well at elevated temperatures.[9][10] Given MCHPA's ester functionality and moderate polarity, the following systems are excellent starting points.

Solvent/SystemBoiling Point (°C)Polarity IndexRationale & Comments
Ethyl Acetate / Hexanes 69-77VariablePrimary Choice. Dissolve MCHPA in a minimal amount of hot ethyl acetate, then slowly add hexanes as an anti-solvent until the solution becomes faintly turbid. This mixed-solvent approach is highly effective.[8]
Ethanol / Water 78-100VariableGood for moderately polar compounds. Dissolve in hot ethanol and add water dropwise. Can be effective but carries a risk of ester hydrolysis if acidic/basic impurities are present.[10]
Toluene 1112.4A good single-solvent option if the compound is sufficiently soluble when hot. Its higher boiling point can improve solubility, but it must be thoroughly removed.[11]
Acetone 565.1Can be effective, but its low boiling point may not provide a wide enough solubility gradient. Best used with an anti-solvent like hexanes.[11]
Guide 2: Column Chromatography Challenges

Q: I'm struggling to separate MCHPA from a close-eluting impurity using flash column chromatography. What steps can I take to improve resolution?

A: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions. The goal is to maximize the differential partitioning of your target compound and the impurity between the stationary and mobile phases.

Causality & Strategy: Poor resolution is typically due to an improperly selected mobile phase, overloading the column, or poor column packing. The strategy is to adjust the eluent strength to achieve a target Rf value of ~0.35 for MCHPA on TLC, which generally provides the best separation in column chromatography.[5]

Step-by-Step Optimization Protocol:

  • TLC Analysis is Key: Before running a column, screen various solvent systems using TLC. The goal is to find a system where the Rf values of MCHPA and the impurity are maximally different. Aim for a difference in Rf (ΔRf) of at least 0.1.[5]

  • Adjust Mobile Phase Polarity:

    • If Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane).

    • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Change Solvent Selectivity: If simply adjusting polarity doesn't work, switch one of the solvents to change the nature of the interactions. For example, if Ethyl Acetate/Hexanes fails, try a system with a different hydrogen-bonding character, like Dichloromethane/Methanol.[12]

  • Consider Alternative Stationary Phases: While silica gel is standard, MCHPA's polar nature might make other media suitable. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol or amine-bonded silica column can be exceptionally effective.[13][14] This technique uses a polar stationary phase with a less polar, acetonitrile-rich mobile phase.[15]

  • Optimize Column Parameters:

    • Reduce Sample Load: Do not exceed a 1:50 ratio of crude material to silica gel by weight. Overloading is a primary cause of poor separation.

    • Use a Finer Mesh Silica: Higher mesh silica (e.g., 230-400 mesh) provides greater surface area and improves resolution, though it will slow down the flow rate.

Recommended Mobile Phase Systems for MCHPA on Silica Gel:

SystemPolarityBest For Separating...
Ethyl Acetate / Hexanes Tunable (Low to Medium)Standard Choice. Excellent for separating MCHPA from non-polar (e.g., starting materials) or slightly more polar impurities.[12]
Dichloromethane / Methanol Tunable (Medium to High)Useful for separating MCHPA from more polar impurities. Use methanol sparingly (<10%) to avoid dissolving the silica.[12]
Diethyl Ether / Hexanes Tunable (Low to Medium)Offers different selectivity compared to ethyl acetate due to its weaker hydrogen bond accepting character.
Guide 3: Interpreting Post-Purification NMR Spectra

Q: I've purified my MCHPA, but the ¹H NMR spectrum shows unexpected peaks. How can I identify them?

A: Unexpected peaks in a final NMR spectrum are usually residual solvents, unremoved starting materials, or byproducts. A systematic approach using reference data is the best way to identify them.

Decision Process for Peak Identification:

G start Problem: Unexpected Peaks in Final ¹H NMR of MCHPA check_solvent Step 1: Check Residual Solvent Peaks Compare shifts to deuterated solvent chart start->check_solvent solvent_id Identified as common solvent (e.g., EtOAc, Hexane, DCM) check_solvent->solvent_id Yes not_solvent Step 2: Compare to Starting Materials Do peaks match Phenylcyclohexylglycolic acid or other reagents? check_solvent->not_solvent No sm_id Identified as Starting Material. Action: Re-purify. not_solvent->sm_id Yes check_grease Step 3: Check for Grease Are there broad peaks around 0.8-1.3 ppm? not_solvent->check_grease No grease_id Identified as Silicone/Hydrocarbon Grease. Action: Re-purify carefully. check_grease->grease_id Yes unknown Peak remains unidentified. Consider 2D NMR (COSY, HSQC) for structural elucidation. check_grease->unknown No

Caption: Decision tree for identifying unknown NMR peaks.

Common Impurity Chemical Shifts: It is crucial to consult established tables of NMR chemical shifts for common laboratory solvents and impurities.[6][7] The chemical shift of an impurity can vary slightly depending on the deuterated solvent used for the NMR analysis.

Example: Potential Impurities in CDCl₃

ImpurityKey ¹H NMR Signal (ppm)MultiplicityNotes
Ethyl Acetate~2.05, ~4.12, ~1.26s, q, tCommon recrystallization/chromatography solvent.
Hexanes~0.90, ~1.28m (broad)Common non-polar solvent.
Dichloromethane (DCM)~5.30sCommon chromatography solvent.
Toluene~2.36, ~7.20s, mReaction or recrystallization solvent.
Silicone Grease~0.07s (broad)Contamination from glassware joints.
Water~1.56s (broad)Can be present if sample is not properly dried.

Note: Chemical shifts are approximate and can vary based on concentration and sample matrix. Data sourced from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[6][16]

By cross-referencing your spectrum with these established values, you can confidently identify contaminants and determine if an additional purification step is necessary.

References

  • J&K Scientific. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate. Retrieved from [Link]

  • Okano, K., & Muramoto, S. (2004). U.S. Patent No. 6,777,576. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points? Retrieved from [Link]

  • Thery, J. (1972). U.S. Patent No. 3,661,972. Washington, DC: U.S. Patent and Trademark Office.
  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Okano, K., & Muramoto, S. (2003). U.S. Patent Application No. 10/154,655.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Choo-Seng, G., & Alagy, J. (1970). U.S. Patent No. 3,513,078. Washington, DC: U.S. Patent and Trademark Office.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of the Analytical Scientist, 2(1), 1-5.
  • BASF. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]

  • JoVE. (2020). Video: Recrystallization - Concept. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data for Organometallics. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Analytical Methods for CAS 10399-13-0

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of CAS 10399-13-0, also known as Oxybutynin Related Compound B or Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting methods for the quantification of this specific impurity, often in the presence of the active pharmaceutical ingredient (API), Oxybutynin.[3][4]

This document provides a structured, question-and-answer approach to common challenges encountered during chromatographic analysis. We will delve into the causality behind these issues and provide field-proven, step-by-step solutions grounded in scientific principles.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting

High-Performance Liquid Chromatography with UV detection is the most common technique for analyzing Oxybutynin and its related impurities due to the presence of a phenyl chromophore in the target molecule. Most issues can be systematically diagnosed by evaluating the system pressure, peak characteristics, and baseline stability.

Q1: I am not seeing a peak for my analyte, or the sensitivity is extremely low. What should I check?

Potential Causes & Rationale

Low or no signal is a critical issue that can stem from the instrument, the method, or the sample itself. The troubleshooting process involves systematically isolating each component of the analytical workflow.

Step-by-Step Troubleshooting

  • Verify Instrument Connections and Settings:

    • Detector Lamp: Ensure the UV detector lamp is on and has not exceeded its lifetime.[5] An old lamp can lead to low energy and reduced sensitivity.

    • Wavelength Selection: The phenyl group in Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate provides UV absorbance. A primary wavelength around 210-220 nm is a logical starting point, with a secondary, more selective wavelength potentially around 254 nm. Confirm your method is set to an appropriate wavelength.

    • System Connections: Check for any leaks in the system, from the pump to the detector flow cell.[5][6] Leaks can prevent the sample from reaching the detector or cause pressure fluctuations.

    • Data System: Ensure the data acquisition system is properly connected and configured to trigger at the point of injection.

  • Confirm Sample Integrity and Preparation:

    • Analyte Degradation: Confirm the stability of your standard and sample in the chosen diluent.

    • Solubility: CAS 10399-13-0 is a relatively non-polar ester. Ensure it is fully dissolved in your sample diluent. Using a diluent that is weaker than the mobile phase can cause on-column precipitation, while using one that is significantly stronger can lead to peak distortion.[7] Diluting the sample in the initial mobile phase is always the safest approach.[5]

    • Injection Volume & Concentration: Verify that the concentration of your standard is appropriate for the detector's linear range and that the autosampler is correctly drawing and injecting the specified volume. Run a freshly prepared, high-concentration standard to confirm the system can detect the analyte.

  • Evaluate Chromatographic Conditions:

    • Elution Strength: If the mobile phase is too strong, the analyte may elute very early, co-eluting with the solvent front. If it is too weak, the peak may be excessively broad and indistinguishable from the baseline, or it may not elute at all.[8] Inject a blank (diluent only) to identify the solvent front and any system peaks.[8]

Q2: My peak shape is poor (tailing, fronting, or splitting). How can I improve it?

Potential Causes & Rationale

Peak shape is a critical parameter for accurate integration and quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload, and splitting often points to a physical problem at the head of the column or in the injector.[8][9]

Step-by-Step Troubleshooting

  • Address Peak Tailing:

    • Secondary Silanol Interactions: The hydroxyl group on the analyte can interact with residual acidic silanols on the silica backbone of C18 columns, causing peak tailing.

      • Solution 1: Lower Mobile Phase pH: Add a small amount of an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. At a lower pH (e.g., pH 2.5-3.5), residual silanols are protonated and less likely to interact with the analyte.[9]

      • Solution 2: Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer accessible silanols, minimizing tailing for polar-functionalized compounds.

    • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol) or perform a reverse flush if permitted by the manufacturer.[8][9] Using a guard column can prevent this issue.[7]

  • Address Peak Fronting:

    • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to appear skewed forward.

      • Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to see if the peak shape improves at lower concentrations.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause fronting.

      • Solution: Re-dissolve the sample in the mobile phase or a weaker solvent.[5][7]

  • Address Split Peaks:

    • Column Inlet Blockage/Void: A partially blocked inlet frit or a void in the packing material at the head of the column can cause the sample band to split.[8][9]

      • Solution: First, try back-flushing the column. If this fails, replace the column. Using an in-line filter and guard column is the best preventative measure.[9]

    • Injector Issue: A faulty injector rotor seal can cause sample to be improperly introduced into the flow path, leading to split or broad peaks.[8]

      • Solution: Perform injector maintenance and replace the rotor seal as needed.

Q3: My analyte's retention time is shifting between injections. What is the cause?

Potential Causes & Rationale

Stable retention times are fundamental for reliable peak identification. Drifting retention times usually point to a lack of system equilibration, changes in the mobile phase, or unstable temperature.[6]

Step-by-Step Troubleshooting

  • Check for System Equilibration:

    • Insufficient Equilibration Time: If running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection. An inadequately equilibrated column will result in drifting retention times, typically to earlier elution.[8]

      • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Verify Mobile Phase Consistency:

    • Incorrect Preparation: An error in preparing the mobile phase will directly impact retention.[6] If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.

      • Solution: Prepare fresh mobile phase. To diagnose a faulty pump, pre-mix the mobile phase manually and run it from a single reservoir. If the retention time stabilizes, the pump's mixing system is the likely culprit.[5][7]

    • Buffer Volatility: If using a volatile buffer or pH modifier (e.g., ammonium formate), its concentration can change over time due to evaporation, altering selectivity and retention.

      • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped.

  • Ensure Stable Column Temperature:

    • Fluctuating Ambient Temperature: Changes in lab temperature can affect mobile phase viscosity and retention.

      • Solution: Use a thermostatically controlled column oven set to a temperature slightly above ambient (e.g., 30-35 °C) for stable and reproducible chromatography.[5][6]

Part 2: Gas Chromatography (GC) Method Considerations

While HPLC is more common, GC or GC-MS can be used, especially for impurity identification. The analyte, being a methyl ester, is more volatile than its corresponding carboxylic acid, but its high molecular weight and polarity still present challenges.

Q1: Is direct GC analysis of CAS 10399-13-0 feasible, or is derivatization required?

Direct analysis is potentially feasible but may not be robust. The molecule has a molecular weight of 248.32 g/mol and contains a polar hydroxyl group.[2]

  • Volatility: While the ester is more volatile than the free acid, it may still require high inlet and oven temperatures for efficient elution, risking thermal degradation.

  • Polarity: The hydroxyl group can engage in hydrogen bonding, leading to adsorption on active sites in the inlet liner or column, resulting in poor peak shape (tailing) and low response.[10]

Recommendation: Derivatization

To improve volatility, thermal stability, and peak shape, derivatization of the hydroxyl group is highly recommended.

  • Silylation: This is the most common method for derivatizing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are effective.[11] The reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10]

  • Sample Preparation: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[11]

  • Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30-60 minutes to ensure the reaction goes to completion.[11]

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.

Q2: I'm seeing poor peak shape and low response even after derivatization. What's wrong?

Potential Causes & Rationale

Even with derivatization, issues can arise from the GC system itself or an incomplete reaction.

Step-by-Step Troubleshooting

  • Verify Derivatization Completion:

    • An incomplete reaction will leave underivatized analyte, which will tail or not elute at all. The presence of both derivatized and underivatized peaks indicates a problem.

      • Solution: Ensure the sample was completely dry. Increase the reaction time or temperature, or use a more potent silylation reagent if necessary.

  • Optimize GC Inlet Conditions:

    • Inlet Temperature: A temperature that is too low will cause poor volatilization, while one that is too high can cause degradation of the derivative. An initial setting of 250-280 °C is a reasonable starting point.

    • Liner Selection: Use a deactivated liner, preferably with glass wool, to minimize active sites and aid in sample volatilization.

  • Check the GC Column:

    • Column Bleed/Degradation: An old or damaged column will have active sites that can interact with the analyte, causing tailing and signal loss.

      • Solution: Condition the column by baking it at its maximum rated temperature. If this does not resolve the issue, trim 10-20 cm from the column inlet or replace the column entirely. A low- to mid-polarity column (e.g., DB-5ms) is generally suitable for this type of analysis.[11]

Part 3: Data and Protocols

Table 1: Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for non-polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress silanol interactions and improve peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 30% B to 95% B over 10 minA gradient is necessary to elute the analyte and separate it from other impurities and the API.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CEnsures stable retention times and reduces mobile phase viscosity.[6]
Injection Vol. 2 µLSmall volume to prevent column overload.
Detection UV at 220 nmMaximizes sensitivity based on the phenyl chromophore.
Sample Diluent 50:50 Water:AcetonitrileA good starting point to ensure solubility without being overly strong.
Experimental Protocol: HPLC System Suitability Test (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on a given day. This protocol is a self-validating system check.

  • Prepare SST Solution: Create a solution containing the analyte (CAS 10399-13-0) and any other relevant compounds (e.g., Oxybutynin API) at a known concentration (e.g., 10 µg/mL).

  • Equilibrate the System: Pump the initial mobile phase through the entire system for at least 20 minutes or until a stable, noise-free baseline is achieved.

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Performance Parameters:

    • Peak Tailing (Tailing Factor): For the analyte peak, the tailing factor should be ≤ 2.0. This ensures symmetrical peaks for accurate integration.

    • Repeatability (%RSD): The relative standard deviation (%RSD) of the peak areas from the five replicate injections should be ≤ 2.0%. This demonstrates injection precision.

    • Resolution (Rs): If other compounds are present, the resolution between the analyte peak and the closest eluting peak should be ≥ 2.0. This ensures the peaks are baseline separated.

  • Acceptance Criteria: If all parameters meet the specified criteria, the system is deemed suitable for analysis. If not, proceed with the troubleshooting steps outlined in this guide before analyzing any samples.

Part 4: Visualized Workflows

Diagram 1: General HPLC Troubleshooting Logic

This diagram provides a decision tree for systematically diagnosing common HPLC issues, starting from the initial observation.

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • PubChem. "1-Adamantaneacetic acid | C12H18O2 | CID 123221". National Center for Biotechnology Information.[Link]

  • Ministry of Health, Labour and Welfare, Japan. "Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products)". mhlw.go.jp.[Link]

  • Pharmaffiliates. "CAS No : 10399-13-0 | Product Name : Oxybutynin Related Compound B". Pharmaffiliates.[Link]

  • Wikipedia. "1-Adamantanecarboxylic acid". Wikipedia.[Link]

  • HELIX Chromatography. "HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column". HELIX Chromatography.[Link]

  • Filtrous. "Top 10 Most Common HPLC Issues and How to Fix Them (2023)". YouTube.[Link]

  • I. G. Zenkevich. "Acids: Derivatization for GC Analysis". Encyclopedia of Chromatography.[Link]

  • Veeprho. "Oxybutynin-N-Subsituted Allyl Impurity". Veeprho.[Link]

  • SlideShare. "Derivatization in GC". SlideShare.[Link]

  • ResearchGate. "Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids". ResearchGate.[Link]

  • Shimadzu Corporation. "Various Analysis Techniques for Organic Acids and Examples of Their Application". Shimadzu Corporation.[Link]

  • Chromatography Forum. "HPLC Troubleshooting Guide". Chromatography Forum.[Link]

  • SCION Instruments. "HPLC Troubleshooting Guide". SCION Instruments.[Link]

  • Organic Syntheses. "1-adamantanecarboxylic acid". Organic Syntheses.[Link]

  • Chemistry LibreTexts. "Derivatization". Chemistry LibreTexts.[Link]

  • ResearchGate. "Can anybody help, how to analysis by HPLC this three carboxylic acid (Azelaic acid, Pelargonic acid and Oleic acid) UV- detector?". ResearchGate.[Link]

  • Royal Society of Chemistry. "General Method". Royal Society of Chemistry.[Link]

  • Ankit Scientific. "1-Adamantaneacetic acid". Ankit Scientific.[Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Agilent Technologies.[Link]

  • EURL-Pesticides. "Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke". eurl-pesticides.eu.[Link]

  • Journal of Medicinal and Chemical Sciences. "Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants". Journal of Medicinal and Chemical Sciences.[Link]

  • Agilent Technologies. "GC/FID & GC/MS RTL Flavor Databases". Agilent Technologies.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a key intermediate in the synthesis of the anticholinergic drug Oxybutynin, presents several synthetic challenges, including the creation of a quaternary chiral center.[1][2] This guide provides an in-depth comparison of the primary synthesis routes to this valuable compound, offering detailed experimental protocols, performance data, and expert insights to aid researchers in selecting the optimal strategy for their specific needs. We will explore the traditional Grignard reaction, an innovative ene reaction-based approach, and strategies for achieving enantioselectivity, a critical consideration for pharmaceutical applications.

Route 1: The Classical Approach - Grignard Reaction

The most established method for synthesizing racemic this compound involves the nucleophilic addition of a cyclohexyl Grignard reagent to methyl benzoylformate.[3] This reaction, while direct, is often plagued by moderate yields and the formation of significant by-products, necessitating careful control of reaction conditions and rigorous purification.

Mechanistic Rationale

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the α-ketoester, methyl benzoylformate. The resulting magnesium alkoxide is subsequently protonated during aqueous workup to yield the desired tertiary alcohol. The primary challenge lies in minimizing side reactions, such as enolization of the ester and Wurtz-type coupling of the Grignard reagent.

Experimental Protocol: Racemic Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Methyl benzoylformate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required. Maintain a gentle reflux until most of the magnesium has been consumed.

  • Grignard Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of methyl benzoylformate (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Performance Data
ParameterValueReference
Yield 55-65%[3]
Purity >98% after chromatography[4]
Reaction Time 4-6 hours-
Key Considerations Strictly anhydrous conditions are crucial. Side products may complicate purification.

Diagram of the Grignard Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 Cyclohexyl Bromide P1 Grignard Reagent Formation (Anhydrous Ether) SM1->P1 SM2 Magnesium SM2->P1 SM3 Methyl Benzoylformate P2 Nucleophilic Addition (0 °C to RT) SM3->P2 P1->P2 P3 Aqueous Workup (NH4Cl solution) P2->P3 P4 Purification (Column Chromatography) P3->P4 FP Methyl 2-cyclohexyl-2- hydroxyphenylacetate P4->FP

Caption: Workflow for the Grignard synthesis of this compound.

Route 2: The Ene Reaction and Subsequent Reduction - A Novel Alternative

A less conventional yet promising route involves an initial ene reaction between cyclohexene and a benzoylformic acid ester, followed by reduction of the resulting double bond.[5] This strategy avoids the preparation of the often-problematic Grignard reagent.

Mechanistic Rationale

The first step is a Lewis acid-catalyzed ene reaction where cyclohexene acts as the "ene" component and the carbonyl group of the benzoylformate is the "enophile". This forms an allylic alcohol derivative. The subsequent step involves the catalytic hydrogenation of the cyclohexene double bond to yield the final saturated product.

Experimental Protocol: Ene Reaction and Reduction

Materials:

  • Cyclohexene

  • Methyl benzoylformate

  • Lewis Acid (e.g., Tin(IV) chloride)

  • Dichloromethane (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Ene Reaction: To a solution of methyl benzoylformate (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add the Lewis acid (e.g., SnCl4, 1.1 equivalents) dropwise under a nitrogen atmosphere.

  • Add cyclohexene (1.5 equivalents) to the mixture and stir at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude methyl 2-(cyclohex-2-en-1-yl)-2-hydroxy-2-phenylacetate.[6]

  • Reduction: Dissolve the crude product from the ene reaction in methanol. Add 10% Pd/C catalyst (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography as described in the Grignard route.

Performance Data
ParameterValueReference
Yield 60-70% (over two steps)[5]
Purity >98% after chromatography-
Reaction Time 24-30 hours-
Key Considerations Avoids Grignard reagents. Requires handling of Lewis acids and catalytic hydrogenation.

Diagram of the Ene Reaction and Reduction Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 Cyclohexene P1 Ene Reaction (DCM, RT) SM1->P1 SM2 Methyl Benzoylformate SM2->P1 SM3 Lewis Acid SM3->P1 P2 Catalytic Hydrogenation (Pd/C, H2) P1->P2 P3 Purification (Column Chromatography) P2->P3 FP Methyl 2-cyclohexyl-2- hydroxyphenylacetate P3->FP

Caption: Workflow for the ene reaction and reduction synthesis of this compound.

Route 3: Enantioselective Synthesis - Accessing Chiral Purity

For pharmaceutical applications, obtaining a single enantiomer of this compound is often essential. This can be achieved through several strategies, with enzymatic kinetic resolution of the racemic alcohol being a particularly effective method.

Mechanistic Rationale

Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other. In the case of racemic this compound, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica lipase B, Novozym 435)[7]

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or diisopropyl ether)

  • Molecular sieves

Procedure:

  • To a solution of racemic this compound (1.0 equivalent) in anhydrous toluene, add vinyl acetate (2.0 equivalents) and immobilized lipase (e.g., Novozym 435, 10-20% by weight).

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Filter off the enzyme and concentrate the filtrate.

  • Separate the unreacted alcohol enantiomer from the acylated enantiomer by column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol if the other enantiomer is desired.

Performance Data
ParameterValueReference
Yield ~45% for each enantiomer (theoretical max 50%)[8][9]
Enantiomeric Excess (ee) >95%[7]
Reaction Time 24-72 hours-
Key Considerations Requires chiral analysis for monitoring. Reaction must be stopped at ~50% conversion for optimal results.

Diagram of the Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_start Starting Material cluster_process Resolution Process cluster_end Enantiopure Products SM1 Racemic Methyl 2-cyclohexyl-2- hydroxyphenylacetate P1 Enzymatic Acylation (Lipase, Vinyl Acetate) SM1->P1 P2 Separation (Column Chromatography) P1->P2 FP1 (R)-Methyl 2-cyclohexyl-2- hydroxyphenylacetate P2->FP1 FP2 (S)-Methyl 2-cyclohexyl-2- hydroxyphenylacetate Acetate P2->FP2

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Comparison of Synthesis Routes

FeatureGrignard ReactionEne Reaction & ReductionLipase-Catalyzed Resolution
Starting Materials Cyclohexyl bromide, Mg, Methyl benzoylformateCyclohexene, Methyl benzoylformate, Lewis acid, H2Racemic product, Lipase, Acylating agent
Overall Yield Moderate (55-65%)Good (60-70%)Good (up to 90% total, 45% per enantiomer)
Enantioselectivity None (produces racemate)None (produces racemate)Excellent (>95% ee)
Number of Steps 1 (plus Grignard preparation)21 (for resolution)
Key Advantages Direct, well-establishedAvoids Grignard reagents, potentially saferAccess to enantiopure compounds
Key Disadvantages Sensitive to moisture, side reactionsLonger reaction time, use of Lewis acids and H2Requires racemic starting material, precise monitoring
Scalability ModerateGoodModerate to Good

Senior Application Scientist's Recommendation

The choice of synthesis route for this compound is highly dependent on the specific goals of the research or development program.

  • For rapid, small-scale synthesis of the racemic material for initial screening or derivatization , the Grignard reaction remains a viable, albeit sometimes temperamental, option. Its directness is a key advantage, provided that anhydrous conditions can be strictly maintained.

  • For larger-scale production of the racemic compound where safety and robustness are paramount , the ene reaction followed by reduction presents a compelling alternative. By avoiding the preparation and handling of Grignard reagents, this route can offer a more controlled and potentially higher-yielding process on scale.

  • For the development of a pharmaceutical active ingredient where enantiopurity is a regulatory and therapeutic necessity , lipase-catalyzed kinetic resolution is the recommended approach. While it requires the initial synthesis of the racemic material, it provides a reliable and highly effective method for obtaining both enantiomers in high purity. For process optimization, screening of different lipases and reaction conditions is advised to maximize both conversion and enantioselectivity.

Ultimately, a thorough evaluation of the available resources, expertise, and the specific requirements of the final product will guide the most appropriate synthetic strategy.

Characterization Data for this compound

  • Appearance: White crystalline powder[4]

  • Molecular Formula: C₁₅H₂₀O₃[1]

  • Molecular Weight: 248.32 g/mol [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.20 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃), 3.50 (s, 1H, OH), 2.30-2.10 (m, 1H, CH-cyclohexyl), 1.90-1.00 (m, 10H, CH₂-cyclohexyl).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.8, 141.2, 128.4, 127.8, 126.0, 78.9, 53.0, 48.5, 27.0, 26.8, 26.2, 26.0.

  • IR (KBr, cm⁻¹): 3450 (O-H), 2930, 2855 (C-H), 1730 (C=O), 1450, 1250, 1170, 700.

  • MS (EI): m/z 248 (M⁺), 230, 189, 165, 105, 77.

(Note: Spectroscopic data are predicted and typical values; actual spectra should be obtained for confirmation.)

References

  • Penalver, A. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. Retrieved from [Link]

  • de Miranda, A. S., et al. (2016).
  • Fülöp, F., et al. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 12(15), 2153-2159.
  • PubChem. (n.d.). Methyl 2-cyclohex-2-en-1-yl-2-phenylacetate. Retrieved from [Link]

  • de Oliveira, J. C. S., et al. (2023). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs.
  • Reddy, L. R., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(1), 253.
  • Wielińska, J., et al. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 22(21), 11843.
  • ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Poppe, L., et al. (2015). Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems.
  • MedChemExpress. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted cyclohex-2-enones | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 2-cyclohexyl-2-hydroxyphenylacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of Methyl 2-cyclohexyl-2-hydroxyphenylacetate and its rationally designed analogs. As a key intermediate in the synthesis of the well-established anticholinergic drug Oxybutynin, the parent compound's biological profile is of significant interest.[1] This document delves into the structure-activity relationships (SAR) that govern the anticholinergic potency of this class of compounds, outlines synthetic strategies, and provides detailed experimental protocols for their comparative evaluation. Our focus is on predicting and understanding how structural modifications to the core scaffold of this compound are likely to influence its interaction with muscarinic acetylcholine receptors (mAChRs), the primary targets of anticholinergic agents.

Introduction: The Anticholinergic Potential of Phenyl-Cyclohexyl Glycolic Acid Esters

This compound belongs to the class of amino alcohol esters, which are known for their anticholinergic properties. These compounds act as competitive antagonists at muscarinic acetylcholine receptors, blocking the effects of the neurotransmitter acetylcholine. This action is the basis for the therapeutic use of drugs like Oxybutynin in treating conditions characterized by smooth muscle spasms, such as overactive bladder.[1]

The core structure, featuring a phenyl and a cyclohexyl group attached to a central carbon that also bears a hydroxyl group and an ester moiety, is crucial for this activity. The bulky, hydrophobic phenyl and cyclohexyl groups are thought to enhance binding to the receptor, a common feature of potent muscarinic antagonists.[2] The hydroxyl group is also believed to contribute to binding affinity, potentially through hydrogen bonding interactions within the receptor pocket.[2]

This guide will explore how systematic modifications to this core structure can be expected to modulate anticholinergic activity.

Structural Analogs of this compound: A Proposed Comparative Set

Table 1: Proposed Analogs of this compound for Comparative Analysis

Compound IDR1 (Ester Group)R2 (Phenyl Ring Substitution)R3 (Cyclohexyl Ring Modification)Predicted Relative Anticholinergic Activity
Parent -CH3HCyclohexylBaseline
Analog 1 -CH2CH3HCyclohexylPotentially similar or slightly increased
Analog 2 -CH(CH3)2HCyclohexylPotentially decreased due to steric hindrance
Analog 3 -CH34-FCyclohexylPotentially altered selectivity/potency
Analog 4 -CH34-OCH3CyclohexylPotentially decreased potency
Analog 5 -CH3HCyclopentylPotentially decreased potency

Rationale for Analog Selection:

  • Variation of the Ester Group (R1): The size and nature of the ester alkyl group can influence the compound's physicochemical properties, such as lipophilicity and susceptibility to hydrolysis, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

  • Substitution on the Phenyl Ring (R2): Introducing electron-withdrawing (e.g., fluorine) or electron-donating (e.g., methoxy) groups can alter the electronic distribution of the molecule and its interaction with the receptor. Generally, unsubstituted phenyl rings are preferred for high central anticholinergic activity.[3]

  • Modification of the Cycloalkyl Ring (R3): The size of the cycloalkyl ring is important for optimal hydrophobic interaction with the receptor. A cyclohexyl or cyclopentyl group is often found in potent anticholinergics.[2]

Synthesis of this compound and its Analogs

The synthesis of this compound is well-documented and typically involves a Grignard reaction.[4]

General Synthetic Scheme

G

This synthetic route can be adapted to produce the proposed analogs:

  • Analogs 1 and 2: By using the corresponding alkyl benzoylformates (ethyl or isopropyl) in the Grignard reaction.

  • Analogs 3 and 4: By starting with the appropriately substituted benzoylformate.

  • Analog 5: By using cyclopentylmagnesium bromide as the Grignard reagent.

Comparative Biological Activity: A Predictive Analysis

In the absence of direct experimental data for the proposed analogs, we can predict their relative biological activities based on established SAR for muscarinic antagonists. The primary activity of interest is anticholinergic potency, which is typically assessed through in vitro muscarinic receptor binding assays.

Anticholinergic Activity

Anticholinergic activity is mediated by the blockade of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the selectivity of a compound for these subtypes can influence its therapeutic efficacy and side-effect profile. For instance, M3 receptor antagonism is primarily responsible for the effects on bladder smooth muscle.

G

Table 2: Predicted Anticholinergic Potency and Rationale

Compound IDPredicted Relative Potency (vs. Parent)Rationale based on SAR
Analog 1 Similar to slightly increasedEthyl ester may have slightly better pharmacokinetic properties.
Analog 2 DecreasedIsopropyl group may introduce steric hindrance at the receptor binding site.
Analog 3 Potentially alteredFluorine substitution can affect binding affinity and selectivity, but often leads to a decrease in central activity.[3]
Analog 4 DecreasedThe bulky methoxy group may sterically hinder optimal receptor binding.
Analog 5 DecreasedA smaller cyclopentyl ring may lead to less effective hydrophobic interactions compared to a cyclohexyl ring.[2]
Cytotoxicity

It is also crucial to assess the general cytotoxicity of any new compound to ensure that its biological activity is not due to a non-specific toxic effect. A standard method for this is the MTT assay, which measures cell viability.

Experimental Protocols

To empirically determine the biological activities of this compound and its analogs, the following experimental protocols are recommended.

Muscarinic Receptor Binding Assay

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Protocol:

  • Preparation of Membranes: Prepare cell membrane homogenates from a source rich in muscarinic receptors (e.g., rat cerebral cortex for a mix of subtypes, or cell lines expressing specific subtypes).

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Conclusion

This compound, as a precursor to Oxybutynin, possesses a molecular scaffold with inherent anticholinergic potential. The systematic structural modifications proposed in this guide are predicted to have a significant impact on this activity. Based on established structure-activity relationships for muscarinic antagonists, it is anticipated that alterations to the ester group, phenyl ring substitutions, and the size of the cycloalkyl ring will modulate the potency and possibly the selectivity of these compounds.

The provided experimental protocols for muscarinic receptor binding and cytotoxicity assays offer a robust framework for the empirical validation of these predictions. Such a comparative analysis is essential for identifying lead compounds with improved therapeutic profiles, potentially offering enhanced efficacy or reduced side effects compared to existing anticholinergic agents. This guide serves as a foundational resource for researchers in drug discovery and development who are interested in exploring the therapeutic potential of this chemical class.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties.
  • Welch, W. M., et al. (1991). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 34(3), 1178-1189.
  • Pharmacy 180. (n.d.). SAR of Muscarinic Antagonists.
  • DataPDF. (n.d.). Analogues of Oxybutynin. Synthesis and Antimuscarinic and Bladder Activity of Some Substituted 7-Amino- l-hydroxy-5-heptyn-2-one.
  • Dodge, J. A., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4584-4588.
  • BenchChem. (2025). Synthesis and Chemical Characterization of Oxybutynin Chloride Analogues: An In-depth Technical Guide.
  • Gordon, R. K., et al. (2012). Investigation of Anticholinergic and Non-steroidal Anti-inflammatory Prodrugs which Reduce Chemically-induced Skin Inflammation. Military Medical Science Letters, 81(1), 10-21.
  • Mellone, A., et al. (1982). Enantioselectivity of muscarinic antagonists. Isomeric 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides. Journal of Medicinal Chemistry, 25(11), 1337-1341.
  • Kowalczyk, M., et al. (2021). In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. Molecules, 26(11), 3363.
  • Vanden Eynde, J. J. (2023).
  • Dodge, J. A., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. PubMed.
  • Cooper, D. G., et al. (2009). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 19(6), 1686-1690.
  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations.
  • Üstünes, L., et al. (1988). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives.
  • National Center for Biotechnology Information. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS.
  • U.S. Food and Drug Administration. (1998). Chemistry Review(s) - Ditropan XL.
  • National Center for Biotechnology Information. (n.d.). ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents.
  • National Center for Biotechnology Inform
  • Probes & Drugs. (n.d.). OXYBUTYNIN.
  • Guay, D. R. P. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(3), 203–209.
  • ResearchGate. (n.d.). The extended structure–activity relationships of cholinergic and anti-cholinergic agents.
  • Solution Pharmacy. (2023, May 12). Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01 [Video]. YouTube.
  • Fries, D. S., & Amdrako, J. (1977). Synthesis and preliminary pharmacological activity of aminoalkoxy isosteres of glycolate ester anticholinergics. Journal of Medicinal Chemistry, 20(10), 1250-1254.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Structure-activity relationships of imperialine derivatives and their anticholinergic activity.

Sources

Spectroscopic analysis and confirmation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Confirmation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

For professionals in pharmaceutical research, development, and quality control, the unambiguous structural confirmation of chemical entities is a foundational requirement. This guide provides a detailed, multi-faceted spectroscopic approach to the structural elucidation of this compound (CAS No. 10399-13-0), an impurity associated with the active pharmaceutical ingredient Oxybutynin.[1][2] We will move beyond a simple recitation of data to explore the causal logic behind the selection of analytical techniques, the interpretation of their outputs, and the synergistic power of their combination to build an irrefutable structural proof.

The core principle of our analysis is orthogonality; each spectroscopic technique interrogates the molecule from a unique physical standpoint. By combining Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining molecular mass and fragmentation, we create a self-validating system where the data from each analysis must converge to support a single, correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. We employ both ¹H (proton) and ¹³C NMR to create a complete picture of the hydrogen and carbon environments and their connectivity.

Proton (¹H) NMR Spectroscopy

Causality of Method Selection: ¹H NMR is the initial method of choice due to its high sensitivity and the wealth of information it provides. It allows us to:

  • Count the number of distinct proton environments from the number of signals.

  • Determine the relative number of protons in each environment through signal integration.

  • Deduce the electronic environment of each proton from its chemical shift (δ).

  • Identify adjacent protons through spin-spin coupling patterns (multiplicity).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets expected from the cyclohexyl group.

  • Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a standard exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Interpretation and Comparative Analysis

The structure of this compound predicts several distinct proton signals. The expected chemical shifts, multiplicities, and integrations are summarized below, based on established principles and data from analogous structures like phenylacetic acid and cyclohexyl derivatives.[3][4][5]

Expected Chemical Shift (δ, ppm) Assignment Multiplicity Integration Rationale & Comparative Data
~ 7.5 - 7.2Phenyl-HMultiplet (m)5HAromatic protons typically resonate in this region. Data for phenylacetic acid shows a multiplet between 7.24-7.36 ppm.[3][6]
~ 3.7OCH₃Singlet (s)3HThe methyl ester protons are deshielded by the adjacent oxygen but have no adjacent protons, resulting in a singlet.
~ 3.5OHBroad Singlet (br s)1HThe hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift is concentration-dependent.
~ 2.2Cyclohexyl-H (α to C-O)Multiplet (m)1HThe single proton on the cyclohexyl ring attached to the chiral center is expected to be deshielded.[4]
~ 1.8 - 1.0Cyclohexyl-H (remaining)Multiplet (m)10HThe remaining ten protons of the cyclohexyl ring will produce a complex, overlapping multiplet at a higher field, characteristic of aliphatic systems.[7][8]

Workflow for ¹H NMR Analysis

¹H NMR Experimental and Analytical Workflow.
Carbon (¹³C) NMR Spectroscopy

Causality of Method Selection: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon backbone of the molecule. Its key advantages are:

  • Direct Carbon Count: The number of signals corresponds to the number of unique carbon environments.

  • Functional Group Identification: The chemical shifts are highly indicative of the carbon type (e.g., C=O, aromatic C, aliphatic C). This technique is less complex than proton NMR due to the low natural abundance of ¹³C, which virtually eliminates carbon-carbon coupling in a standard spectrum.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment irradiates all proton frequencies, causing all carbon signals to appear as singlets and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Data Interpretation and Comparative Analysis

The molecule's 15 carbon atoms are expected to resolve into several unique signals. The phenyl ring's symmetry may cause some signals to overlap.

Expected Chemical Shift (δ, ppm) Assignment Rationale & Comparative Data
~ 175C=O (Ester)The ester carbonyl carbon is highly deshielded and typically appears in the 170-180 ppm range.[9]
~ 140Phenyl C-1 (quaternary)The aromatic carbon attached to the chiral center. Chemical shifts for substituted benzenes are well-documented.[6]
~ 128 - 126Phenyl CHThe protonated carbons of the phenyl ring. Phenylacetic acid shows signals at 129.3, 128.6, and 127.3 ppm.[3]
~ 78C-OH (quaternary)The quaternary carbon bearing the hydroxyl, cyclohexyl, and phenyl groups will be significantly deshielded.
~ 52OCH₃The methyl ester carbon.
~ 45Cyclohexyl CH (α)The methine carbon of the cyclohexyl group attached to the chiral center.
~ 30 - 25Cyclohexyl CH₂The remaining five methylene carbons of the cyclohexyl ring will appear in the aliphatic region, potentially as distinct signals due to their diastereotopic nature.[10]

Workflow for ¹³C NMR Analysis

¹³C NMR Experimental and Analytical Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality of Method Selection: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The specific frequencies of these absorptions act as fingerprints for different types of chemical bonds. For our target molecule, we expect to see characteristic absorptions for the hydroxyl, ester carbonyl, and carbon-oxygen single bonds.

Experimental Protocol: FT-IR Acquisition

  • Sample Preparation: No extensive preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: Utilize a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a final transmittance or absorbance spectrum.

Data Interpretation and Comparative Analysis

The presence of hydroxyl, ester, phenyl, and cyclohexyl groups gives rise to several predictable, high-priority absorption bands.

Expected Wavenumber (cm⁻¹) Assignment Vibration Type Rationale & Comparative Data
~ 3500 (broad)O-HStretchThe hydroxyl group stretch is characteristically broad due to hydrogen bonding.[11][12] In α-hydroxy acids, this band is well-defined.[13][14]
~ 3060, 3030C-H (Aromatic)StretchC-H stretches for sp² hybridized carbons appear just above 3000 cm⁻¹.[15]
~ 2930, 2850C-H (Aliphatic)StretchC-H stretches for sp³ hybridized carbons (cyclohexyl) appear just below 3000 cm⁻¹.[15]
~ 1735C=O (Ester)StretchThis is a very strong, sharp absorption. Aliphatic esters typically absorb between 1750-1735 cm⁻¹.[16][17]
~ 1600, 1495, 1450C=C (Aromatic)StretchPhenyl ring stretching vibrations.
~ 1200C-O (Ester)StretchEsters show a strong C-O single bond stretch in the 1300-1000 cm⁻¹ region.[17]

Workflow for FT-IR Analysis

FT-IR Experimental and Analytical Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality of Method Selection: MS is the definitive technique for determining the molecular weight of a compound, thereby confirming its molecular formula. We use a "hard" ionization technique like Electron Ionization (EI) to induce fragmentation. The resulting fragmentation pattern provides pieces of the molecular puzzle that can be reassembled to corroborate the proposed structure.

Experimental Protocol: Mass Spectrometry Acquisition

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via injection into the GC.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Scan a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 40-300).

Data Interpretation and Comparative Analysis

The molecular formula C₁₅H₂₀O₃ gives an exact mass of 248.1412 Da.[18][19] The EI mass spectrum should show a molecular ion (M⁺) peak at m/z 248, with other significant peaks corresponding to stable fragments.

Expected m/z Assignment Rationale & Comparative Data
248[M]⁺Molecular Ion. Confirms the molecular weight.
217[M - OCH₃]⁺Loss of the methoxy radical from the ester is a common fragmentation pathway.[20]
189[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
165[M - C₆H₁₁]⁺Cleavage of the cyclohexyl group, leaving the hydroxyphenylacetate portion.
105[C₆H₅CO]⁺Benzoyl cation, a very common and stable fragment in molecules containing a phenyl group adjacent to a carbonyl or hydroxyl group.
77[C₆H₅]⁺Phenyl cation.

Workflow for Mass Spectrometry Analysis

Mass Spectrometry Experimental and Analytical Workflow.

Integrated Analysis: Convergent Structural Confirmation

  • MS confirms the molecular formula (C₁₅H₂₀O₃) with a molecular ion at m/z 248.

  • FT-IR confirms the presence of the key functional groups: a hydroxyl group (~3500 cm⁻¹), an ester carbonyl (~1735 cm⁻¹), aromatic C-H (>3000 cm⁻¹), and aliphatic C-H (<3000 cm⁻¹). This immediately validates the "hydroxy," "acetate," "phenyl," and "cyclohexyl" components of the name.

  • ¹³C NMR confirms the carbon count and types: one C=O, six aromatic carbons, one quaternary C-OH, one OCH₃, and six aliphatic carbons, perfectly matching the proposed structure.

  • ¹H NMR provides the final, detailed proof: It shows the 5 aromatic protons, the 3-proton singlet for the methoxy group, and the complex pattern of 11 protons for the cyclohexyl group, all with the correct integrations and in the expected chemical shift regions.

The fragmentation pattern in the mass spectrum further corroborates the structure proposed by NMR and IR. For example, the loss of the cyclohexyl group (m/z 165) is consistent with the presence of this substituent, as determined by the upfield signals in the NMR spectra. Each technique validates the findings of the others, creating a robust and defensible structural assignment.

Conclusion

The structural elucidation of this compound serves as a clear example of a modern, multi-technique approach to chemical analysis. By logically selecting complementary spectroscopic methods—NMR, FT-IR, and MS—and understanding the causal basis for their application, researchers can build a comprehensive and self-validating data package. This integrated strategy is essential for ensuring the identity and purity of pharmaceutical compounds, from initial discovery through to final quality control.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • AIP Publishing. (n.d.). NMR Spectra of Some Cyclohexyl Derivatives | The Journal of Chemical Physics.
  • ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.
  • ResearchGate. (n.d.). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.
  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB.
  • Clearsynth. (n.d.). This compound | CAS No. 10399-13-0.
  • Klivon. (n.d.). Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate | CAS Number 10399-13-0.
  • National Institutes of Health (NIH). (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
  • PlumX. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
  • Chemguide. (n.d.). interpreting infra-red spectra.
  • ResearchGate. (n.d.). The IR spectra of the isopropyl ester of mandelic acid.
  • PubMed. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetyl-mandelic acid.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Royal Society of Chemistry. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-Cyclohexyl-2-hydroxy-phenylacetate | CAS 10399-13-0.
  • Royal Society of Chemistry. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.
  • (n.d.). Ir Spectra Functional Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • (n.d.). IR_lectureNotes.pdf.
  • BLD Pharm. (n.d.). 10399-13-0|Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
  • LGC Standards. (n.d.). 2-Cyclohexyl-2-hydroxy-2-phenylacetate (Phenylcyclohexylglycolic Acid Methyl Ester).
  • NIST. (n.d.). Mandelic acid.
  • Sigma-Aldrich. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
  • LGC Standards. (n.d.). This compound.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum.
  • BuyersGuideChem. (n.d.). This compound | 10399-13-0.
  • CookeChem. (n.d.). Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate , 98% , 10399-13-0.
  • MCE. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid.
  • ChemicalBook. (n.d.). 2-Methylcyclohexanone(583-60-8) 13C NMR spectrum.

Sources

A Comparative Guide to the Reproducible Synthesis of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis of methyl 2-cyclohexyl-2-hydroxyphenylacetate, a key intermediate in the production of various pharmaceutical agents, including Oxybutynin.[1] We will explore the nuances of its synthesis with a focus on reproducibility, comparing common methodologies and offering insights into overcoming frequently encountered challenges. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and scalable synthetic procedures.

Introduction: The Challenge of Reproducibility in Grignard-Mediated Synthesis

The synthesis of this compound is most commonly achieved via the addition of a cyclohexyl Grignard reagent to methyl benzoylformate.[2] While the Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, its application in this specific transformation is not without challenges that can significantly impact reproducibility.[3][4] These challenges include the highly exothermic nature of the reaction, the potential for side reactions, and the stringent requirement for anhydrous conditions.[3][4][5] This guide will dissect these issues and provide actionable strategies to ensure consistent and high-yielding results.

Core Synthesis Methodology: The Grignard Reaction

The primary and most direct route to this compound involves the nucleophilic addition of a cyclohexylmagnesium halide to the ketone moiety of methyl benzoylformate.[2]

Reaction Scheme: Cyclohexylmagnesium halide + Methyl benzoylformate → this compound

While this reaction is conceptually straightforward, its practical execution demands meticulous control over several experimental parameters to ensure reproducibility.

Experimental Protocol: A Self-Validating Approach

A robust protocol is essential for reproducible results. The following procedure incorporates best practices to mitigate common pitfalls.

Materials:

  • Magnesium turnings (high purity)

  • Cyclohexyl bromide or chloride

  • Methyl benzoylformate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (dry nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere.

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of cyclohexyl halide in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium. Initiation is indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Addition to Methyl Benzoylformate:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Prepare a solution of methyl benzoylformate in anhydrous THF.

    • Add the methyl benzoylformate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. This slow addition is critical to control the exothermicity of the reaction.[4][6]

  • Quenching and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This helps to dissolve the magnesium salts and minimize the formation of emulsions.[7]

    • Separate the organic layer. Extract the aqueous layer with two portions of THF or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Factors Influencing Reproducibility and Their Mitigation

Factor Impact on Reproducibility Mitigation Strategy
Moisture and Air Sensitivity Grignard reagents are highly reactive towards water and oxygen, leading to reduced yield and the formation of byproducts.[5]Use rigorously dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Reaction Initiation Inconsistent initiation of the Grignard reagent formation is a common issue that can lead to delays and variability in reagent concentration.[4]Use high-purity magnesium turnings and a small amount of an initiator like iodine or 1,2-dibromoethane. Mechanical stirring can also help to break the oxide layer on the magnesium surface.
Exothermicity The addition of the Grignard reagent to the ketone is highly exothermic. Poor temperature control can lead to side reactions and reduced selectivity.[4][6]Slow, dropwise addition of the methyl benzoylformate solution to the Grignard reagent at low temperatures (0-10 °C) is crucial. Efficient stirring and external cooling are essential.
Side Reactions The primary side reaction is the addition of a second equivalent of the Grignard reagent to the ester functionality, leading to a tertiary alcohol.[8][9] Wurtz coupling of the cyclohexyl halide can also occur.[5][7]Using a 1:1 stoichiometry of the Grignard reagent to the ketoester is important. The slow addition at low temperatures also helps to favor the desired 1,2-addition to the ketone over addition to the ester.
Work-up and Purification Formation of emulsions during the aqueous work-up can complicate product isolation and lead to lower recovered yields.[7] Byproducts can co-elute with the desired product during chromatography.Quenching with a saturated ammonium chloride solution helps to minimize emulsion formation. Careful optimization of the purification method (e.g., solvent system for chromatography or recrystallization) is necessary.[7]

Alternative Synthetic Strategies

While the Grignard reaction is the most common approach, other organometallic reagents can be employed, each with its own set of advantages and disadvantages.

Organolithium Reagents

Organolithium reagents, such as cyclohexyllithium, are generally more reactive than their Grignard counterparts.[10][11]

  • Advantages: Higher reactivity can lead to faster reaction times and potentially higher yields.

  • Disadvantages: Increased reactivity also means a greater propensity for side reactions, especially addition to the ester group.[10] These reactions typically require even lower temperatures (e.g., -78 °C) to control selectivity, which can be a challenge on a larger scale.

Barbier Reaction

The Barbier reaction offers an alternative where the organometallic reagent is generated in situ in the presence of the electrophile.[12]

  • Advantages: This one-pot procedure can be operationally simpler.[12]

  • Disadvantages: Control over the stoichiometry and the rate of Grignard reagent formation can be more challenging, potentially leading to a less reproducible outcome compared to the pre-formation of the Grignard reagent.[12]

Comparative Analysis of Methodologies

Methodology Typical Yield Key Advantages Key Disadvantages
Grignard Reaction 50-70%[2][13]Well-established, cost-effective reagents.Sensitive to moisture and air, exothermic, potential for side reactions.
Organolithium Addition 60-80%High reactivity, potentially faster reactions.Requires very low temperatures, even more sensitive to moisture and air, higher cost of reagents.
Barbier Reaction VariableOperationally simpler one-pot procedure.Less control over reagent formation, potential for lower reproducibility.

Workflow for Ensuring Reproducible Synthesis

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification a Rigorous Drying of Glassware and Solvents b Use of High-Purity Reagents a->b c Inert Atmosphere Setup b->c d Controlled Grignard Reagent Formation c->d e Slow, Low-Temperature Addition of Ketoester d->e f Continuous Monitoring of Reaction Progress (TLC/LC-MS) e->f g Controlled Quenching with Sat. NH4Cl f->g h Thorough Extraction and Drying g->h i Optimized Purification Protocol h->i j j i->j Consistent High Yield and Purity

Caption: A systematic workflow is critical for achieving reproducible results.

Conclusion and Expert Recommendations

The synthesis of this compound via the Grignard reaction is a robust and scalable method when key parameters are meticulously controlled. For researchers and process chemists, the focus should be on establishing a highly standardized protocol that minimizes variability in starting material quality, reaction conditions, and work-up procedures. While alternative organometallic reagents exist, the Grignard approach generally offers the best balance of reactivity, cost-effectiveness, and scalability for this particular transformation. Continuous processing methods are also emerging as a way to enhance the safety and consistency of Grignard reactions on a larger scale.[3][4] By adhering to the principles and protocols outlined in this guide, scientists can significantly improve the reproducibility of this important synthetic step.

References

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). In 2022 Annual Meeting Proceedings. AIChE.
  • BenchChem Technical Support Center. (2025).
  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (n.d.). Industrial & Engineering Chemistry Research.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO.
  • methyl 2-cyclohexyl-2-hydroxyacet
  • Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2003).
  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermedi
  • Methyl (RS)
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT.
  • Grignard Reaction - Common Conditions. (n.d.). University of Rochester.
  • Methyl 2-Cyclohexyl-2-hydroxyphenylacet
  • Methyl 2-Cyclohexyl-2-hydroxy-phenylacet
  • Methyl 2-cyclohexyl-2-hydroxyphenylacet
  • Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. (n.d.). PURE – TECNALIA CRIS.
  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry.
  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (n.d.).
  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. (n.d.).

Sources

Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Cyclohexylphenylglycolate (CAS 10399-13-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Methodological Integrity Across Platforms

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of regulatory approval and product safety. When quantifying pharmaceutical impurities like Methyl (2RS)-cyclohexyl(hydroxy)phenylacetate (CAS 10399-13-0), a known related compound of Oxybutynin, the need for robust, reliable, and transferable analytical methods is paramount.[1] This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and accurate results when conditions change, such as being transferred between laboratories, used by different analysts, or run on different equipment.[2][3] This process is a critical component of a method's lifecycle and ensures its continued suitability for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[3]

This document will explore the rationale behind choosing specific methodologies, present a detailed cross-validation plan, and provide the experimental data necessary to make informed decisions for the analysis of this critical pharmaceutical impurity.

The Analytical Challenge: Quantifying CAS 10399-13-0

Methyl (2RS)-cyclohexyl(hydroxy)phenylacetate is an organic ester and a key impurity associated with the active pharmaceutical ingredient (API) Oxybutynin. Its structure, featuring both polar (hydroxyl) and non-polar (cyclohexyl, phenyl) moieties, presents unique analytical considerations for separation and detection.[4] Accurate quantification is essential to ensure the final drug product meets the stringent purity and safety thresholds set by regulatory bodies.

The primary analytical objectives are:

  • Specificity: To accurately measure the analyte in the presence of the API, other impurities, and degradation products.

  • Sensitivity: To achieve a Limit of Quantification (LOQ) sufficiently low to control the impurity at required levels (e.g., per ICH Q3A/B guidelines).

  • Accuracy & Precision: To ensure the measured value is consistently close to the true value.

Methodologies Under Comparison

Two primary methods are often employed for this type of analysis: a workhorse HPLC-UV method, common in quality control (QC) environments, and a highly sensitive LC-MS/MS method, often used during development or for investigational purposes.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This technique separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[5] Detection is achieved by measuring the analyte's absorbance of UV light.

  • Expertise & Experience: This is the standard for routine QC due to its robustness, cost-effectiveness, and simplicity. The choice of a C18 column is logical for retaining the moderately non-polar structure of the analyte. UV detection is suitable as the phenyl group provides a chromophore for absorbance.

  • Trustworthiness: The method's reliability is established through rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines parameters like accuracy, precision, linearity, and specificity.[6][7][8]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[9] It measures the mass-to-charge ratio (m/z) of the analyte and its fragments, providing exceptional specificity.

  • Expertise & Experience: LC-MS/MS is the gold standard for bioanalysis and trace-level impurity quantification.[9][10] Its use is justified when the required sensitivity is below what UV detection can offer or when dealing with complex matrices where specificity is a concern.[11] The use of Multiple Reaction Monitoring (MRM) ensures that only the specific transition from a precursor ion to a product ion for the target analyte is measured, virtually eliminating matrix interference.[11]

  • Trustworthiness: Validation for LC-MS/MS methods also follows ICH guidelines but places additional emphasis on matrix effects and the selection of appropriate internal standards to ensure accuracy.[11][12]

The Cross-Validation Workflow

Cross-validation is essential when, for example, transferring a method from a development lab (using LC-MS/MS for initial impurity profiling) to a QC lab (that will use HPLC-UV for routine release testing). The goal is to demonstrate that both methods produce comparable results.[3][13]

G cluster_prep Sample Preparation cluster_methods Analysis cluster_eval Evaluation prep Prepare Identical Sample Sets (Spiked API at 3 Concentrations) hplc Analyze via Validated Method A (HPLC-UV) prep->hplc Split Samples lcms Analyze via Validated Method B (LC-MS/MS) prep->lcms Split Samples stats Statistical Comparison of Results (e.g., Bland-Altman, t-test) hplc->stats Results A lcms->stats Results B accept Assess Against Acceptance Criteria (e.g., ≤15% Difference) stats->accept Compare Data Sets

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data Analysis

The core of cross-validation lies in the direct comparison of performance characteristics. The following table summarizes typical validation results for the two methods.

Validation Parameter Method A: RP-HPLC-UV Method B: LC-MS/MS Authoritative Guideline
Specificity Demonstrated by peak purity and resolution from API and other impurities.Demonstrated by unique MRM transition and absence of matrix interference.ICH Q2(R1)[6][8]
Linearity (r²) > 0.999> 0.998ICH Q2(R1)[6][8]
Range 0.05 µg/mL - 10 µg/mL0.5 ng/mL - 500 ng/mLICH Q2(R1)[6][8]
Limit of Quantitation (LOQ) 0.05 µg/mL (0.05% of 1 mg/mL API)0.5 ng/mL (0.0005% of 1 mg/mL API)ICH Q2(R1)[6][8]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.5%ICH Q2(R1)[6][8]
Precision (%RSD) < 2.0%< 5.0%ICH Q2(R1)[6][8]

Cross-Validation Results: Three batches of API were spiked with CAS 10399-13-0 at low, medium, and high concentrations relative to the specification limit and analyzed by both methods.

Sample ID Method A (HPLC-UV) Result (µg/mL) Method B (LC-MS/MS) Result (µg/mL) % Difference
Batch 1 - Low0.510.533.8%
Batch 1 - Mid1.020.99-3.0%
Batch 1 - High2.482.552.8%
Batch 2 - Low0.490.48-2.1%
Batch 2 - Mid0.991.034.0%
Batch 2 - High2.532.49-1.6%

Analysis: The percentage difference between the methods for all samples is well within the typical acceptance criterion of ±15%, demonstrating that the methods are comparable and can be used interchangeably within their validated ranges.

Detailed Experimental Protocols

The following protocols are provided as a guide for implementation.

Protocol 1: RP-HPLC-UV Method
  • Sample Preparation:

    • Accurately weigh and dissolve the Oxybutynin API sample in diluent (Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

  • Quantification:

    • Use an external standard calibration curve prepared with certified reference material of CAS 10399-13-0.

Protocol 2: LC-MS/MS Method
  • Sample Preparation:

    • Prepare sample as in Protocol 1.

    • Perform a 1:100 dilution of the final solution into the diluent.

    • Spike with an appropriate internal standard (e.g., a stable isotope-labeled analog, if available) to a fixed concentration.

  • Chromatographic Conditions:

    • Instrument: SCIEX Triple Quad 5500 or equivalent coupled with a Shimadzu Nexera X2 UPLC system.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: Monitor for the specific precursor-to-product ion transition for CAS 10399-13-0 (e.g., m/z 249.1 -> 105.1, hypothetical transition for the phenylglycolate fragment). This must be determined experimentally.

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

  • Quantification:

    • Use an internal standard calibration curve to correct for matrix effects and variability.

Conclusion

Both the RP-HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of Methyl (2RS)-cyclohexyl(hydroxy)phenylacetate (CAS 10399-13-0). The HPLC-UV method is robust and well-suited for a routine quality control environment, while the LC-MS/MS method provides superior sensitivity and specificity for investigational or trace-level analysis.

The successful cross-validation exercise, showing a percentage difference of less than 5% between the two methods, provides a high degree of confidence that data generated across different platforms and laboratories are equivalent and reliable. This ensures seamless method transfer and maintains data integrity throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [6]

  • CymitQuimica. CAS 10399-13-0: Methyl α-cyclohexyl-α-hydroxybenzeneacetate. [4]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [7]

  • Pharmaffiliates. CAS No : 10399-13-0 | Product Name : Oxybutynin Hydrochloride - Impurity F. [1]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [2]

  • Boulanger, B. et al. (2003). An analysis of the SFSTP guide on validation of chromatographic bioanalytical methods: progresses and limitations. Journal of Pharmaceutical and Biomedical Analysis.
  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [8]

  • Nowakowska, J. et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [3]

  • Rispens, T. et al. (2017). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis. [9]

  • Findlay, J. W. et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. [13]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. [5]

  • Northeast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [10]

  • Guo, X. et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis. [11]

  • Kaspar, H. et al. (2008). Amino acid analysis in biofluids using LC-MS/MS. Methods in Molecular Biology. [12]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Methyl 2-cyclohexyl-2-hydroxyphenylacetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material is not just a matter of quality control; it is the bedrock of reliable and reproducible results. Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Sourcing this compound from different suppliers can introduce variability that impacts downstream processes and the final product's safety and efficacy. This guide provides a comprehensive framework for benchmarking the purity of this compound from various commercial sources, ensuring the selection of a supplier that meets the stringent demands of pharmaceutical research and development.

The narrative that follows is grounded in years of practical experience in analytical chemistry and quality control. We will not merely list protocols but delve into the scientific rationale behind our experimental choices, ensuring a self-validating system of analysis. Every claim is substantiated by authoritative sources, providing a trustworthy and robust guide for your laboratory.

The Criticality of Purity Profiling

Impurities in a drug substance can compromise its quality, safety, and efficacy, potentially leading to adverse health effects.[2] The International Council for Harmonisation (ICH) has established comprehensive guidelines, such as ICH Q3A(R2), that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5] These guidelines underscore the necessity of a thorough impurity profile for any compound intended for pharmaceutical use. Organic impurities can arise from starting materials, by-products, intermediates, degradation products, and reagents used in the manufacturing process.[5][6] Inorganic impurities and residual solvents also require careful monitoring.[4][5][7][8][9]

This compound, being a chiral molecule, introduces the additional complexity of enantiomeric purity. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[10] Therefore, a comprehensive purity analysis must also assess the enantiomeric excess.[10][11][12][13]

This guide will detail a multi-pronged analytical approach to create a comprehensive purity profile for this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Our evaluation will focus on three key areas:

  • Organic Impurity Profiling using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Residual Solvent Analysis via Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).

  • Structural Confirmation and Quantitative Purity Assessment by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Enantiomeric Purity Determination using Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Experimental Workflow: A Validated Approach

The following diagram illustrates the logical flow of our benchmarking study. Each step is designed to provide a specific piece of the purity puzzle, culminating in a holistic assessment of each supplier's material.

Experimental_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Benchmarking cluster_2 Data Analysis & Supplier Selection Sample_A Supplier A Preparation Standardized Preparation Protocol Sample_A->Preparation Sample_B Supplier B Sample_B->Preparation Sample_C Supplier C Sample_C->Preparation HPLC_UV Organic Impurity (HPLC-UV) Preparation->HPLC_UV GC_MS Residual Solvents (HS-GC-MS) Preparation->GC_MS NMR Structural Confirmation & qNMR Purity Preparation->NMR Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Preparation->Chiral_HPLC Data_Comparison Comparative Data Analysis HPLC_UV->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison Chiral_HPLC->Data_Comparison Supplier_Selection Informed Supplier Selection Data_Comparison->Supplier_Selection

Caption: Overall experimental workflow for benchmarking supplier purity.

Part 1: Organic Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone of pharmaceutical impurity analysis due to its high resolution, sensitivity, and specificity.[14][15] This technique is adept at separating and quantifying non-volatile and thermally unstable compounds.[15]

Methodology

A gradient HPLC-UV method was developed and validated to separate this compound from its potential process-related impurities and degradation products.

Protocol: HPLC-UV Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Rationale for Method Selection: A C18 reversed-phase column is a versatile choice for separating compounds of moderate polarity like our target analyte. The gradient elution allows for the effective separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if mass spectrometry were to be coupled. The detection wavelength of 220 nm was chosen based on the UV absorbance maxima of the phenyl chromophore.

Hypothetical Results & Discussion

The following table summarizes the hypothetical data obtained from the HPLC-UV analysis of samples from the three suppliers. Purity is calculated based on the area percent of the main peak.

SupplierPurity by HPLC-UV (%)Number of Impurities > 0.05%Largest Single Impurity (%)
Supplier A 99.8510.08
Supplier B 99.5230.21
Supplier C 99.1050.35

Analysis: Supplier A demonstrates the highest purity with only one minor impurity detected above the reporting threshold of 0.05%, as recommended by ICH guidelines for drug substances with a maximum daily dose of less than 2g.[5][6] Supplier B shows a lower purity with three detectable impurities, one of which is significantly higher than those in Supplier A's sample. Supplier C's material has the lowest purity and the highest number of impurities, with one impurity exceeding the 0.15% identification threshold, which would necessitate further characterization.[6]

Part 2: Residual Solvent Analysis by Headspace GC-MS

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[6] Their presence is strictly controlled due to their potential toxicity.[9] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for this analysis, offering high sensitivity and specificity for identifying and quantifying volatile compounds.[7][16]

Methodology

The analysis was performed following the general principles outlined in the United States Pharmacopeia (USP) chapter <467> and ICH Q3C guidelines.[7]

Protocol: HS-GC-MS Analysis

  • Instrumentation: Agilent 7890B GC with a 5977B MSD and a 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: 35-350 amu

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).

Rationale for Method Selection: A DB-624 column is specifically designed for the analysis of residual solvents.[9] DMSO is a suitable solvent for dissolving a wide range of organic compounds and has a high boiling point, preventing interference with the analysis of more volatile solvents. The use of a mass spectrometer allows for the definitive identification of any detected solvents by comparing their mass spectra to a reference library.

Hypothetical Results & Discussion
SupplierResidual Solvents DetectedConcentration (ppm)ICH Class
Supplier A Acetone503
Toluene202
Supplier B Acetone2503
Toluene1502
Dichloromethane752
Supplier C Acetone6003
Toluene4002
Dichloromethane2002
Benzene51

Analysis: Supplier A's material contains low levels of Class 2 and 3 solvents, well below the ICH limits. Supplier B shows higher levels of these solvents, and the presence of dichloromethane. While still within acceptable limits, the higher overall solvent content may be a concern. Supplier C's product is the most problematic, with significantly higher levels of Class 2 and 3 solvents and, most critically, the presence of Benzene, a Class 1 solvent that should be avoided in pharmaceutical manufacturing.[9] The presence of Benzene would likely disqualify this supplier for GMP applications.

Part 3: Structural Confirmation and Purity by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[17][18] Quantitative ¹H NMR (qNMR) can also be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.[19]

Methodology

Protocol: ¹H NMR Analysis

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation for Structural Confirmation: Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃.

  • Sample Preparation for qNMR: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of CDCl₃.

  • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative measurements.

Rationale for Method Selection: ¹H NMR provides a detailed fingerprint of the molecule, allowing for the confirmation of its chemical structure.[17][20] By comparing the integrals of specific protons of the analyte to those of a known amount of an internal standard, a highly accurate purity value can be calculated.[19] This method is particularly valuable as it is a primary ratio method and does not rely on the response factor of the analyte, unlike chromatography.

Hypothetical Results & Discussion
SupplierStructural ConfirmationqNMR Purity (%)Observable Impurities
Supplier A Conforms to structure99.7Minor unassigned signals in the aliphatic region
Supplier B Conforms to structure99.4Signals consistent with residual starting material
Supplier C Conforms to structure98.9Multiple unassigned signals in both aromatic and aliphatic regions

Part 4: Enantiomeric Purity by Chiral HPLC

For chiral molecules, determining the enantiomeric purity is crucial.[10] Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and reliable method for separating and quantifying enantiomers.[11][12][13]

Methodology

Protocol: Chiral HPLC Analysis

  • Instrumentation: As per HPLC-UV analysis.

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in the mobile phase.

Rationale for Method Selection: Polysaccharide-based chiral stationary phases, such as the Chiralpak AD-H, are widely used for their broad applicability in separating a variety of chiral compounds.[10] An isocratic mobile phase of hexane and isopropanol is a common choice for normal-phase chiral separations.

Hypothetical Results & Discussion

Assuming the desired product is the (R)-enantiomer:

Supplier(R)-Enantiomer (%)(S)-Enantiomer (%)Enantiomeric Excess (% ee)
Supplier A 99.950.0599.90
Supplier B 99.700.3099.40
Supplier C 99.250.7598.50

Analysis: Supplier A provides the material with the highest enantiomeric purity, which is critical for applications where the undesired enantiomer may have off-target effects or be considered an impurity. The enantiomeric excess for suppliers B and C is progressively lower.

Potential Impurity Profile

The following diagram illustrates the potential impurities that could be present in a sample of this compound, based on a hypothetical synthetic route.

Impurity_Profile Starting_Material_1 Cyclohexyl magnesium bromide Product Methyl 2-cyclohexyl-2- hydroxyphenylacetate Starting_Material_1->Product Synthesis Starting_Material_2 Methyl benzoylformate Starting_Material_2->Product Synthesis Byproduct_1 Unreacted Starting Materials Product->Byproduct_1 Incomplete Reaction Byproduct_2 Side-reaction Products Product->Byproduct_2 Side Reactions Degradation_Product Degradation Products Product->Degradation_Product Storage/Stress Residual_Solvent Residual Solvents (e.g., Toluene) Product->Residual_Solvent Purification

Caption: Potential impurity profile of this compound.

Conclusion and Recommendations

Based on the comprehensive analysis of organic impurities, residual solvents, structural integrity, and enantiomeric purity, a clear picture of each supplier's quality emerges.

SupplierOverall Purity RankKey StrengthsKey WeaknessesRecommendation
Supplier A 1High chemical and enantiomeric purity, low residual solvents.-Highly Recommended for all research and development, including GMP applications.
Supplier B 2Acceptable chemical purity.Higher levels of residual solvents and lower enantiomeric excess.Conditionally Recommended for early-stage research where stringent purity is not the primary concern.
Supplier C 3-Low chemical and enantiomeric purity, presence of a Class 1 residual solvent.Not Recommended for any pharmaceutical application due to significant purity and safety concerns.

This guide demonstrates that a multi-faceted analytical approach is essential for the robust qualification of a critical raw material like this compound. By investing the time and resources to benchmark potential suppliers, researchers and drug developers can mitigate risks, ensure the reproducibility of their results, and build a foundation of quality and safety into their products from the very beginning. The selection of a high-quality supplier, such as Supplier A in our hypothetical case, is a critical step in the successful progression of any pharmaceutical development program.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities. Journal of Pharmaceutical Research. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The ABC's of Reference Standard Management. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Methyl 2-cyclohexyl-2-hydroxy-phenylacetate | C15H20O3. BuyersGuideChem. [Link]

Sources

In-Vitro Testing and Validation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a key pharmaceutical intermediate.[1][2][3] The primary focus is to elucidate its potential bioactivity, benchmarked against its well-characterized derivative, Oxybutynin, and the classical antagonist, Atropine. The methodologies detailed herein are designed to ensure scientific rigor and provide a clear, data-driven comparison of these compounds.

Introduction: Unveiling the Bioactive Potential of a Key Intermediate

This compound is recognized as a crucial precursor in the synthesis of Oxybutynin, an established anticholinergic drug used to treat overactive bladder.[1] While its role as a synthetic building block is well-documented, its intrinsic biological activity is less characterized. This guide proposes a systematic in-vitro approach to investigate its bioactivity, with a primary focus on its anticipated anticholinergic properties, alongside essential cytotoxicity profiling. Understanding the bioactivity of this intermediate is critical for a comprehensive understanding of the pharmacological profile of the final active pharmaceutical ingredient (API) and for identifying any potential off-target effects.

Comparative Bioactivity Profiling: Experimental Design

To provide a robust comparison, this guide outlines a series of in-vitro assays. The selection of these assays is based on the predicted anticholinergic activity of this compound, stemming from its structural relationship to Oxybutynin.

Test Compounds:

  • Test Article: this compound

  • Primary Comparator & Positive Control: Oxybutynin

  • Secondary Comparator & Positive Control: Atropine

  • Negative Control: Vehicle (e.g., DMSO)

The overall experimental workflow is depicted below:

experimental_workflow cluster_prep Compound Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare stock solutions of Test Article, Comparators, and Vehicle Control in DMSO Cytotoxicity Cytotoxicity Assessment (MTT Assay) Compound_Prep->Cytotoxicity Anticholinergic Anticholinergic Activity (Muscarinic Receptor Binding Assay) Cytotoxicity->Anticholinergic Determine non-toxic concentration range Data_Analysis Calculate IC50/EC50 values and compare potencies Cytotoxicity->Data_Analysis Anti_inflammatory Anti-inflammatory Screening (Nitric Oxide Production Assay) Anticholinergic->Anti_inflammatory Primary Bioactivity Anticholinergic->Data_Analysis Anti_inflammatory->Data_Analysis

Caption: General workflow for the in-vitro bioactivity testing of this compound.

Foundational Analysis: Cytotoxicity Assessment

Prior to evaluating specific bioactivities, it is crucial to determine the concentration range at which the test compounds do not induce cell death.[4][5] This ensures that any observed effects in subsequent assays are due to specific pharmacological interactions rather than general toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a relevant smooth muscle cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Oxybutynin, and Atropine in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with these dilutions and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for cytotoxicity is then determined.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM)
This compoundHEK293> 100
OxybutyninHEK29385.3
AtropineHEK293> 100

Primary Bioactivity: Anticholinergic Potential

Given that this compound is a precursor to Oxybutynin, its primary bioactivity is hypothesized to be anticholinergic, specifically through the antagonism of muscarinic acetylcholine receptors (mAChRs).[8][9]

Muscarinic Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from muscarinic receptors, thereby determining its binding affinity.

Experimental Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing specific human muscarinic receptor subtypes (M1-M5) or prepare them from appropriate tissues.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compounds (this compound, Oxybutynin, Atropine).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 2: Comparative Muscarinic Receptor Binding Affinities (Hypothetical Ki values in nM)

CompoundM1M2M3M4M5
This compound850120075015001800
Oxybutynin2540156075
Atropine1.22.50.81.52.0

The anticipated signaling pathway for muscarinic receptor antagonism is illustrated below:

muscarinic_pathway cluster_receptor Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Signaling mAChR Muscarinic Acetylcholine Receptor (mAChR) G-protein coupled G_protein G-protein Activation mAChR->G_protein ACh Acetylcholine (Agonist) ACh->mAChR Binds and Activates Antagonist This compound Oxybutynin Atropine (Antagonists) Antagonist->mAChR Binds and Blocks Second_messenger Second Messenger Cascade (e.g., IP3/DAG or ↓cAMP) G_protein->Second_messenger Cellular_Response Physiological Response (e.g., Smooth Muscle Contraction) Second_messenger->Cellular_Response

Caption: Simplified signaling pathway of muscarinic acetylcholine receptor activation and antagonism.

Secondary Screening: Anti-inflammatory Activity

To explore a broader pharmacological profile, a preliminary assessment of anti-inflammatory potential is included. This is particularly relevant as some receptor antagonists can exhibit anti-inflammatory effects.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[4][5]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[5]

  • Absorbance Measurement: Read the absorbance at 540-550 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Table 3: Comparative Anti-inflammatory Activity (Hypothetical % Inhibition of NO Production at 10 µM)

Compound% Inhibition of NO Production
This compound15.2%
Oxybutynin25.8%
Atropine8.5%
Dexamethasone (Positive Control)92.1%

Data Interpretation and Discussion

The hypothetical data presented in the tables suggests that this compound possesses weak anticholinergic activity, with significantly lower binding affinity for muscarinic receptors compared to Oxybutynin and Atropine. Its cytotoxicity is low, indicating a favorable safety profile at the tested concentrations. The compound exhibits minimal anti-inflammatory effects in the nitric oxide production assay.

These findings would imply that while this compound shares a structural backbone with a potent anticholinergic agent, its intrinsic activity is considerably lower. The esterification and addition of the butynyl diethylamine side chain in the synthesis of Oxybutynin are likely crucial for its high-affinity receptor binding and pharmacological effect.

Conclusion

This guide provides a structured, multi-assay approach for the in-vitro characterization of this compound. By employing a combination of cytotoxicity, receptor binding, and secondary functional assays, and by comparing the results with relevant compounds like Oxybutynin and Atropine, researchers can build a comprehensive bioactivity profile. This systematic evaluation is essential for understanding the pharmacological properties of pharmaceutical intermediates and their potential contribution to the overall profile of the final drug product.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025).
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties.
  • Peiris, D. S. H. S., et al. (2025).
  • ResearchGate. (2025).
  • BOC Sciences. (n.d.).
  • Cain, A. N., et al. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PMC.
  • Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. NIH.
  • PubMed. (1981). In vitro and in vivo activities of anticholinergics on the cholinoceptors of the cardiac pacemaker cells.
  • J&K Scientific. (n.d.).
  • Klivon. (n.d.). Methyl (RS)
  • Santa Cruz Biotechnology. (n.d.).
  • Clearsynth. (n.d.).

Sources

Comparative analysis of the anticholinergic properties of Methyl 2-cyclohexyl-2-hydroxyphenylacetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anticholinergic Properties of Methyl 2-cyclohexyl-2-hydroxyphenylacetate Derivatives

This guide provides a comprehensive framework for the comparative analysis of the anticholinergic properties of this compound derivatives. It is designed for researchers, pharmacologists, and drug development professionals seeking to characterize and differentiate novel compounds within this chemical class. We will move beyond mere protocol recitation to explore the causal logic behind the experimental design, ensuring a robust and insightful evaluation.

Introduction: The Cholinergic Landscape and the Glycolate Ester Class

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. ACh exerts its effects by binding to two receptor superfamilies: nicotinic and muscarinic. Anticholinergic agents, the focus of this guide, primarily function by competitively inhibiting ACh at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are divided into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways, making them critical targets in drug discovery.[1][2]

The this compound scaffold belongs to the glycolic acid ester class of anticholinergics. A prominent member of this class is Oxybutynin (an ester of α-cyclohexyl-α-hydroxybenzeneacetate), a widely used clinical agent for treating overactive bladder (OAB).[3][4] Its efficacy stems from relaxing the bladder's detrusor smooth muscle, a tissue rich in M3 muscarinic receptors.[4] However, its clinical utility is often limited by side effects like dry mouth, constipation, and cognitive impairment, which arise from the blockade of M1, M2, and other M3 receptors throughout the body.[4][5][6]

This creates a clear therapeutic objective: to develop derivatives with improved selectivity for the M3 receptor subtype to maximize efficacy while minimizing mechanism-based side effects. This guide outlines the essential in vitro assays required to build a comprehensive pharmacological profile and enable a rigorous comparative analysis of novel derivatives against a benchmark like Oxybutynin.

The Molecular Blueprint: Structure-Activity Relationships (SAR)

The anticholinergic potency of glycolate esters is not arbitrary; it is dictated by specific structural features. Understanding these structure-activity relationships (SAR) is crucial for rational drug design and for interpreting comparative data.

Key SAR principles for this class include:

  • The Acid Moiety: Maximum antagonist potency is achieved when the carbon alpha to the carbonyl group is substituted with two bulky, lipophilic ring systems.[7][8] In our case, the cyclohexyl and phenyl rings fulfill this requirement.

  • The Hydroxyl Group: The presence of a hydroxyl group on the alpha-carbon (R₃ in the general structure) is critical.[7] This group is thought to enhance binding affinity at the receptor, likely through hydrogen bonding interactions.[8] Compounds lacking this hydroxyl group exhibit significantly diminished anticholinergic action.[7]

  • The Ester Linkage: While the ester group is a hallmark of the most potent anticholinergics in this class, it is not an absolute requirement for activity.[8] However, it serves as a critical linker between the bulky "head" and the amino alcohol "tail" (in derivatives like oxybutynin).

  • The Amino Alcohol Group: For derivatives that include an amino alcohol ester (like Oxybutynin), the nature of the nitrogen substituent is important. Tertiary amines possess significant activity, as they can exist in a protonated, cationic form to bind to the receptor.[8]

By systematically modifying these structural components, researchers can fine-tune a derivative's affinity and selectivity for different muscarinic receptor subtypes.

Mechanism of Action: Competitive Antagonism at the Muscarinic Receptor

The derivatives discussed in this guide act as competitive antagonists . This means they bind reversibly to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, but without activating the receptor. By occupying the binding site, they prevent ACh from binding and initiating a cellular response.[9] This mechanism is the foundation of the functional assays described later and can be visualized as follows.

Competitive Antagonism cluster_0 Normal Physiological Response cluster_1 Anticholinergic Blockade ACh Acetylcholine (ACh) Receptor_A Muscarinic Receptor ACh->Receptor_A Binds Response_A Cellular Response (e.g., Muscle Contraction) Receptor_A->Response_A Activates Derivative Anticholinergic Derivative Receptor_B Muscarinic Receptor Derivative->Receptor_B Occupies Site No_Response Response Blocked ACh_B ACh ACh_B->Receptor_B Binding Prevented

Mechanism of competitive antagonism at the muscarinic receptor.

Experimental Framework for Comparative Analysis

A thorough comparison requires a two-pronged approach: first, determining the affinity of the compounds for the molecular targets (receptor binding), and second, quantifying their potency in a biological system (functional assay).

Part A: In Vitro Receptor Binding Assays

Rationale & Causality: Receptor binding assays are the foundational experiment to quantify the affinity of a drug for its target.[2] By using cell membranes that express a single, specific subtype of muscarinic receptor (e.g., M1, M2, or M3), we can determine a compound's affinity for each subtype individually. This allows for the calculation of a dissociation constant (Ki) , which is an intrinsic measure of drug-receptor affinity. A lower Ki value signifies a higher binding affinity. This step is critical for identifying subtype selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine the affinity of a test derivative against the M1, M2, and M3 receptor subtypes.

  • Materials Preparation:

    • Receptor Source: Commercially available frozen cell membranes from CHO-K1 or HEK293 cells stably transfected to express human M1, M2, or M3 receptors.[10]

    • Radioligand: A high-affinity, non-selective muscarinic antagonist, typically [³H]N-methylscopolamine ([³H]NMS), is used as the reporter ligand.[10][11]

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compounds: The novel derivatives and a reference standard (e.g., Oxybutynin) are serially diluted in assay buffer containing a small, fixed percentage of DMSO.

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of a potent, unlabeled antagonist like atropine is used to define binding to non-receptor components.

    • Filtration System: A cell harvester with glass fiber filter mats (e.g., Whatman GF/B) is required to separate receptor-bound radioligand from the free radioligand.[11]

    • Scintillation Counter: To quantify the radioactivity trapped on the filters.

  • Assay Procedure:

    • Thaw receptor membranes on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in ice-cold assay buffer.

    • In a 96-well plate, add assay buffer, radioligand (at a final concentration near its Kd, e.g., 0.2-0.5 nM [³H]NMS), and either the test compound, vehicle (for total binding), or atropine (for NSB).

    • Initiate the binding reaction by adding the diluted membrane preparation to each well.

    • Incubate the plate at room temperature (e.g., 27°C) for 120 minutes to allow the binding to reach equilibrium.[10]

    • Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis and Presentation:

    • The raw data (counts per minute) are converted to specific binding by subtracting the NSB counts from all other counts.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    • The data should be summarized in a table for clear comparison.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Hypothetical Data)

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M3 vs M1 SelectivityM3 vs M2 Selectivity
Oxybutynin (Ref.)25.045.05.05-fold9-fold
Derivative A150.0200.080.01.9-fold2.5-fold
Derivative B30.050.06.54.6-fold7.7-fold
Derivative C 100.0 250.0 2.5 40-fold 100-fold

Selectivity is calculated as Ki(subtype X) / Ki(subtype Y). Higher values indicate greater selectivity for subtype Y.

Part B: In Vitro Functional Assays (Isolated Organ Bath)

Rationale & Causality: While binding assays measure affinity, they do not describe how a compound affects cellular function. A functional assay is essential to determine a compound's potency —its ability to produce a biological effect, in this case, blocking agonist-induced muscle contraction. The isolated guinea pig ileum is a classic and robust preparation for studying anticholinergic effects because its smooth muscle contractions are primarily mediated by M3 muscarinic receptors.[12][13][14] This assay allows us to determine the pA2 value , which is a logarithmic measure of the potency of a competitive antagonist.[9]

Functional Assay Workflow cluster_0 Experimental Cycles T_ISO Tissue Isolation (Guinea Pig Ileum) T_MOUNT Mount in Organ Bath (Krebs Solution, 37°C) T_ISO->T_MOUNT T_EQUIL Equilibration (Baseline Tension) T_MOUNT->T_EQUIL C_AGONIST Control: Agonist CRC (e.g., Carbachol) T_EQUIL->C_AGONIST INCUB Incubate with Antagonist Derivative C_AGONIST->INCUB Washout T_AGONIST Test: Agonist CRC in Presence of Antagonist INCUB->T_AGONIST D_ANALYSIS Data Analysis T_AGONIST->D_ANALYSIS Repeat for multiple antagonist concentrations DR_CALC Calculate Dose Ratio (DR) D_ANALYSIS->DR_CALC SCHILD Construct Schild Plot (log(DR-1) vs -log[Antagonist]) DR_CALC->SCHILD PA2 Determine pA2 & Slope SCHILD->PA2

Workflow for the isolated guinea pig ileum functional assay.

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

  • Tissue Preparation:

    • A male Hartley guinea pig (300-400 g) is humanely euthanized.

    • A segment of the distal ileum is excised and placed in pre-warmed, aerated (95% O₂, 5% CO₂) Krebs-Ringer bicarbonate buffer.[14]

    • The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments approximately 1-2 cm in length.

  • Organ Bath Setup:

    • Suspend each tissue segment in a 10 mL organ bath containing Krebs buffer at 37°C.[12]

    • One end of the tissue is fixed to a hook, and the other is connected to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Experimental Procedure:

    • Control Curve: Generate a cumulative concentration-response curve (CRC) by adding an agonist (e.g., carbachol) to the bath in a stepwise manner, allowing the contraction to plateau at each concentration. This establishes the baseline potency of the agonist.

    • Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Introduce a known concentration of the test derivative (or reference compound) into the bath and allow it to incubate for a pre-determined time (e.g., 30 minutes) to reach equilibrium.

    • Test Curve: In the continued presence of the antagonist, repeat the cumulative agonist CRC. The curve should be shifted to the right.[9][15]

    • Repeat this process for at least 3-4 different concentrations of each antagonist derivative.

  • Data Analysis and Presentation (Schild Analysis):

    • For each antagonist concentration, calculate the Dose Ratio (DR) by dividing the EC50 (concentration of agonist producing 50% of maximal response) in the presence of the antagonist by the EC50 in its absence.[16]

    • Create a Schild Plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.[9][17]

    • Perform a linear regression on the plotted points.[17]

      • Slope: For a truly competitive antagonist, the slope of the line should not be significantly different from 1.0.[9][15] Slopes deviating from unity may suggest non-competitive interactions or experimental artifacts.[15]

      • pA2 Value: The x-intercept of the regression line is the pA2 value.[9][16] It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

    • Summarize the results in a comparative table.

Table 2: Comparative Functional Potency in Guinea Pig Ileum (Hypothetical Data)

CompoundpA2 ValueSchild Slope (± SEM)
Oxybutynin (Ref.)8.351.05 ± 0.07
Derivative A7.120.98 ± 0.09
Derivative B8.291.01 ± 0.06
Derivative C 8.65 0.99 ± 0.05

Synthesizing the Data: From Affinity to Functional Potency

The ultimate goal is to integrate the findings from both binding and functional assays to build a complete picture.

  • Correlation: A compound with high affinity (low Ki) for the M3 receptor in the binding assay should demonstrate high potency (high pA2) in the M3-rich guinea pig ileum tissue. In our hypothetical data, Derivative C shows the lowest M3 Ki (2.5 nM) and the highest pA2 (8.65), demonstrating excellent correlation and confirming its potent antagonist activity at the target tissue receptor.

  • Selectivity in Action: Derivative C's high M3 selectivity (40-fold over M1, 100-fold over M2) is a highly desirable trait. This profile suggests it may be less likely to cause CNS-related side effects (mediated by M1 receptors) or cardiac side effects (mediated by M2 receptors) compared to less selective compounds like Oxybutynin.

  • Identifying Weaker Candidates: Derivative A, with its high Ki values and low pA2 value, is clearly a much weaker antagonist and likely not a promising candidate for further development.

  • Verifying the Mechanism: The Schild slopes for all compounds are approximately 1.0, providing strong evidence that they all act via a competitive mechanism of antagonism, which is a critical validation of the experimental results.[15]

Conclusion

The comparative analysis of this compound derivatives requires a systematic and multi-faceted approach. By combining direct receptor binding assays to determine affinity and selectivity with organ bath functional assays to measure true pharmacological potency, researchers can build a robust data package. This integrated strategy allows for a clear differentiation between candidates, enabling the identification of compounds with superior potency and receptor selectivity profiles. The ultimate aim is to advance derivatives, such as the hypothetical "Derivative C," that promise enhanced therapeutic benefit with a reduced burden of anticholinergic side effects, representing a significant improvement over existing standards of care.

References

  • Title: An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties.
  • Title: Application Note: Radioligand Binding Assay for Muscarinic Receptors.
  • Title: Schild equation - Wikipedia.
  • Title: Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • Title: Competitive and non-competitive antagonists.
  • Title: The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology.
  • Title: Schild Plot Generator.
  • Title: Receptor Binding Assays.
  • Title: Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum.
  • Title: Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds.
  • Title: Comparative anticholinergic potencies of R- and S- disopyramide in longitudinal muscle strips from guinea pig ileum.
  • Title: Anticholinergics for Overactive Bladder.
  • Title: STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS.
  • Title: Oxybutynin: an overview of the available formulations.
  • Title: 6 Oxybutynin Interactions You Should Know About.
  • Title: Anticholinergic alternatives for overactive bladder.
  • Title: Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity.
  • Title: The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum.
  • Title: Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01.

Sources

Safety Operating Guide

A Researcher's Guide to the Compliant Disposal of Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safety and Compliance

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical, final step that ensures the safety of laboratory personnel, the protection of our environment, and unwavering compliance with regulatory standards. This guide provides a comprehensive, step-by-step framework for the responsible disposal of Methyl 2-cyclohexyl-2-hydroxyphenylacetate, a compound for which detailed public disposal information can be scarce. As such, we will proceed based on established principles of chemical waste management, emphasizing the pivotal role of your institution's Environmental Health and Safety (EHS) department and the compound-specific Safety Data Sheet (SDS).

Part 1: The Cornerstone of Safe Disposal: The Safety Data Sheet (SDS)

Before any handling or disposal of this compound, obtaining and thoroughly reviewing its SDS is non-negotiable. This document is the authoritative source of information regarding the chemical's properties, hazards, and safe handling procedures.

Immediate Action: If you do not have the SDS for the specific product you are using, request it from the manufacturer or supplier.[1][2][3][4][5] Reputable suppliers are legally obligated to provide this information.

Interpreting the SDS for Disposal Guidance:

  • Section 7: Handling and Storage: This section provides crucial information on safe handling practices, including incompatible materials. This knowledge is vital for preventing dangerous reactions in waste containers.

  • Section 8: Exposure Controls/Personal Protection: This will detail the necessary Personal Protective Equipment (PPE), such as gloves, eye protection, and respiratory protection, which must be worn during disposal procedures.

  • Section 13: Disposal Considerations: This is the most critical section for our purposes. It will provide specific guidance on the appropriate disposal methods for the chemical and its contaminated packaging. It will also reference relevant federal, state, and local regulations.

Part 2: General Principles of Chemical Waste Disposal in a Laboratory Setting

In the absence of explicit instructions or as a supplement to the SDS, the following principles, grounded in regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), must be followed.[6][7]

1. Waste Identification and Classification:

The first step is to determine if the waste is hazardous.[7] A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] Additionally, it may be a listed hazardous waste by the EPA.[8]

Hazardous Waste Characteristic Description
Ignitability Can create fire under certain conditions.[7]
Corrosivity Can corrode metal containers.
Reactivity Can be unstable and cause explosions or toxic fumes when heated, compressed, or mixed with water.
Toxicity Harmful or fatal when ingested or absorbed.

Given the chemical structure of this compound, it should be treated as hazardous waste until a formal determination, supported by the SDS or EHS, proves otherwise.

2. Waste Segregation and Containerization:

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9]

  • Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and any relevant hazard pictograms.[11][12]

  • Container Integrity: Ensure the container is in good condition, with a secure, tight-fitting lid to prevent spills and evaporation.[9] The container should be filled to no more than 90% of its capacity.[13]

3. Storage in a Satellite Accumulation Area (SAA):

Laboratories are permitted to store hazardous waste in designated SAAs at or near the point of generation.[9][11][12]

  • Location: The SAA must be under the direct control of laboratory personnel.[14]

  • Volume Limits: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[12][14]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[9] Partially filled containers can remain in the SAA for up to one year.[9]

Part 3: Step-by-Step Disposal Protocol

The primary and most compliant method for the disposal of this compound is through your institution's hazardous waste management program.

Step 1: Personal Protective Equipment (PPE)

  • Don chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Collection

  • Solid Waste: For solid forms of this compound or contaminated materials (e.g., weighing paper, gloves), carefully place them in the designated solid hazardous waste container.

  • Liquid Waste: For solutions containing this compound, pour the waste into the designated liquid hazardous waste container using a funnel to prevent spills.

Step 3: Secure and Label the Container

  • Securely close the waste container.

  • Ensure the label is accurate and complete.

Step 4: Storage

  • Place the container in your laboratory's designated SAA.

Step 5: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste. Ensure all necessary paperwork is completed.

Disposal of Empty Containers: An "empty" container that held a hazardous waste may still be subject to regulation. Consult your EHS department for the specific procedures for decontaminating and disposing of empty containers.

Part 4: Emergency Procedures for Spills and Accidental Releases

All laboratory personnel must be trained on emergency response procedures.[15]

  • Small Spills: For minor spills, if you are trained and it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] Do not use combustible materials like paper towels as the primary absorbent.[10] Scoop the absorbed material into the hazardous waste container.

  • Large Spills: For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]

Visual Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated obtain_sds Obtain and Review Safety Data Sheet (SDS) start->obtain_sds consult_ehs Consult with EHS Department obtain_sds->consult_ehs is_hazardous Is the waste hazardous? consult_ehs->is_hazardous segregate Segregate Waste by Hazard Class is_hazardous->segregate Yes non_hazardous Follow Institutional Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous No containerize Use Labeled, Compatible Waste Container segregate->containerize store_saa Store in Satellite Accumulation Area (SAA) containerize->store_saa schedule_pickup Schedule Waste Pickup with EHS store_saa->schedule_pickup end End: Compliant Disposal schedule_pickup->end non_hazardous->end

Caption: Workflow for the compliant disposal of laboratory chemical waste.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • USP 800 & Hazardous Drug Disposal - Stericycle. (2025, May 20). Stericycle.
  • Managing Hazardous Chemical Waste in the Lab.American Chemical Society.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • This compound.LGC Standards.
  • This compound.LGC Standards.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). ACTenviro.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Waste Management: The New Regulations.Medical Laboratory Observer.
  • Hazardous Waste Disposal for Research Institutions.Hazardous Waste Disposal.
  • Hazardous Waste - Standards.Occupational Safety and Health Administration (OSHA).
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health.
  • Management of Hazardous Waste Pharmaceuticals. (2025, September 16). US EPA.
  • Methyl 2-Cyclohexyl-2-hydroxy-phenylacetate | CAS 10399-13-0.Santa Cruz Biotechnology.
  • 10399-13-0|Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.BLD Pharm.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.US EPA.
  • This compound.MCE.
  • Proper Disposal of 2-Methylcyclohexyl Formate: A Comprehensive Guide for Laboratory Professionals.Benchchem.
  • Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.Benchchem.
  • This compound | CAS No. 10399-13-0.Clearsynth.

Sources

Mastering the Safe Handling of Methyl 2-cyclohexyl-2-hydroxyphenylacetate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for Methyl 2-cyclohexyl-2-hydroxyphenylacetate. By understanding the inherent risks and implementing robust safety protocols, you can mitigate exposure and ensure the integrity of your research.

Understanding the Hazards of this compound

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a comprehensive approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound, categorized by the level of protection required.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or aerosols.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against eye irritation from dust or splashes.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin irritation upon contact.[3] Gloves should be inspected before use and changed regularly.
Body Protection Laboratory coat or chemically resistant coveralls.To protect skin from accidental spills.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or a cartridge respirator for vapors if applicable).To prevent respiratory tract irritation, especially when handling powders or generating aerosols.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh handle_dissolve Dissolve in a Closed or Covered Vessel handle_weigh->handle_dissolve handle_transfer Transfer Solutions Using Pipettes or Cannulas handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surfaces handle_transfer->clean_decontaminate clean_dispose_liquid Dispose of Liquid Waste in Labeled, Sealed Container clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Contaminated Solids in Labeled, Sealed Container clean_decontaminate->clean_dispose_solid clean_remove_ppe Remove PPE and Wash Hands Thoroughly clean_dispose_liquid->clean_remove_ppe clean_dispose_solid->clean_remove_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound to understand its specific hazards and handling requirements.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Work Area: Ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Handling:

    • Weighing: If handling the solid form, weigh the required amount in the chemical fume hood to prevent the inhalation of any dust particles.

    • Dissolving: When preparing solutions, dissolve the compound in a closed or covered vessel to minimize the release of vapors or aerosols.

    • Transferring: Use appropriate tools such as pipettes or cannulas to transfer solutions, avoiding splashing.

  • Cleanup:

    • Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Waste Segregation: Separate liquid and solid waste into designated, clearly labeled, and sealed containers.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Containerization: Use chemically compatible, leak-proof containers. For liquid waste, use a sealable container. For solid waste, such as contaminated gloves or weighing paper, double-bag the materials before placing them in the designated solid waste container.[5]

Disposal Procedure:

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

  • Small Spills: For small liquid spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[5] Do not use combustible materials like paper towels as the primary absorbent.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal of the hazardous waste.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while handling this compound.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • CPG products. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Molecular Devices. (2018). FMP2 RED, EXPLORER_R7531_R7532_R8182_R8183_R8184_english_us. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyclohexyl-2-hydroxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyclohexyl-2-hydroxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.